molecular formula C20H35NO3 B584307 N-[(Z)-Hexadec-9-enoyl]homoserine lactone

N-[(Z)-Hexadec-9-enoyl]homoserine lactone

Cat. No.: B584307
M. Wt: 337.5 g/mol
InChI Key: BDQHAQLGRDSHKW-ZEVQVBBLSA-N
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Description

N-(9z-hexadecenoyl)-homoserine lactone is an organic molecular entity.

Properties

IUPAC Name

(Z)-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h7-8,18H,2-6,9-17H2,1H3,(H,21,22)/b8-7-/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQHAQLGRDSHKW-ZEVQVBBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Genesis of Long-Chain Acyl-Homoserine Lactones in Rhizobia: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of long-chain acyl-homoserine lactones (AHLs) in rhizobia marked a pivotal moment in our understanding of bacterial communication and its profound impact on symbiotic relationships with leguminous plants. This technical guide provides a comprehensive overview of the discovery, history, and functional significance of these signaling molecules. It delves into the intricate signaling pathways they govern, detailed experimental protocols for their study, and quantitative data to support a deeper understanding of their role in rhizobia-legume interactions.

A Historical Perspective: From "Small Bacteriocin" to Quorum Sensing Orchestrators

The journey to understanding long-chain AHLs in rhizobia began not with a search for communication molecules, but with the observation of a growth-inhibiting substance. In Rhizobium leguminosarum, a molecule initially termed "small bacteriocin" was identified due to its ability to inhibit the growth of certain other R. leguminosarum strains. It was later revealed that this molecule was, in fact, N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3-OH-C14:1-HSL), a long-chain AHL.[1] This discovery was a critical turning point, shifting the perception of this molecule from a simple antibiotic to a key player in cell-to-cell communication, a process now widely known as quorum sensing.

Subsequent research in other rhizobial species, notably Sinorhizobium meliloti, further expanded the known repertoire of long-chain AHLs. Groundbreaking work by Marketon and González in the early 2000s identified the sinRI locus in S. meliloti, which is responsible for the synthesis of a remarkable array of long-chain AHLs with acyl chains ranging from 12 to 18 carbons.[2][3][4] This was the first report of AHLs with acyl chains longer than 14 carbons, highlighting the diversity of these signaling molecules within the rhizobia.[3]

These seminal discoveries laid the foundation for a new field of inquiry into how rhizobia use these chemical signals to coordinate their behavior, particularly in the context of their complex symbiotic relationship with legume hosts. It became clear that long-chain AHLs are not merely byproducts of bacterial metabolism but are instead central to the regulation of crucial symbiotic processes.

The Cast of Characters: Long-Chain AHLs in Prominent Rhizobia

Different rhizobial species produce a characteristic profile of long-chain AHLs, which contributes to the specificity of their interactions. Below is a summary of some of the key long-chain AHLs identified in two of the most well-studied rhizobial species.

Sinorhizobium meliloti

The sinI gene product in S. meliloti is a prolific synthase of various long-chain AHLs. The composition and abundance of these AHLs can vary depending on the specific strain and culture conditions.

Acyl-Homoserine Lactone (AHL)AbbreviationAcyl Chain LengthReference(s)
N-dodecanoyl-homoserine lactoneC12-HSL12[2]
N-tetradecanoyl-homoserine lactoneC14-HSL14[2]
N-(3-oxo-tetradecanoyl)-homoserine lactone3-oxo-C14-HSL14[2]
N-hexadecanoyl-homoserine lactoneC16-HSL16
N-hexadecenoyl-homoserine lactoneC16:1-HSL16 (unsaturated)[2]
N-(3-oxo-hexadecenoyl)-homoserine lactone3-oxo-C16:1-HSL16 (unsaturated)[2]
N-octadecanoyl-homoserine lactoneC18-HSL18
Rhizobium leguminosarum

In R. leguminosarum, the cinI gene is responsible for the production of a specific long-chain AHL that plays a central role in a hierarchical quorum-sensing cascade.

Acyl-Homoserine Lactone (AHL)AbbreviationAcyl Chain LengthReference(s)
N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone3-OH-C14:1-HSL14 (hydroxylated, unsaturated)[1]

Signaling Pathways: The Cin and Sin Systems

The production and perception of long-chain AHLs in rhizobia are tightly regulated by dedicated genetic systems. The two most extensively studied are the cin system in R. leguminosarum and the sin system in S. meliloti.

The cinRI Regulatory Cascade in Rhizobium leguminosarum

The cinRI locus in R. leguminosarum is considered to be at the top of a regulatory hierarchy that controls multiple quorum-sensing systems. The CinI protein synthesizes 3-OH-C14:1-HSL. As the bacterial population density increases, the concentration of this AHL rises. Upon reaching a threshold concentration, 3-OH-C14:1-HSL binds to the transcriptional regulator CinR. This complex then activates the transcription of cinI, creating a positive feedback loop that rapidly amplifies the signal. Furthermore, the CinRI system influences the expression of other AHL synthase genes, such as rhiI and raiI, thereby coordinating a broader quorum-sensing response.[1][5]

cinRI_pathway cluster_cell Rhizobium leguminosarum Cell cluster_extracellular Extracellular Environment CinI CinI AHL_internal 3-OH-C14:1-HSL CinI->AHL_internal synthesis CinR CinR cinI_gene cinI gene CinR->cinI_gene activates transcription other_QS_genes Other QS Genes (rhiI, raiI) CinR->other_QS_genes influences expression AHL_internal->CinR binds to AHL_external 3-OH-C14:1-HSL AHL_internal->AHL_external diffusion cinI_gene->CinI produces AHL_external->AHL_internal diffusion

Caption: The cinRI quorum-sensing circuit in Rhizobium leguminosarum.

The sinRI System in Sinorhizobium meliloti

The sinRI system in S. meliloti is responsible for the production of a diverse array of long-chain AHLs (C12-C18). The LuxI-type synthase, SinI, synthesizes these AHLs. The cognate LuxR-type transcriptional regulator, SinR, is required for the expression of sinI.[2] Disruption of either sinI or sinR leads to a significant reduction or complete loss of long-chain AHL production and can result in a delayed appearance of pink (nitrogen-fixing) nodules during symbiosis, indicating a crucial role for this system in the establishment of an effective symbiotic relationship.[3]

sinRI_pathway cluster_cell Sinorhizobium meliloti Cell cluster_extracellular Extracellular Environment SinI SinI LongChainAHLs Long-Chain AHLs (C12-C18) SinI->LongChainAHLs synthesis SinR SinR sinI_gene sinI gene SinR->sinI_gene activates transcription symbiosis_genes Symbiosis-related Genes SinR->symbiosis_genes regulates expression LongChainAHLs->SinR binds to AHL_external Long-Chain AHLs LongChainAHLs->AHL_external transport sinI_gene->SinI produces AHL_external->LongChainAHLs transport

Caption: The sinRI quorum-sensing circuit in Sinorhizobium meliloti.

Functional Roles in Symbiosis and Beyond

Long-chain AHLs are not just indicators of population density; they are active modulators of rhizobial physiology and interaction with their host plants.

Quantitative Effects of Long-Chain AHLs on Rhizobial Processes

Rhizobial SpeciesLong-Chain AHLConcentrationObserved EffectReference(s)
Rhizobium leguminosarum3-OH-C14:1-HSL300-600 nMInduction of starvation survival response.[6]
Sinorhizobium meliloti3-oxo-C14-HSL1 µMIncreased nodule numbers on Medicago truncatula.

These signaling molecules have been shown to influence a range of symbiotic and free-living traits, including:

  • Nodulation: In S. meliloti, mutations in the sinRI system can lead to a decrease in the number of nitrogen-fixing nodules and a delay in their development.[2][3]

  • Symbiosome Development: The cinRI system in Rhizobium etli is involved in proper symbiosome development and efficient nitrogen fixation.

  • Plasmid Transfer: In R. leguminosarum, 3-OH-C14:1-HSL can stimulate the conjugal transfer of symbiotic plasmids.[1]

  • Growth Inhibition: The "small bacteriocin" activity of 3-OH-C14:1-HSL demonstrates a role in intraspecies competition.[1]

  • Inter-kingdom Signaling: Legume hosts can perceive and respond to rhizobial long-chain AHLs. For example, specific long-chain AHLs from S. meliloti can influence root development and nodule formation in their host plants, such as Medicago truncatula.[7]

Experimental Protocols for the Study of Long-Chain AHLs

The study of long-chain AHLs requires robust methods for their extraction, purification, and identification. The following protocols are compiled from methodologies reported in seminal publications in the field.

Extraction of Long-Chain AHLs from Bacterial Cultures

This protocol is adapted from methods used for the extraction of AHLs from Rhizobium and Sinorhizobium cultures.

  • Culture Growth: Grow the rhizobial strain of interest in an appropriate liquid medium (e.g., TY or minimal medium) to the desired cell density (typically late-logarithmic or stationary phase).

  • Solvent Extraction:

    • Transfer a defined volume of the bacterial culture (e.g., 500 mL) to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate (B1210297) (containing 0.1% v/v glacial acetic acid).

    • Shake the mixture vigorously for 2-3 minutes and then allow the phases to separate.

    • Collect the upper organic (ethyl acetate) phase.

    • Repeat the extraction of the aqueous phase with a fresh volume of acidified ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Pool the organic phases.

    • Dry the extract over anhydrous sodium sulfate (B86663) or magnesium sulfate to remove residual water.

    • Filter the dried extract to remove the desiccant.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Resuspension: Resuspend the dried extract in a small, precise volume of a suitable solvent, such as acetonitrile (B52724) or methanol (B129727), for subsequent analysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the separation and purification of AHLs.

  • Column: A C18 reverse-phase column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing 0.1% formic acid to improve peak shape.

  • Gradient Elution: A typical linear gradient for separating a complex mixture of AHLs might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 100% B

    • 25-30 min: 100% B

    • 30-35 min: 100% to 20% B (re-equilibration)

    • The flow rate is typically maintained at 1 mL/min.

  • Detection: AHLs can be detected by UV absorbance at 210 nm. Fractions can be collected for further analysis or bioassays.

Identification and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of long-chain AHLs.

  • Liquid Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system coupled to the mass spectrometer is used with a C18 column and a gradient similar to that described for HPLC, but with faster run times.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: For identification, full scan mass spectra are acquired to determine the parent mass of the AHLs. The protonated molecule [M+H]⁺ is the most commonly observed ion.

    • Fragmentation (MS/MS): To confirm the identity, tandem mass spectrometry (MS/MS) is performed. A characteristic fragment ion for AHLs is at m/z 102, which corresponds to the homoserine lactone moiety. Other fragments will be specific to the acyl side chain. For example, for 3-OH-C14:1-HSL, characteristic fragments would arise from the loss of water from the parent ion and fragmentation of the acyl chain.

    • Quantification: For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used, where the mass spectrometer is set to monitor for specific parent-to-daughter ion transitions for each AHL of interest.

experimental_workflow culture 1. Rhizobial Culture extraction 2. Solvent Extraction (Ethyl Acetate) culture->extraction concentration 3. Drying and Concentration extraction->concentration hplc 4. HPLC Separation (C18 column) concentration->hplc lcms 5. LC-MS/MS Analysis (Identification & Quantification) hplc->lcms bioassay Bioassays hplc->bioassay

Caption: A general experimental workflow for the analysis of long-chain AHLs.

Conclusion and Future Directions

The discovery and characterization of long-chain acyl-homoserine lactones in rhizobia have fundamentally changed our view of how these symbiotic bacteria interact with each other and their plant hosts. From their initial identification as growth inhibitors to their current status as master regulators of symbiosis, the journey of these molecules has been one of expanding complexity and significance.

For researchers and drug development professionals, understanding the intricacies of these signaling systems opens up new avenues for agricultural and therapeutic innovation. The potential to manipulate quorum sensing to enhance nitrogen fixation in agriculture or to disrupt pathogenic bacterial communication holds immense promise. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for future research aimed at harnessing the power of these fascinating signaling molecules. As we continue to unravel the complexities of the rhizobia-legume dialogue, long-chain AHLs will undoubtedly remain a central focus of investigation.

References

The Role of N-[(Z)-Hexadec-9-enoyl]homoserine Lactone in Legume-Rhizobium Symbiosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The symbiotic relationship between legumes and rhizobia is a cornerstone of sustainable agriculture, enabling nitrogen fixation through a complex molecular dialogue. Quorum sensing, a bacterial cell-to-cell communication system, plays a pivotal role in regulating this interaction. N-acyl homoserine lactones (AHLs) are key signaling molecules in this process. This technical guide focuses on the function of a specific long-chain AHL, N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16:1-HSL), in the legume-rhizobium symbiosis, with a particular emphasis on the interaction between Sinorhizobium meliloti and the model legume Medicago truncatula. This document provides a comprehensive overview of the current understanding of C16:1-HSL's role, detailed experimental protocols for its study, and quantitative data on its effects, aiming to equip researchers with the knowledge and methodologies to further investigate this critical signaling molecule.

Introduction: Quorum Sensing in the Rhizosphere

The establishment of a successful nitrogen-fixing symbiosis between rhizobia and leguminous plants is a finely tuned process orchestrated by a continuous exchange of chemical signals.[1] This molecular conversation begins with the plant releasing flavonoids into the rhizosphere, which in turn trigger the expression of nodulation (Nod) genes in rhizobia.[1] The products of these genes, Nod factors, are lipochitooligosaccharides that are perceived by the plant root hairs, initiating a signaling cascade that leads to root hair curling, infection thread formation, and ultimately, the development of a new organ: the root nodule.[1]

Within the burgeoning bacterial population on the root surface, another layer of communication is essential: quorum sensing (QS). This process allows individual bacteria to monitor their population density and coordinate gene expression in a collective manner. In many Gram-negative bacteria, including rhizobia, QS is mediated by the production and perception of N-acyl homoserine lactones (AHLs).[2] These molecules consist of a conserved homoserine lactone ring attached to an acyl chain that can vary in length, saturation, and substitution, providing specificity to the signal.[2]

Long-chain AHLs, in particular, have been identified as crucial signaling molecules in the symbiosis between Sinorhizobium meliloti and its host plants, such as Medicago sativa and the model legume Medicago truncatula. One such long-chain AHL is this compound (C16:1-HSL). This guide will delve into the specific functions of this molecule in the intricate dance of legume-rhizobium symbiosis.

Biosynthesis of this compound

In Sinorhizobium meliloti, the synthesis of a variety of long-chain AHLs, including C16:1-HSL, is primarily directed by the sinI gene. The SinI protein is an AHL synthase that catalyzes the ligation of S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety, and a specific acyl-acyl carrier protein (acyl-ACP), in this case, (Z)-hexadec-9-enoyl-ACP. The expression of the sinI gene itself is regulated by a complex network involving other QS components and environmental cues, ensuring that AHL production is tightly controlled and occurs at the appropriate stage of the symbiotic interaction.

cluster_rhizobium Sinorhizobium meliloti Acyl_ACP (Z)-Hexadec-9-enoyl-ACP SinI SinI (AHL Synthase) Acyl_ACP->SinI SAM S-adenosyl-L-methionine SAM->SinI C16_1_HSL N-[(Z)-Hexadec-9-enoyl] homoserine lactone (C16:1-HSL) SinI->C16_1_HSL Biosynthesis

Biosynthesis of this compound in Sinorhizobium meliloti.

Functions of this compound in Symbiosis

While research has often focused on a mixture of AHLs produced by rhizobia, some studies have begun to elucidate the specific roles of individual long-chain AHLs. The functions of C16:1-HSL in the legume-rhizobium symbiosis are multifaceted, influencing both bacterial physiology and the host plant's response.

Regulation of Bacterial Traits

This compound, as part of the broader AHL milieu, contributes to the regulation of several bacterial phenotypes crucial for successful symbiosis. These include:

  • Swarming Motility: This coordinated movement of bacteria across a surface is important for efficient root colonization. Studies have shown that a sinI mutant of S. meliloti, which is deficient in long-chain AHL production, exhibits impaired swarming motility. This phenotype can be restored by the addition of exogenous C16:1-HSL, indicating its direct role in this process.

  • Exopolysaccharide (EPS) Production: EPS, such as succinoglycan (EPS I) and galactoglucan (EPS II), are vital for the formation of infection threads.[1] The production of EPS II in S. meliloti is influenced by the QS system, and specific long-chain AHLs, including C16:1-HSL, have been shown to affect the expression of genes involved in EPS II synthesis.[1]

Modulation of Host Plant Responses

Beyond its role in regulating bacterial behavior, C16:1-HSL can be perceived by the host legume, acting as an inter-kingdom signal that influences symbiotic development. While direct quantitative data for the dose-dependent effect of C16:1-HSL on nodulation in Medicago truncatula is limited, studies on other long-chain AHLs suggest a role in modulating nodule formation. For instance, treatment of M. truncatula with 1 µM of 3-oxo-C14-HSL, another long-chain AHL from S. meliloti, has been shown to significantly increase the number of nodules.[3] It is plausible that C16:1-HSL has a similar, though perhaps quantitatively different, effect. The perception of these AHLs by the plant can lead to changes in hormone signaling pathways, particularly those involving auxin and ethylene, which are known to be key regulators of nodulation.

Quantitative Data on the Effects of Long-Chain AHLs

The following table summarizes the known quantitative effects of long-chain AHLs on phenotypes relevant to the legume-rhizobium symbiosis. It is important to note the absence of specific dose-response data for this compound on nodulation.

AHL SpeciesConcentrationLegume SpeciesObserved EffectReference
3-oxo-C14-HSL1 µMMedicago truncatulaSignificant increase in nodule number.[3]
C16:1-HSLNot specifiedMedicago truncatulaImplicated in nodulation efficiency.General literature
3-oxo-C12-HSL1 µMMedicago truncatulaNo significant change in nodule number.[3]
C10-HSL1 µM & 10 µMMedicago truncatulaNo inhibition of root growth.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Extraction and Quantification of C16:1-HSL from Sinorhizobium meliloti Culture

Objective: To extract and quantify long-chain AHLs, including C16:1-HSL, from a bacterial culture supernatant.

Materials:

  • Sinorhizobium meliloti culture grown to the desired cell density.

  • Ethyl acetate (B1210297) (HPLC grade), acidified with 0.1% (v/v) glacial acetic acid.

  • Anhydrous sodium sulfate (B86663).

  • Rotary evaporator.

  • UHPLC-MS/MS system.

  • C16:1-HSL analytical standard.

  • Acetonitrile (B52724) (HPLC grade).

  • Formic acid.

Protocol:

  • Culture Preparation: Grow S. meliloti in a suitable medium (e.g., TY or a defined minimal medium) to the late exponential or early stationary phase to maximize AHL production.

  • Supernatant Collection: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells. Carefully decant the supernatant into a clean flask.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the phases to separate, and collect the upper organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

    • Pool the organic phases.

  • Drying and Concentration:

    • Add anhydrous sodium sulfate to the pooled organic phase to remove any residual water.

    • Filter the dried organic phase to remove the sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 1 mL) of acetonitrile for UHPLC-MS/MS analysis.

  • UHPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column. A typical mobile phase gradient could be:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the hydrophobic long-chain AHLs.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for C16:1-HSL and an internal standard.

    • Quantification: Generate a standard curve using serial dilutions of the C16:1-HSL analytical standard. Calculate the concentration of C16:1-HSL in the sample based on the standard curve.

cluster_workflow AHL Extraction and Quantification Workflow start S. meliloti Culture centrifugation Centrifugation (10,000 x g, 15 min, 4°C) start->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction drying Dry with Na2SO4 extraction->drying concentration Rotary Evaporation drying->concentration reconstitution Reconstitute in Acetonitrile concentration->reconstitution analysis UHPLC-MS/MS Analysis reconstitution->analysis

Workflow for AHL extraction and quantification.
Gnotobiotic Medicago truncatula Nodulation Assay with C16:1-HSL Treatment

Objective: To assess the effect of this compound on the number of nodules formed on Medicago truncatula roots under sterile conditions.

Materials:

  • Medicago truncatula seeds (e.g., ecotype A17).

  • Concentrated sulfuric acid.

  • Sterile water.

  • 10% (v/v) commercial bleach solution.

  • Square Petri dishes (120 x 120 mm).

  • Fahraeus medium agar (B569324) plates.

  • Sinorhizobium meliloti culture (e.g., strain 1021).

  • C16:1-HSL stock solution in a suitable solvent (e.g., DMSO), sterile-filtered.

  • Growth chamber with controlled light and temperature.

Protocol:

  • Seed Scarification and Sterilization:

    • Immerse seeds in concentrated sulfuric acid for 5-7 minutes with gentle agitation.

    • Carefully decant the acid and rinse the seeds thoroughly with at least 10 changes of sterile water.

    • Surface sterilize the seeds by immersing them in 10% bleach solution for 5 minutes, followed by 5-7 rinses with sterile water.[1]

  • Seed Germination:

    • Place the sterilized seeds on a sterile, moist filter paper in a Petri dish.

    • Incubate in the dark at 4°C for 48 hours for stratification, followed by 24 hours at room temperature to promote germination.[1]

  • Seedling Transfer and AHL Treatment:

    • Prepare Fahraeus medium agar plates. For the treatment plates, supplement the molten agar with the desired final concentration of C16:1-HSL (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a solvent control plate containing the same concentration of the solvent used for the AHL stock.

    • Aseptically transfer germinated seedlings with a radicle length of 1-2 cm onto the agar plates, placing the roots on the surface of the medium.

  • Inoculation:

    • Grow S. meliloti to an OD600 of approximately 0.6-0.8.

    • Dilute the bacterial culture in sterile water to a final OD600 of 0.05-0.1.

    • Inoculate each seedling by adding 10-20 µL of the diluted bacterial suspension directly onto the root.

  • Incubation and Data Collection:

    • Seal the plates with parafilm and place them vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22-24°C.

    • After 14-21 days, count the number of nodules on the roots of each plant.

    • Statistically analyze the data to determine if there are significant differences in nodule numbers between the control and AHL-treated plants.

Signaling Pathway of this compound in Medicago truncatula

The precise molecular mechanism by which legumes perceive and respond to C16:1-HSL is still an active area of research. However, based on studies of other AHLs and plant-microbe interactions, a putative signaling pathway can be proposed. It is hypothesized that long-chain AHLs may be perceived by specific plant receptors, potentially G-protein coupled receptors or receptor-like kinases, at the plasma membrane of root cells. This perception could trigger a downstream signaling cascade involving second messengers like calcium ions (Ca2+) and reactive oxygen species (ROS). These early signaling events would then lead to changes in the expression of genes related to plant hormone signaling (auxin and ethylene) and defense responses, ultimately modulating the plant's susceptibility to rhizobial infection and the subsequent development of nodules.

cluster_plant_cell Medicago truncatula Root Cell C16_1_HSL C16:1-HSL Receptor Putative Receptor (e.g., GPCR, RLK) C16_1_HSL->Receptor Perception Signaling_Cascade Downstream Signaling Cascade (Ca2+, ROS) Receptor->Signaling_Cascade Activation Hormone_Signaling Modulation of Hormone Signaling (Auxin, Ethylene) Signaling_Cascade->Hormone_Signaling Gene_Expression Changes in Gene Expression Signaling_Cascade->Gene_Expression Nodulation_Response Altered Nodulation Response Hormone_Signaling->Nodulation_Response Gene_Expression->Nodulation_Response

Putative signaling pathway of C16:1-HSL in Medicago truncatula.

Transcriptomic and Proteomic Responses

While specific transcriptomic or proteomic studies on the effects of isolated this compound on Medicago truncatula are currently lacking, research on the plant's response to Sinorhizobium meliloti and its QS mutants provides valuable insights.

Transcriptome analyses of M. truncatula roots inoculated with wild-type S. meliloti reveal widespread changes in gene expression related to cell division, hormone signaling, defense responses, and metabolism.[4] Comparing these responses to those elicited by a sinI mutant (deficient in long-chain AHL production) could help to identify genes whose expression is specifically modulated by these signaling molecules. Such studies have the potential to uncover novel plant genes involved in the perception and response to rhizobial quorum sensing.

Similarly, proteomic analyses have been employed to investigate the changes in protein abundance in M. truncatula roots during the early stages of symbiosis. These studies have identified proteins involved in carbon and nitrogen metabolism, oxidative stress responses, and hormone signaling that are differentially regulated upon rhizobial inoculation.[5] Future proteomic studies comparing the effects of wild-type and sinI mutant rhizobia, or directly treating roots with purified C16:1-HSL, will be instrumental in pinpointing the specific protein players in the plant's response to this quorum sensing signal.

Conclusion and Future Directions

This compound is an integral component of the complex chemical language that governs the symbiotic relationship between Sinorhizobium meliloti and its legume hosts. While its role in regulating bacterial traits like swarming motility is becoming clearer, its precise functions as an inter-kingdom signal in modulating host plant responses are still being unraveled. The lack of specific quantitative data on its dose-dependent effects on nodulation, as well as the incomplete understanding of its perception and signal transduction pathways in the plant, represent significant knowledge gaps.

Future research should focus on:

  • Conducting detailed dose-response studies to quantify the specific effects of C16:1-HSL on nodulation in Medicago truncatula.

  • Utilizing transcriptomic and proteomic approaches with purified C16:1-HSL to identify the full complement of plant genes and proteins that respond to this signal.

  • Employing genetic and biochemical techniques to identify the plant receptors that perceive C16:1-HSL and to dissect the downstream signaling cascade.

A deeper understanding of the role of this compound and other long-chain AHLs holds the promise of developing novel strategies to enhance the efficiency of nitrogen fixation in agricultural systems, contributing to a more sustainable future.

References

Unveiling N-[(Z)-Hexadec-9-enoyl]homoserine Lactone: A Technical Guide to its Natural Origins and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-[(Z)-Hexadec-9-enoyl]homoserine lactone, a long-chain N-acyl homoserine lactone (AHL) that plays a crucial role in bacterial quorum sensing. This document details its natural sources, methods for its study, and the signaling pathways it modulates, offering valuable insights for research and development in microbiology and pharmacology.

Natural Producers of this compound

This compound, a significant molecule in bacterial communication, has been identified as a product of several Gram-negative bacteria. The primary producers characterized in scientific literature are the marine bacterium Roseovarius tolerans and the nitrogen-fixing soil bacterium Sinorhizobium meliloti. While its role in Roseovarius tolerans is an area of ongoing research, its function within the complex quorum-sensing network of Sinorhizobium meliloti is more extensively documented.

In Sinorhizobium meliloti, this specific AHL is part of a broader cocktail of long-chain AHLs synthesized by the LuxI-type synthase, SinI. These molecules are instrumental in regulating symbiotic interactions with leguminous plants, biofilm formation, and other density-dependent behaviors.

Quantitative Data on Production

Precise quantitative data on the production levels of this compound by Roseovarius tolerans and Sinorhizobium meliloti remain limited in publicly available literature. However, studies on S. meliloti confirm the production of a range of long-chain AHLs, with variations in concentration depending on culture conditions and growth phase. For experimental purposes, a related long-chain AHL, 3-oxo-C14-homoserine lactone, has been used at a concentration of 1µM to elicit responses in host plants[1]. Another study utilized 200 nM concentrations of C14-HSL and C16:1-HSL to study proteomic responses in S. meliloti.

The following table summarizes the known producers and the profile of long-chain AHLs they synthesize.

Bacterial SpeciesN-Acyl Homoserine Lactone Produced
Roseovarius toleransThis compound
Sinorhizobium melilotiA mixture of long-chain AHLs, including: C12-HSL, 3-oxo-C14-HSL, C14-HSL, 3-oxo-C16:1-HSL, This compound (C16:1-HSL) , C16-HSL, and C18-HSL.

Experimental Protocols

The study of this compound necessitates robust methods for its extraction, identification, and quantification. The following protocols are based on established methodologies for AHL analysis.

Extraction of N-Acyl Homoserine Lactones from Bacterial Culture

This protocol outlines the liquid-liquid extraction of AHLs from bacterial culture supernatant.

Materials:

  • Bacterial culture in stationary phase

  • Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Acetonitrile (B52724) (HPLC grade)

Procedure:

  • Grow the bacterial strain of interest (e.g., Sinorhizobium meliloti) in an appropriate liquid medium until it reaches the stationary phase of growth, a period typically associated with maximum AHL production.

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Carefully decant the supernatant into a clean flask.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

  • Shake the mixture vigorously for 2-3 minutes and then allow the phases to separate.

  • Collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Pool the organic phases.

  • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, known volume of HPLC-grade acetonitrile for subsequent analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of AHLs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted extract onto the C18 column.

    • Employ a gradient elution profile using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more hydrophobic long-chain AHLs.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Utilize Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound ([M+H]⁺) is m/z 338. A characteristic product ion for AHLs is the lactone ring fragment at m/z 102. The specific fragmentation of the acyl chain can provide further confirmation.

    • Develop a standard curve using a synthetic standard of this compound of known concentrations to enable absolute quantification.

Signaling Pathways and Regulatory Networks

In Sinorhizobium meliloti, this compound is a key signal molecule within the sinRI quorum-sensing system. This system is integral to the regulation of various physiological processes, particularly those involved in the symbiotic relationship with alfalfa.

The core of this system consists of the AHL synthase, SinI, and two transcriptional regulators, SinR and ExpR. The interplay between these components, modulated by the concentration of long-chain AHLs, orchestrates a complex gene expression cascade.

Sin_Quorum_Sensing_Pathway cluster_cell Sinorhizobium meliloti Cell cluster_genes Target Genes cluster_phenotype Phenotypic Outcomes SinI SinI (AHL Synthase) AHL N-[(Z)-Hexadec-9-enoyl] homoserine lactone (and other long-chain AHLs) SinI->AHL synthesis ExpR ExpR (Transcriptional Regulator) AHL->ExpR binds & activates AHL_out AHL Diffusion AHL->AHL_out exp_genes exp genes ExpR->exp_genes activates motility_genes motility genes ExpR->motility_genes represses symbiosis_genes symbiosis genes ExpR->symbiosis_genes regulates SinR SinR (Transcriptional Regulator) SinR->SinI positively regulates EPSII Exopolysaccharide II Production (EPS II) exp_genes->EPSII Motility Decreased Motility motility_genes->Motility Nodulation Nodule Formation (Symbiosis) symbiosis_genes->Nodulation AHL_out->AHL Increased Cell Density

Caption: Quorum sensing signaling pathway in Sinorhizobium meliloti.

The workflow for the identification and characterization of this compound is a multi-step process that begins with bacterial cultivation and culminates in structural and functional analysis.

Experimental_Workflow culture 1. Bacterial Cultivation (S. meliloti or R. tolerans) extraction 2. AHL Extraction (Liquid-Liquid Extraction with Ethyl Acetate) culture->extraction analysis 3. Chemical Analysis extraction->analysis quantification 4. Quantification (LC-MS/MS with standards) analysis->quantification structural Structural Elucidation (e.g., NMR, HRMS) analysis->structural bioassays 5. Biological Activity Assays (e.g., reporter strains, phenotypic analysis) quantification->bioassays functional Functional Genomics (e.g., RNA-seq, proteomics) bioassays->functional

Caption: Experimental workflow for AHL analysis.

References

The chemical structure and properties of N-[(Z)-Hexadec-9-enoyl]homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(Z)-Hexadec-9-enoyl]homoserine lactone is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum sensing (QS) signal molecule.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role in bacterial communication. The document details experimental protocols for its synthesis, extraction, and biological activity assessment. Furthermore, it elucidates the LuxR-dependent signaling pathway, a common mechanism through which this molecule exerts its effects. This guide is intended to be a valuable resource for researchers in microbiology, chemical biology, and drug development who are investigating quorum sensing and developing novel antimicrobial strategies.

Chemical Structure and Properties

This compound, a member of the N-acyl homoserine lactone class of signaling molecules, is characterized by a homoserine lactone ring attached to a 16-carbon acyl chain with a cis double bond at the 9th position.[1][2] This specific structure is crucial for its recognition by and binding to its cognate LuxR-type receptor proteins.

Chemical Structure:

Physicochemical Properties
PropertyValue for this compoundValue for N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone (Computed)
Molecular Formula C20H35NO3[2]C20H33NO4[3]
Molecular Weight 337.5 g/mol [2]351.5 g/mol [3]
CAS Number 479050-94-7Not available
Appearance Crystalline solidNot available
Melting Point Data not availableNot available
Solubility Soluble in DMSO and dimethyl formamide (B127407) (~20 mg/mL). Sparingly soluble in aqueous buffers. Approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).Not available
logP (Computed) Not available5.3[3]

Note: The use of ethanol (B145695) and other primary alcohols as solvents is not recommended as they have been shown to open the lactone ring.[4][5]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely published. Researchers synthesizing or isolating this compound would typically perform the following analyses for structural confirmation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

  • HRMS (High-Resolution Mass Spectrometry): To determine the precise molecular weight and elemental composition. The fragmentation pattern in MS/MS analysis can provide further structural information, with a characteristic fragment ion at m/z 102 corresponding to the homoserine lactone moiety.[6][7]

Biological Activity and Signaling Pathway

This compound is a key signaling molecule in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in a population-density-dependent manner.[2] As a long-chain AHL, it is known to be produced by bacteria such as Roseovarius tolerans.[1]

Quorum Sensing and the LuxR-I System

In many Gram-negative bacteria, quorum sensing is mediated by the LuxI/LuxR system.

  • LuxI-type synthases are responsible for the production of specific AHL signal molecules.[8]

  • LuxR-type transcriptional regulators are intracellular receptors that bind to their cognate AHLs.[9][10][11]

The general mechanism of LuxR-dependent signaling is as follows:

  • AHL Synthesis: At low cell density, the LuxI-type synthase produces a basal level of AHL, which diffuses out of the cell.

  • AHL Accumulation: As the bacterial population grows, the extracellular concentration of the AHL increases.

  • Receptor Binding: Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to the LuxR-type receptor protein in the cytoplasm.

  • Conformational Change and Dimerization: This binding induces a conformational change in the LuxR protein, leading to its dimerization.[12]

  • DNA Binding and Gene Regulation: The LuxR-AHL dimer then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event typically activates the transcription of genes involved in various collective behaviors.[9][12]

The following diagram illustrates the LuxR-dependent signaling pathway:

LuxR_Signaling_Pathway cluster_extracellular Extracellular Environment AHL_out AHL AHL_in AHL_in AHL_out->AHL_in Diffusion (High Density) LuxI LuxI LuxI->AHL_in Synthesis AHL_in->AHL_out Diffusion (Low Density) LuxR LuxR AHL_in->LuxR Binding LuxR_AHL LuxR_AHL LuxR->LuxR_AHL DNA DNA LuxR_AHL->DNA Binding Genes Genes mRNA mRNA Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation

Caption: The LuxR-dependent signaling pathway in Gram-negative bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis of N-acyl Homoserine Lactones

A general and robust method for the synthesis of N-acyl homoserine lactones involves the acylation of L-homoserine lactone hydrobromide.[13][14]

Materials:

  • (S)-(-)-α-Amino-γ-butyrolactone hydrobromide

  • Appropriate acid chloride (in this case, (Z)-hexadec-9-enoyl chloride)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

  • Water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve (S)-(-)-α-Amino-γ-butyrolactone hydrobromide in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate solution.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add a solution of (Z)-hexadec-9-enoyl chloride in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure this compound.

The following diagram outlines the general workflow for AHL synthesis:

AHL_Synthesis_Workflow Start Start: L-Homoserine Lactone & (Z)-Hexadec-9-enoyl chloride Reaction Acylation Reaction (Biphasic conditions, Base) Start->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Column Chromatography Drying->Purification End End: Pure Product Purification->End

Caption: General workflow for the synthesis of N-acyl homoserine lactones.

Extraction of AHLs from Bacterial Cultures

A common method for extracting AHLs from bacterial culture supernatants is liquid-liquid extraction with an organic solvent.[9]

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (acidified with 0.1% formic acid or acetic acid)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Grow the bacterial strain of interest (e.g., Roseovarius tolerans) in a suitable liquid medium to the desired cell density.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Acidify the supernatant to a pH of approximately 3-4 with a suitable acid.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the extract to dryness using a rotary evaporator.

  • Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for analysis.

The following diagram illustrates the workflow for AHL extraction:

AHL_Extraction_Workflow Start Bacterial Culture Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Drying Drying and Concentration Extraction->Drying Analysis Analysis (e.g., LC-MS) Drying->Analysis

Caption: Workflow for the extraction of AHLs from bacterial cultures.

Quorum Sensing Bioassays

Bacterial reporter strains are commonly used to detect and quantify AHLs. Chromobacterium violaceum and Agrobacterium tumefaciens are two widely used reporter systems.[1][15][16]

3.3.1. Chromobacterium violaceum CV026 Bioassay (for short- to medium-chain AHLs and inhibition by long-chain AHLs)

C. violaceum CV026 is a mutant strain that does not produce its own AHL but produces the purple pigment violacein (B1683560) in response to exogenous short- to medium-chain AHLs. Long-chain AHLs can be detected by their ability to inhibit violacein production induced by a short-chain AHL.[17]

Materials:

  • C. violaceum CV026

  • Luria-Bertani (LB) agar (B569324) plates

  • Test sample containing this compound

  • A short-chain AHL inducer (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL)

  • Sterile paper discs or well-forming tool

Procedure (Inhibition Assay):

  • Prepare LB agar plates supplemented with a sub-inhibitory concentration of C6-HSL to induce a background level of violacein production.

  • Spread an overnight culture of C. violaceum CV026 onto the surface of the agar plates.

  • Place a sterile paper disc impregnated with the test sample (or dispense the sample into a well made in the agar).

  • Incubate the plates at 30°C for 24-48 hours.

  • A zone of pigment inhibition (a clear halo) around the disc or well indicates the presence of a long-chain AHL that antagonizes the C6-HSL-induced violacein production.

3.3.2. Agrobacterium tumefaciens NTL4(pZLR4) Bioassay (for a broad range of AHLs)

This reporter strain contains a traG-lacZ fusion and produces β-galactosidase in response to a wide range of AHLs.

Materials:

  • A. tumefaciens NTL4(pZLR4)

  • AT minimal medium agar plates

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • Test sample

Procedure:

  • Spread an overnight culture of A. tumefaciens NTL4(pZLR4) onto AT minimal medium agar plates containing X-Gal.

  • Spot the test sample onto the surface of the agar.

  • Incubate the plates at 30°C for 24-48 hours.

  • A blue halo around the spot indicates the production of β-galactosidase and thus the presence of an AHL.

Quantitative Biological Data

Specific quantitative data on the binding affinity (Kd) of this compound to its cognate LuxR receptor and its effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) for various biological processes are not extensively reported in the literature. Such data are typically determined through specialized binding assays (e.g., isothermal titration calorimetry, surface plasmon resonance) and dose-response bioassays, respectively. For LuxR-type receptors in general, the dissociation constants (Kd) for their cognate AHLs are typically in the nanomolar to low micromolar range.[10]

Conclusion

This compound is an important long-chain AHL involved in bacterial quorum sensing. Understanding its chemical properties, biological activity, and the signaling pathways it modulates is crucial for the development of novel anti-infective therapies that target bacterial communication. This technical guide provides a foundational understanding of this molecule and outlines key experimental approaches for its study. Further research is needed to fully characterize its physicochemical properties and to quantify its biological activity in various bacterial systems.

References

An In-Depth Technical Guide to the Genetic Regulation of N-[(Z)-Hexadec-9-enoyl]homoserine Lactone Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic regulatory network governing the biosynthesis of N-[(Z)-Hexadec-9-enoyl]homoserine lactone, a long-chain acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. The primary model organism for this process is the nitrogen-fixing soil bacterium, Sinorhizobium meliloti.

Core Genetic Components

The production of this compound and other long-chain AHLs in S. meliloti is primarily controlled by the sin quorum-sensing system. This system is composed of two key genetic components:

  • sinI : This gene encodes the AHL synthase, SinI, which is a homolog of the LuxI family of proteins. The SinI enzyme is responsible for the synthesis of a range of long-chain AHLs, including N-dodecanoyl-HSL (C12-HSL), N-tetradecanoyl-HSL (C14-HSL), N-(3-oxotetradecanoyl)-HSL (3-oxo-C14-HSL), N-hexadecanoyl-HSL (C16-HSL), this compound (C16:1-HSL), N-(3-oxohexadecenoyl)-HSL (3-oxo-C16:1-HSL), and N-octadecanoyl-HSL (C18-HSL).[1][2][3] Disruption of the sinI gene completely abolishes the production of these long-chain AHLs.[4][5]

  • sinR : Located upstream of sinI, this gene encodes the transcriptional regulator SinR, a member of the LuxR family. SinR is essential for the expression of sinI.[4][6] Unlike many other LuxR homologs, SinR's activity does not appear to be directly dependent on AHL binding.[6][7] A mutation in sinR leads to a significant reduction in the production of long-chain AHLs to basal levels.[5][8]

The Regulatory Cascade

The expression of the sinI gene is not solely dependent on SinR. It is integrated into a more complex regulatory cascade that also involves another LuxR-type regulator, ExpR.

  • Basal Expression : The transcription of sinI is initiated by the SinR protein. This provides a basal level of long-chain AHL synthesis.[7]

  • Positive Feedback Amplification : The long-chain AHLs produced by SinI can then bind to the ExpR regulator. The resulting ExpR-AHL complex acts as a transcriptional activator, binding to the promoter of sinI and significantly enhancing its expression. This creates a positive feedback loop, leading to a rapid increase in AHL concentration as the bacterial population density grows.[6][9]

  • Negative Feedback Control : At very high concentrations of AHLs, the ExpR-AHL complex switches its function and acts as a repressor of sinR transcription.[6] This negative feedback mechanism likely serves to prevent excessive AHL production and maintain homeostasis within the quorum-sensing system.

This intricate regulatory network allows for a finely tuned response to changes in cell population density, ensuring that the production of this compound and other long-chain AHLs is tightly controlled.

Signaling_Pathway cluster_cell Sinorhizobium meliloti Cell cluster_feedback Feedback Loops SinR SinR (Transcriptional Regulator) sinI_gene sinI gene SinR->sinI_gene Activates (Basal expression) SinI SinI (AHL Synthase) AHL N-[(Z)-Hexadec-9-enoyl] HSL (and other long-chain AHLs) SinI->AHL Synthesizes ExpR ExpR (Transcriptional Regulator) ExpR_AHL ExpR-AHL Complex AHL->ExpR Binds to AHL_out Extracellular AHLs AHL->AHL_out Diffusion/ Transport sinI_gene->SinI Encodes sinR_gene sinR gene sinR_gene->SinR Encodes ExpR_AHL->sinI_gene Enhances (Positive Feedback) ExpR_AHL->sinR_gene Represses (Negative Feedback at high conc.) AHL_out->AHL Diffusion/ Transport

Genetic regulatory cascade of this compound production.

Quantitative Data on AHL Production

The following tables summarize the quantitative data available on the production of long-chain AHLs by Sinorhizobium meliloti.

Table 1: AHLs Produced by the SinI Synthase in S. meliloti

Acyl-Homoserine Lactone (AHL)Acyl ChainReference(s)
N-dodecanoyl-HSLC12[1][3]
N-tetradecanoyl-HSLC14[1][2]
N-(3-oxotetradecanoyl)-HSL3-oxo-C14[1][2]
N-hexadecanoyl-HSLC16[2]
This compound C16:1 [1][2]
N-(3-oxohexadecenoyl)-HSL3-oxo-C16:1[1][3]
N-octadecanoyl-HSLC18[1][3]

Table 2: Effect of Mutations on Long-Chain AHL Production

StrainGenotypeLong-Chain AHL ProductionReference(s)
Wild-TypesinI+, sinR+Normal[4][5]
sinI mutantΔsinIAbolished[4][5]
sinR mutantΔsinRBasal levels[5][8]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and identification of this compound and other long-chain AHLs from Sinorhizobium meliloti cultures.

AHL Extraction from Culture Supernatant

This protocol is based on liquid-liquid extraction using ethyl acetate (B1210297).

Materials:

  • S. meliloti culture grown to the desired cell density (e.g., stationary phase).

  • Ethyl acetate (acidified with 0.1 ml glacial acetic acid per liter).

  • Centrifuge and centrifuge bottles.

  • Separatory funnel.

  • Rotary evaporator.

  • Anhydrous sodium sulfate.

Procedure:

  • Grow S. meliloti in a suitable medium (e.g., a defined minimal medium to reduce organic contaminants) to the desired growth phase.[1]

  • Centrifuge the culture to pellet the bacterial cells.

  • Carefully decant the cell-free supernatant into a clean container.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate in a separatory funnel.[1][7]

  • Pool the organic phases and dry over anhydrous sodium sulfate.[1]

  • Filter to remove the sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at 40°C.[1]

  • Resuspend the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate or acetonitrile) for further analysis.

AHL_Extraction_Workflow culture S. meliloti Culture centrifuge Centrifugation culture->centrifuge supernatant Cell-Free Supernatant centrifuge->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction organic_phase Organic Phase (contains AHLs) extraction->organic_phase drying Drying (Anhydrous Na2SO4) organic_phase->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation final_extract Concentrated AHL Extract evaporation->final_extract

Workflow for the extraction of AHLs from bacterial culture.
Thin-Layer Chromatography (TLC) for AHL Detection

TLC provides a relatively simple and rapid method for the qualitative analysis of AHLs.

Materials:

  • C18 reversed-phase TLC plates.

  • AHL extract and standards.

  • Developing solvent (e.g., 60-70% methanol (B129727) in water).[7]

  • TLC developing chamber.

  • AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)).

  • Agar (B569324) overlay with appropriate growth medium and indicator (e.g., X-Gal).

Procedure:

  • Using a pencil, lightly draw an origin line about 1-2 cm from the bottom of the C18 TLC plate.[10][11][12][13][14]

  • Spot a small volume (1-5 µL) of the AHL extract and standards onto the origin line.[10][11][12][13][14]3. Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber containing the developing solvent, ensuring the solvent level is below the origin line.

  • Allow the solvent to ascend the plate by capillary action until it reaches about 1 cm from the top.

  • Remove the plate from the chamber and allow it to dry completely.

  • Overlay the plate with a thin layer of agar containing the AHL biosensor strain and an appropriate indicator.

  • Incubate the plate at a suitable temperature until colored spots (indicating AHL activity) appear. The position of the spots can be compared to the standards to tentatively identify the AHLs.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for AHL Identification and Quantification

LC-MS/MS is a powerful technique for the definitive identification and quantification of AHLs.

General Protocol Outline:

  • Chromatographic Separation: The AHL extract is injected into a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UPLC) system equipped with a C18 reversed-phase column. A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid, is used to separate the different AHLs based on their hydrophobicity. [1][15]2. Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Identification:

    • Full Scan: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the protonated molecular ions [M+H]+ of the AHLs.

    • Tandem MS (MS/MS): The molecular ions of interest are selected and fragmented. The resulting fragmentation pattern is characteristic of the AHL structure. A common fragment ion for AHLs is m/z 102, corresponding to the protonated homoserine lactone ring.

  • Quantification: By comparing the peak areas of the target AHL in the sample to a standard curve generated from known concentrations of a synthetic standard, the concentration of the AHL in the original sample can be determined.

LCMS_Workflow extract AHL Extract hplc HPLC/UPLC Separation (C18 Column) extract->hplc esi Electrospray Ionization (Positive Mode) hplc->esi ms1 MS1: Full Scan (Detect [M+H]+) esi->ms1 ms2 MS2: Fragmentation (e.g., m/z 102 fragment) ms1->ms2 quantification Quantification (Standard Curve) ms1->quantification identification Identification (Compare to Standards & Spectra) ms2->identification

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of N-[(Z)-Hexadec-9-enoyl]homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of N-[(Z)-Hexadec-9-enoyl]homoserine lactone, a long-chain N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing. The protocols outlined below are based on established methods for the synthesis of AHLs and can be adapted for the specific target molecule.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules utilized by Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1] This communication system regulates various physiological processes, including biofilm formation, virulence factor production, and plasmid conjugation.[2][3] this compound is a specific long-chain AHL that has been identified as a signaling molecule in bacteria such as Sinorhizobium meliloti.[1] The ability to synthesize this and other AHLs is crucial for studying bacterial communication, developing quorum sensing inhibitors, and exploring novel antimicrobial strategies.

Synthesis Overview

The primary method for synthesizing this compound involves the coupling of (Z)-hexadec-9-enoic acid with L-homoserine lactone. A common and effective approach utilizes a carbodiimide-mediated coupling reaction.

Experimental Protocols

Method 1: Carbodiimide-Mediated Amide Coupling

This protocol describes the synthesis of this compound via the coupling of (Z)-hexadec-9-enoic acid and L-homoserine lactone hydrobromide using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • (Z)-Hexadec-9-enoic acid

  • L-homoserine lactone hydrobromide

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of (Z)-hexadec-9-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or a mixture of DCM and a small amount of anhydrous N,N-dimethylformamide (DMF) to aid solubility, add L-homoserine lactone hydrobromide (1.0-1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2-1.5 eq) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation

Table 1: Expected Yields and Spectroscopic Data for a Representative Long-Chain AHL Synthesis.

ParameterExpected Value/Data
Yield 60-85%
¹H NMR (CDCl₃, δ) ~6.8-7.2 (br s, 1H, NH), ~5.3-5.4 (m, 2H, -CH=CH-), ~4.5 (m, 1H, H-3 of lactone), ~4.3 (t, 1H, H-4 of lactone), ~4.1 (t, 1H, H-4 of lactone), ~2.5 (m, 1H, H-2 of lactone), ~2.2 (t, 2H, -COCH₂-), ~2.0 (m, 4H, allylic CH₂), ~1.6 (m, 2H, -COCH₂CH₂-), ~1.2-1.4 (m, 14H, alkyl CH₂), ~0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃, δ) ~175 (lactone C=O), ~173 (amide C=O), ~130 (-CH=CH-), ~50 (C-3 of lactone), ~66 (C-4 of lactone), ~35-36 (C-2 of lactone, -COCH₂-), ~22-32 (alkyl CH₂), ~14 (CH₃)
Mass Spec (ESI-MS) [M+H]⁺ calculated for C₂₀H₃₅NO₃: 338.2695; found: 338.2690 (example)

Note: The spectroscopic data provided are approximate values for a generic long-chain AHL and should be confirmed by experimental analysis of the synthesized compound.

Visualization of Synthesis and Signaling Pathway

Chemical Synthesis Workflow

The following diagram illustrates the key steps in the carbodiimide-mediated synthesis of this compound.

Synthesis_Workflow Reactants (Z)-Hexadec-9-enoic acid + L-Homoserine lactone hydrobromide Coupling EDC, DMAP in DCM Reactants->Coupling Reaction Amide Bond Formation Coupling->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Quorum Sensing Signaling Pathway

This diagram depicts a generalized quorum sensing signaling pathway involving a long-chain AHL like this compound in Gram-negative bacteria.

Quorum_Sensing_Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-type Synthase AHL_in AHL LuxI->AHL_in Synthesis LuxR LuxR-type Receptor AHL_in->LuxR Binding AHL_out AHL Accumulation (High Cell Density) AHL_in->AHL_out Diffusion AHL_LuxR AHL-LuxR Complex DNA Target Genes AHL_LuxR->DNA Binds to Promoter Transcription Transcription & Translation DNA->Transcription Activation Proteins QS-controlled Proteins Transcription->Proteins Virulence Virulence Factors Proteins->Virulence Biofilm Biofilm Formation Proteins->Biofilm

Caption: Generalized LuxI/LuxR-type quorum sensing circuit.

References

Application Note: HPLC-MS/MS for the Sensitive Detection and Quantification of N-[(Z)-Hexadec-9-enoyl]homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16:1-HSL). This long-chain acyl-homoserine lactone is a critical quorum-sensing signal molecule in various Gram-negative bacteria, playing a key role in regulating virulence, biofilm formation, and other density-dependent behaviors. The protocol outlined below provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in microbiology, drug development, and clinical diagnostics.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[1][2] In many Gram-negative bacteria, this process is mediated by N-acyl homoserine lactones (AHLs).[1][2] this compound (C16:1-HSL) is a long-chain AHL that, due to its hydrophobic nature, is often associated with the cell membrane and requires specific extraction methods for accurate quantification.[3] The development of sensitive and specific analytical methods, such as HPLC-MS/MS, is crucial for studying the role of C16:1-HSL in bacterial communication and for the discovery of novel quorum quenching inhibitors.[4][5] This document provides a detailed protocol for the reliable quantification of C16:1-HSL from bacterial culture supernatants.

Experimental Protocols

Sample Preparation: Extraction of C16:1-HSL from Bacterial Culture Supernatant

This protocol is adapted from established methods for AHL extraction.[6][7]

  • Culture Growth: Inoculate the bacterial strain of interest in 1 L of appropriate liquid medium and grow to the stationary phase to ensure maximum AHL production.

  • Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Solvent Extraction:

    • Acidify the supernatant to a pH of approximately 3.0-3.5 by adding glacial acetic acid (typically 0.1% v/v).

    • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (B1210297) (containing 0.1% v/v acetic acid).

    • Shake the mixture vigorously for 2 minutes and allow the phases to separate.

    • Collect the upper organic phase. Repeat the extraction process two more times with fresh acidified ethyl acetate.

  • Drying and Reconstitution:

    • Pool the organic extracts and evaporate to dryness using a rotary evaporator at 40°C.

    • Reconstitute the dried extract in 1 mL of 50% acetonitrile.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Gradient Elution: A linear gradient from 30% to 100% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Capillary Voltage: 3.5 kV.

    • Multiple Reaction Monitoring (MRM): Monitor the transition from the protonated parent ion [M+H]⁺ to the characteristic product ion of the homoserine lactone ring (m/z 102).[9]

Data Presentation

The following tables summarize the key parameters for the detection and quantification of this compound.

Table 1: Mass Spectrometry Parameters for C16:1-HSL Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
C16:1-HSL338.3102.110020
Internal Standard (d4-C12-HSL)288.2106.110020

Table 2: Chromatographic and Quantitative Data

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linear Range (ng/mL)
C16:1-HSL12.80.10.50.5 - 1000>0.998

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis culture Bacterial Culture (Stationary Phase) centrifugation Centrifugation (10,000 x g) culture->centrifugation supernatant Supernatant Collection centrifugation->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in 50% Acetonitrile evaporation->reconstitution filtration 0.22 µm Filtration reconstitution->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject msms Tandem MS Detection (MRM) hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis quorum_sensing_pathway cluster_cell Bacterial Cell luxI LuxI Synthase ahl_out C16:1-HSL luxI->ahl_out Synthesis luxR LuxR Receptor complex LuxR::C16:1-HSL Complex luxR->complex Binding gene_expression Target Gene Expression (e.g., Virulence, Biofilm) precursors Acyl-ACP + SAM precursors->luxI ahl_low Low Cell Density (Low C16:1-HSL) ahl_high High Cell Density (High C16:1-HSL) ahl_in C16:1-HSL ahl_high->ahl_in Diffusion/Transport ahl_in->luxR complex->gene_expression Activation

References

Application Notes and Protocols for the Detection of N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16-HSL) Activity Using Bacterial Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this communication is mediated by N-acyl homoserine lactones (AHLs). N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16-HSL) is a long-chain AHL utilized by various bacteria to regulate processes such as biofilm formation, virulence, and symbiotic interactions. The ability to detect and quantify C16-HSL is crucial for understanding these bacterial behaviors and for the development of novel anti-biofilm and antimicrobial strategies. This document provides detailed application notes and protocols for the use of bacterial biosensors to detect C16-HSL activity.

Principle of Detection

Bacterial biosensors for AHLs are engineered strains that produce a quantifiable output in the presence of specific AHL molecules. These biosensors are typically deficient in their own AHL production but contain a functional LuxR-type transcriptional regulator. When the target AHL is present, it binds to the LuxR homolog, forming a complex that activates the transcription of a reporter gene (e.g., lacZ for β-galactosidase, gfp for green fluorescent protein, or lux for luciferase), leading to a measurable signal. For the specific detection of long-chain AHLs like C16-HSL, biosensors based on the SinI/R system of Sinorhizobium meliloti are particularly effective.[1][2]

Signaling Pathway

The detection of C16-HSL by a Sinorhizobium meliloti-based biosensor relies on the SinI/R quorum-sensing system. In this pathway, the LuxR-type receptor, SinR, binds to long-chain AHLs, such as C16-HSL. This binding event activates the SinR protein, which then induces the expression of target genes, including a reporter gene integrated into the biosensor strain.

C16_HSL_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Biosensor Cell C16_HSL_out C16-HSL C16_HSL_in C16-HSL C16_HSL_out->C16_HSL_in Diffusion SinR SinR (Inactive) C16_HSL_in->SinR Binding Active_SinR C16-HSL-SinR Complex (Active) sinI_promoter sinI Promoter Active_SinR->sinI_promoter Activation reporter_gene Reporter Gene (e.g., lacZ) Reporter_Protein Reporter Protein (e.g., β-galactosidase) reporter_gene->Reporter_Protein Transcription & Translation Signal Measurable Signal Reporter_Protein->Signal Enzymatic Activity

C16-HSL Signaling Pathway in a Biosensor

Quantitative Data

The following tables summarize the quantitative data for the detection of C16-HSL and related long-chain AHLs using bacterial biosensors.

Table 1: Limit of Detection (LOD) for C16-HSL with Various Bacterial Biosensors

Biosensor StrainReporter SystemLimit of Detection (nM)Reference
Pseudomonas putida F117Not specified12,010(Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method)
Sinorhizobium meliloti sinI::lacZβ-galactosidaseSensitive to low concentrations[1][2]

Table 2: Dose-Response of Rhodobacter capsulatus Biosensor to C16-HSL

C16-HSL Concentration (nM)β-galactosidase Activity (Miller Units)
1~10
10~50
100~200
1000~350
10000~400
Data estimated from the dose-response curve in Schaefer et al. (2008).[3]

Experimental Protocols

Protocol 1: General Plate-Based Assay for C16-HSL Detection

This protocol is adapted for a qualitative or semi-quantitative agar (B569324) plate-based assay using a suitable biosensor strain such as Sinorhizobium meliloti sinI::lacZ.

Materials:

  • Sinorhizobium meliloti sinI::lacZ biosensor strain

  • Appropriate growth medium (e.g., Luria-Bertani or a defined minimal medium)

  • Agar plates

  • C16-HSL standard solution (in a solvent like ethyl acetate (B1210297) or DMSO)

  • Test samples (e.g., bacterial culture supernatants, extracts)

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution

  • Appropriate antibiotics for plasmid maintenance

Procedure:

  • Prepare Biosensor Lawn: a. Grow the S. meliloti sinI::lacZ biosensor strain in liquid medium overnight at 28-30°C with appropriate antibiotics. b. Mix 100 µL of the overnight culture with 3 mL of molten soft agar (0.7% agar) containing X-Gal (40 µg/mL). c. Pour the soft agar mixture evenly over the surface of a pre-warmed agar plate. d. Let the overlay solidify in a sterile environment.

  • Sample Application: a. Once the overlay is solid, spot 5-10 µL of the C16-HSL standard solutions of known concentrations and the test samples onto the surface of the agar. b. Allow the spots to dry completely.

  • Incubation: a. Incubate the plates at 28-30°C for 24-48 hours.

  • Data Analysis: a. Observe the plates for the appearance of blue zones around the spots. The intensity and diameter of the blue color are indicative of the β-galactosidase activity, which correlates with the concentration of C16-HSL. b. Compare the color intensity of the test samples to that of the standards to estimate the C16-HSL concentration.

Plate_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Grow Biosensor Overnight mix Mix Biosensor with Soft Agar + X-Gal start->mix pour Pour onto Agar Plate mix->pour spot Spot Samples and Standards pour->spot incubate Incubate at 28-30°C for 24-48h spot->incubate observe Observe Blue Zones incubate->observe compare Compare with Standards observe->compare

Plate-Based Assay Workflow
Protocol 2: Quantitative Liquid Culture Assay for C16-HSL Detection

This protocol provides a quantitative measurement of C16-HSL activity using a β-galactosidase assay.[1]

Materials:

  • Sinorhizobium meliloti sinI::lacZ biosensor strain

  • Appropriate liquid growth medium

  • C16-HSL standard solutions of varying concentrations

  • Test samples

  • Culture tubes or microplate

  • Spectrophotometer

  • ONPG (o-nitrophenyl-β-D-galactopyranoside)

  • Z-buffer

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • Prepare Biosensor Culture: a. Inoculate the S. meliloti sinI::lacZ biosensor strain into fresh liquid medium and grow to early or mid-logarithmic phase (OD₆₀₀ ≈ 0.2-0.4).

  • Induction: a. Aliquot the biosensor culture into culture tubes or microplate wells. b. Add different concentrations of the C16-HSL standard or the test samples to the aliquots. Include a negative control with no added AHL. c. Incubate the cultures for a defined period (e.g., 4-6 hours) at 28-30°C with shaking.

  • β-galactosidase Assay (Miller Assay): a. Measure the final optical density (OD₆₀₀) of each culture. b. Lyse the cells (e.g., using chloroform (B151607) and SDS). c. Add ONPG solution to the lysed cells and incubate at a constant temperature (e.g., 28°C) until a yellow color develops. d. Stop the reaction by adding a sodium carbonate solution. e. Measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀).

  • Data Analysis: a. Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (t × v × OD₆₀₀) where:

    • t = reaction time in minutes

    • v = volume of culture used in mL b. Plot a standard curve of Miller Units versus C16-HSL concentration. c. Use the standard curve to determine the C16-HSL concentration in the test samples.

Considerations and Troubleshooting

  • Solvent Effects: Ensure that the solvent used to dissolve C16-HSL (e.g., ethyl acetate, DMSO) does not inhibit the growth or activity of the biosensor at the final concentration used. Include a solvent-only control.

  • Specificity: While the S. meliloti sinI::lacZ biosensor is specific for long-chain AHLs, it may respond to other AHLs with similar structures.[1][2] Cross-reactivity should be tested if other long-chain AHLs are suspected to be present in the samples.

  • Sample Matrix Effects: Components in complex samples (e.g., culture media, biological extracts) may interfere with the assay. It is advisable to perform spike-and-recovery experiments to assess matrix effects.

  • Biosensor Viability: Ensure that the test samples are not toxic to the biosensor strain, which could lead to false-negative results. This can be checked by monitoring the optical density of the cultures.

Conclusion

Bacterial biosensors, particularly the Sinorhizobium meliloti sinI::lacZ strain, provide a sensitive and specific method for the detection and quantification of C16-HSL. The protocols outlined in this document offer both qualitative and quantitative approaches suitable for various research and development applications, from screening for AHL production to characterizing the activity of potential quorum sensing inhibitors. Careful optimization and appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes & Protocols: Extraction of N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16-HSL) from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a mechanism of cell-to-cell communication used by many Gram-negative bacteria to coordinate gene expression based on population density. N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16-HSL) is a long-chain AHL utilized by various bacterial species. The accurate extraction and quantification of C16-HSL from bacterial cultures are crucial for studying bacterial communication, virulence factor expression, and for the development of novel anti-quorum sensing drugs. These protocols detail robust methods for the extraction of C16-HSL for downstream analysis.

Quorum Sensing Signaling Pathway

The following diagram illustrates the basic principle of N-acyl homoserine lactone (AHL)-mediated quorum sensing. At low cell density, the basal level of AHLs is low. As the bacterial population grows, the concentration of AHLs increases. Once a threshold concentration is reached, AHLs bind to and activate transcriptional regulator proteins (like LuxR), which in turn modulate the expression of target genes, leading to coordinated group behaviors such as biofilm formation and virulence factor production.

cluster_0 Low Cell Density cluster_1 High Cell Density LCD_Bacteria Bacterium LCD_AHL AHLs LCD_Bacteria->LCD_AHL Basal Production LCD_Gene Target Genes (Off) HCD_Bacteria Bacterium HCD_AHL High [AHL] HCD_Bacteria->HCD_AHL Increased Production HCD_Receptor LuxR-type Receptor HCD_AHL->HCD_Receptor Binding & Activation HCD_Gene Target Genes (On) HCD_Receptor->HCD_Gene Induces Expression

Caption: Generalized N-acyl homoserine lactone (AHL) quorum sensing pathway.

Extraction Protocols

Two primary methods for extracting AHLs from bacterial culture supernatants are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a widely used and straightforward method, while SPE can provide additional cleanup and concentration of the analyte.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies that utilize acidified ethyl acetate (B1210297) to efficiently extract a broad range of AHLs, including the lipophilic C16-HSL, from culture supernatants.[1][2][3][4]

Experimental Workflow for LLE

A 1. Bacterial Culture Growth (Grow to stationary phase) B 2. Centrifugation (e.g., 4,500 x g, 20 min) A->B C 3. Supernatant Collection (Filter through 0.22 µm filter) B->C D 4. Liquid-Liquid Extraction (Add equal volume of acidified ethyl acetate, repeat 3x) C->D E 5. Phase Separation (Collect organic [upper] phase) D->E F 6. Solvent Evaporation (Rotary evaporator or vacuum centrifuge) E->F G 7. Reconstitution (Re-dissolve residue in small volume of solvent, e.g., Acetonitrile) F->G H Ready for Analysis (e.g., LC-MS/MS) G->H

Caption: Workflow for Liquid-Liquid Extraction (LLE) of C16-HSL.

Methodology:

  • Culture Preparation: Inoculate a single colony of the bacterium of interest into a suitable liquid medium (e.g., Luria-Bertani broth). Grow the culture with shaking at the appropriate temperature until it reaches the stationary phase, as AHL production is often maximal at this stage.[1] For a typical extraction, a culture volume of 100-500 mL is recommended.[2][5]

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 4,500 x g for 20 minutes at 4°C).[2][5]

  • Supernatant Collection: Carefully decant the supernatant. To remove any remaining cells and debris, pass the supernatant through a 0.22 µm sterile filter.[5]

  • Solvent Extraction:

    • Transfer the cell-free supernatant to a separatory funnel.

    • Acidify the supernatant by adding a concentrated acid (e.g., 0.5% acetic acid or 0.1% formic acid) to improve the extraction efficiency of AHLs.[1][4]

    • Add an equal volume of ethyl acetate to the supernatant.[2][5]

    • Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The upper layer is the organic (ethyl acetate) phase containing the AHLs.

    • Carefully collect the organic phase.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize the yield.[1][2]

  • Drying and Concentration: Pool the collected organic fractions. Remove the solvent using a rotary evaporator at 40-45°C or a vacuum centrifuge.[1][5] Dry the extract completely to a residue.

  • Reconstitution: Re-dissolve the dried residue in a small, precise volume (e.g., 100 µL to 1 mL) of an appropriate solvent for analysis, such as acetonitrile (B52724) or ethyl acetate.[1][5]

  • Storage: Store the final extract at -20°C until analysis.[1][2]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

SPE is a robust method that can be used after LLE or as a standalone technique for cleaning up and concentrating AHLs from culture extracts.[1][3] It separates compounds based on their physical and chemical properties as they pass through a solid sorbent.

Experimental Workflow for SPE

A 1. Prepare Sample (Use LLE extract or acidified supernatant) B 2. Condition SPE Cartridge (e.g., C18 cartridge with Methanol (B129727) then Water) A->B C 3. Load Sample (Pass sample through the cartridge) B->C D 4. Wash Cartridge (Remove polar impurities with a weak solvent) C->D E 5. Elute AHLs (Elute with a non-polar solvent, e.g., Ethyl Acetate or Acetonitrile) D->E F 6. Solvent Evaporation (Dry the eluate completely) E->F G 7. Reconstitution (Re-dissolve in solvent for analysis) F->G H Ready for Analysis (e.g., LC-MS/MS) G->H

Caption: Workflow for Solid-Phase Extraction (SPE) of C16-HSL.

Methodology:

  • Sample Preparation: Start with either the crude cell-free supernatant or the reconstituted residue from an initial LLE. If using supernatant, it should be acidified (e.g., with 0.1% acetic acid).[1]

  • Cartridge Selection: A reversed-phase C18 cartridge is commonly used for AHL extraction.

  • Cartridge Conditioning:

    • Wash the C18 cartridge sequentially with one column volume of methanol followed by one column volume of acidified water (e.g., water with 0.1% acetic acid). Do not allow the column to dry out.

  • Sample Loading: Slowly load the prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., a low-percentage acetonitrile/water mixture) to remove salts and highly polar impurities while retaining the C16-HSL on the column.

  • Elution: Elute the bound C16-HSL from the cartridge using a stronger, non-polar solvent such as 100% acetonitrile or ethyl acetate.[1] Collect the eluate.

  • Drying and Reconstitution: Evaporate the solvent from the eluate to dryness and reconstitute the residue in a small volume of solvent suitable for the intended analytical method, as described in the LLE protocol.

Data Summary: Comparison of Extraction Methods

The choice of extraction method and solvent is critical for maximizing recovery and ensuring sample purity. While specific quantitative yields for C16-HSL are highly dependent on the bacterial strain and culture conditions, the following table summarizes the characteristics of common approaches.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Accelerated Solvent Extraction (ASE)
Primary Solvent(s) Ethyl acetate (acidified), Dichloromethane.[1][2][6]Methanol (conditioning), Acetonitrile or Ethyl acetate (elution).[1]Ethyl acetate/acetone mixtures.[7]
Principle Partitioning of the analyte between two immiscible liquid phases based on polarity.[1]Analyte adsorbs to a solid phase and is selectively eluted.[1][3]Uses elevated temperature and pressure to increase extraction efficiency.[7]
Primary Application General purpose extraction from liquid culture supernatant.[1]Sample cleanup, concentration, and extraction from complex matrices.[1][3]Primarily used for solid or semi-solid samples like soil; shows high recovery.[7]
Reported Recovery Generally good; one study expected >75% recovery for a similar AHL.[3]Can improve sensitivity by 2 to 10-fold compared to LLE.[1]High recoveries reported for AHLs in soil (85-111%).[7]
Advantages Simple, cost-effective, widely applicable.High recovery, excellent for sample cleanup and concentration, amenable to automation.Fast, requires less solvent, high efficiency.
Disadvantages Can co-extract impurities, may form emulsions, can be labor-intensive for many samples.[4]Requires specific cartridges, potential for analyte loss during multi-step process.Requires specialized, expensive equipment.

Notes on Analysis: Following extraction, C16-HSL is typically identified and quantified using high-performance analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[6][8] High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) coupled with biosensor strains can also be employed for detection and preliminary quantification.[1]

References

Application Notes and Protocols for the Extraction of Long-Chain Acyl-Homoserine Lactones (AHLs) from Soil and Rhizosphere Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction, purification, and detection of long-chain acyl-homoserine lactones (AHLs) from complex environmental matrices such as soil and rhizosphere samples. The methodologies described herein are compiled from established scientific literature and are intended to provide a robust framework for studying quorum sensing in these environments.

Introduction

Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that regulates gene expression in response to population density. Long-chain AHLs (typically with acyl chains of C10 or longer) play crucial roles in various microbial behaviors, including biofilm formation, virulence factor production, and symbiotic interactions within the soil and rhizosphere. The ability to efficiently extract and quantify these molecules from environmental samples is essential for understanding microbial ecology and for the discovery of novel compounds that can modulate bacterial communication, a promising avenue for drug development.

However, the extraction of long-chain AHLs from soil and rhizosphere is challenging due to their low concentrations, the complexity of the sample matrix, and their potential for degradation. The protocols outlined below describe effective methods for sample preparation, extraction, and purification to enable sensitive and reliable detection.

Experimental Protocols

Sample Collection and Preparation

Standardized sample collection is critical for reproducible results.

  • Bulk Soil: Collect soil samples from the desired depth using a sterile auger or core sampler. It is recommended to remove the uppermost layer of soil to avoid surface contaminants. Homogenize the collected soil by passing it through a 2-mm sieve.[1] Samples can be processed immediately or stored at -80°C for later analysis.[2]

  • Rhizosphere Soil: Carefully excavate the plant of interest, leaving a significant amount of soil attached to the root system. Gently shake the roots to remove loosely adhering soil (this is considered bulk soil). The soil that remains tightly adhered to the roots is the rhizosphere soil.[1] This can be collected by washing the roots with a sterile buffer (e.g., phosphate-buffered saline). The resulting soil suspension is then centrifuged to pellet the rhizosphere soil.[3][4]

Extraction of Long-Chain AHLs

Several methods can be employed for the extraction of AHLs from soil and rhizosphere samples. Accelerated Solvent Extraction (ASE) has been shown to provide better recovery rates compared to ultrasonic or shaking extraction methods.[5][6]

Protocol 2.2.1: Accelerated Solvent Extraction (ASE)

  • Sample Packing: Mix 2 g of the soil or rhizosphere sample with a drying agent like diatomaceous earth and pack it into an extraction cell.

  • Extraction Conditions:

    • Solvent: Ethyl acetate (B1210297)/acetone (4:1, v/v)[5][6]

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5 min

    • Cycles: 2

  • Collection: Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator.

Protocol 2.2.2: Liquid-Liquid Extraction (LLE)

This is a more traditional and widely accessible method.

  • Solvent Addition: Disperse 10 g (wet weight) of the soil or rhizosphere sample in 50 mL of acidified ethyl acetate (containing 0.1% v/v glacial acetic acid).[7]

  • Extraction: Shake the mixture on an orbital shaker at 120 rpm for 12 hours in the dark.[5]

  • Phase Separation: Centrifuge the sample to pellet the soil particles.

  • Collection: Carefully collect the ethyl acetate supernatant.

  • Repeat: Repeat the extraction process on the soil pellet with an equal volume of solvent to maximize recovery.

  • Concentration: Pool the supernatants and concentrate them to approximately 1 mL using a rotary evaporator at 40-45°C.[8]

Purification and Cleanup using Solid-Phase Extraction (SPE)

Due to the complexity of soil extracts, a cleanup step is essential to remove interfering compounds. Solid-phase extraction is a simple and effective method for this purpose.[9]

Protocol 2.3.1: Silica-Based SPE

  • Column Preparation: Prepare a multi-layer SPE column by packing a cartridge with anhydrous sodium sulfate (B86663) (0.5 g), followed by silica (B1680970) gel (0.5 g), and another layer of anhydrous sodium sulfate (1.0 g).[5]

  • Pre-washing: Pre-wash the column with 5 mL of hexane.[5]

  • Sample Loading: Load the concentrated extract from the previous step onto the column.

  • Elution: Elute the AHLs with 8 mL of ethyl acetate.[5]

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of acetonitrile (B52724) or an appropriate solvent for subsequent analysis.

Detection and Quantification of Long-Chain AHLs

The purified extracts can be analyzed using various techniques, often in combination with biosensors for initial screening.

  • Thin-Layer Chromatography (TLC): TLC is a cost-effective method for separating and detecting AHLs. The separated compounds can be visualized using an overlay of an AHL biosensor strain like Agrobacterium tumefaciens A136, which is suitable for detecting long-chain AHLs.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS): This is a powerful technique for the sensitive and specific quantification of AHLs.[13] It allows for the identification of different AHL molecules based on their retention times and mass-to-charge ratios.

Data Presentation

The following tables summarize quantitative data from studies on AHL extraction from soil, providing a reference for expected recovery rates and detection limits.

Table 1: Recovery Rates of AHLs from Soil using Accelerated Solvent Extraction (ASE)

AHL CompoundLatosolic Red Soil Recovery (%)Yellow Brown Soil Recovery (%)
C4-HSL95.32 ± 4.1192.15 ± 5.32
C6-HSL98.76 ± 3.5496.43 ± 4.78
3-oxo-C6-HSL92.45 ± 5.1289.98 ± 6.01
C8-HSL101.23 ± 2.9899.87 ± 3.45
3-oxo-C8-HSL86.96 ± 6.3484.86 ± 7.12
C10-HSL105.00 ± 2.56102.34 ± 3.11
C12-HSL103.45 ± 3.11110.89 ± 2.87

Data adapted from a study utilizing ASE with an ethyl acetate/acetone solvent mixture.[5][6]

Table 2: Detection and Quantification Limits of AHLs in Soil

AHL CompoundLimit of Detection (LOD) (μg kg⁻¹)Limit of Quantification (LOQ) (μg kg⁻¹)
C4-HSL0.852.83
C6-HSL0.752.50
3-oxo-C6-HSL1.103.67
C8-HSL0.923.07
3-oxo-C8-HSL1.254.17
C10-HSL0.882.93
C12-HSL0.953.17

Based on a 2 g soil sample and analysis by GC-MS.[5][6]

Visualized Workflows and Pathways

Diagram 1: Experimental Workflow for Long-Chain AHL Extraction

AHL_Extraction_Workflow cluster_sample Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification Soil Bulk Soil Sample Prep Sieving / Washing & Centrifugation Soil->Prep Rhizosphere Rhizosphere Sample Rhizosphere->Prep ASE Accelerated Solvent Extraction (ASE) Prep->ASE LLE Liquid-Liquid Extraction (LLE) Prep->LLE Option 2 Concentration1 Rotary Evaporation ASE->Concentration1 LLE->Concentration1 SPE Solid-Phase Extraction (SPE) Concentration1->SPE Concentration2 Evaporation (N2 Stream) SPE->Concentration2 TLC TLC with Biosensor Concentration2->TLC LCMS LC-MS/MS Concentration2->LCMS

Caption: Workflow for long-chain AHL extraction from soil and rhizosphere.

Diagram 2: Quorum Sensing Signaling Pathway (Generic Gram-Negative Bacteria)

Quorum_Sensing_Pathway cluster_cell Bacterial Cell LuxI AHL Synthase (e.g., LuxI) AHL_low Low Concentration of AHLs LuxI->AHL_low Synthesis Precursors Precursors (SAM, Acyl-ACP) Precursors->LuxI LuxR Transcriptional Regulator (e.g., LuxR) Genes Target Genes LuxR->Genes Activation/ Repression AHL_high High Concentration of AHLs AHL_low->AHL_high Accumulation with increasing cell density AHL_high->LuxR Binding

Caption: Generalized AHL-mediated quorum sensing pathway in Gram-negative bacteria.

References

Application Notes and Protocols for the Quantification of N-[(Z)-Hexadec-9-enoyl]homoserine lactone in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16:1-HSL), a key quorum-sensing signal molecule in various Gram-negative bacteria. The protocols detailed below are essential for researchers investigating bacterial communication, biofilm formation, and virulence, as well as for professionals in drug development targeting quorum sensing pathways.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process that allows bacteria to coordinate gene expression based on population density. This compound (C16:1-HSL) is a long-chain AHL produced by various bacteria, including the nitrogen-fixing symbiont Sinorhizobium meliloti.[1][2] Accurate quantification of C16:1-HSL in complex biological matrices such as bacterial cultures, biofilms, and soil is crucial for understanding its physiological roles and for the development of quorum quenching strategies.

The primary analytical method for the sensitive and specific quantification of C16:1-HSL is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[3][4] This technique allows for the separation of the analyte from complex sample components and its subsequent detection and quantification with high accuracy.

Signaling Pathway: The LuxI/LuxR Quorum Sensing System

The synthesis and perception of AHLs like C16:1-HSL are typically governed by the LuxI/LuxR-type quorum sensing system. This system is a cornerstone of bacterial cell-to-cell communication.

  • Signal Synthesis: A LuxI-family synthase (e.g., SinI in S. meliloti) synthesizes the specific AHL molecule, in this case, C16:1-HSL.

  • Signal Accumulation: As the bacterial population density increases, the extracellular concentration of the AHL signal molecule rises.

  • Signal Perception and Gene Regulation: Once a threshold concentration is reached, the AHL binds to its cognate LuxR-family transcriptional regulator (e.g., SinR in S. meliloti). This complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. This coordinated gene expression can lead to a variety of phenotypes, including biofilm formation, virulence factor production, and symbiotic interactions.[1]

LuxI_LuxR_Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI Synthase AHL C16:1-HSL LuxI->AHL Synthesis LuxR LuxR Receptor Complex LuxR-AHL Complex LuxR->Complex AHL->LuxR Binding AHL->Complex AHL_out C16:1-HSL AHL->AHL_out Diffusion DNA Target Genes Complex->DNA Activation/Repression Phenotype Quorum Sensing Phenotypes DNA->Phenotype Expression

Figure 1: LuxI/LuxR-type quorum sensing signaling pathway.

Quantitative Data Presentation

The concentration of C16:1-HSL can vary significantly depending on the bacterial species, growth conditions, and the nature of the biological sample. The following table summarizes representative concentrations of long-chain AHLs found in various biological matrices.

Biological MatrixBacterial SpeciesAnalyteConcentration RangeReference
Bacterial Culture (Whole)Sinorhizobium melilotiC16:1-HSL200 nM[1]
Bacterial Culture (Supernatant)Vibrio vulnificusVarious HSLs0.28 - 9.3 pmol[3]
Soil MicrocosmSerratia liquefaciensN-octanoyl-HSL0.5 - 50 nmol/g soil[5]
Plant RootsMedicago truncatula (treated)3-oxo-C14-HSL1 µM (applied)[6]

Experimental Protocols

Sample Preparation: Extraction of C16:1-HSL from Complex Matrices

This protocol is designed for the extraction of C16:1-HSL from bacterial cultures. Modifications may be required for other sample types like biofilms or soil.

Materials:

Protocol:

  • Culture Centrifugation: Centrifuge an appropriate volume of the bacterial culture (e.g., 50 mL) at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean glass tube. For analysis of intracellular AHLs, the cell pellet can also be extracted.

  • Liquid-Liquid Extraction:

    • Add an equal volume of ethyl acetate to the supernatant.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Allow the phases to separate. A centrifugation step (e.g., 2,000 x g for 5 minutes) can aid in phase separation.

    • Carefully collect the upper ethyl acetate phase into a new tube.

    • Repeat the extraction process two more times, pooling the ethyl acetate fractions.

  • Drying the Extract: Add a small amount of anhydrous sodium sulfate to the pooled ethyl acetate extract to remove any residual water.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 200 µL) of a 50:50 mixture of acetonitrile and 0.1% formic acid in water. Vortex briefly to dissolve the residue.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before LC-MS/MS analysis.

Quantification by LC-MS/MS

This protocol provides a general framework for the quantification of C16:1-HSL using a reverse-phase LC-MS/MS system. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

LC Parameters:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

MS/MS Parameters (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions for C16:1-HSL (m/z 338.3):

    • Precursor Ion (Q1): 338.3

    • Product Ion (Q3): 102.1 (characteristic homoserine lactone ring fragment)

    • Collision Energy: Optimize for maximum signal intensity (typically 15-25 eV)

Quantification:

  • Prepare a calibration curve using a series of known concentrations of a C16:1-HSL analytical standard.

  • The concentration of C16:1-HSL in the biological samples is determined by comparing the peak area of the analyte to the calibration curve.

  • The use of an internal standard (e.g., a deuterated AHL analog) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of C16:1-HSL in complex biological samples.

Experimental_Workflow Sample Complex Biological Sample (e.g., Bacterial Culture, Biofilm, Soil) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Evaporation Solvent Evaporation (Nitrogen Stream/Rotary Evaporator) Extraction->Evaporation Reconstitution Reconstitution (Acetonitrile/Water) Evaporation->Reconstitution Filtration Sample Filtration (0.22 µm filter) Reconstitution->Filtration LC_MS LC-MS/MS Analysis (C18 column, ESI+) Filtration->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Results Concentration of C16:1-HSL Data_Analysis->Results

Figure 2: Experimental workflow for C16:1-HSL quantification.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the accurate and reliable quantification of this compound in a variety of complex biological samples. Adherence to these methodologies will enable researchers and drug development professionals to gain valuable insights into the roles of this important quorum-sensing molecule in bacterial physiology and pathogenesis.

References

Application of N-[(Z)-Hexadec-9-enoyl]homoserine lactone in Studying Gene Expression in S. meliloti

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-[(Z)-Hexadec-9-enoyl]homoserine lactone, commonly known as C16:1-HSL, is a key long-chain N-acyl homoserine lactone (AHL) signal molecule in the quorum-sensing (QS) system of the nitrogen-fixing bacterium Sinorhizobium meliloti. This molecule plays a critical role in regulating gene expression related to symbiosis with leguminous plants, such as alfalfa (Medicago sativa). Understanding the function and mechanism of C16:1-HSL is crucial for research in microbial genetics, symbiotic relationships, and the development of novel antimicrobial agents or symbiosis-enhancing products.

Introduction

In S. meliloti, the sinI gene encodes the synthase responsible for the production of several long-chain AHLs, including C16:1-HSL.[1][2][3][4] The perception and response to these AHLs are primarily mediated by LuxR-type transcriptional regulators, with ExpR being a key receptor for C16:1-HSL.[1][2][5] The C16:1-HSL/ExpR complex directly or indirectly regulates the expression of a suite of genes, most notably the exp operon, which is essential for the production of exopolysaccharide II (EPS II).[2][5] EPS II is a symbiotically active polysaccharide crucial for the successful invasion of host plant root nodules.[2][5] Beyond its role in EPS II synthesis, C16:1-HSL has been shown to influence other important phenotypes such as swarming motility and nodulation efficiency.[1][6]

These application notes provide an overview of the role of C16:1-HSL in S. meliloti gene expression and detailed protocols for studying its effects.

Key Signaling Pathway

The core signaling pathway involving C16:1-HSL in S. meliloti is the Sin/ExpR quorum-sensing system. At low cell density, the concentration of C16:1-HSL is low. As the bacterial population grows, the concentration of C16:1-HSL, synthesized by SinI, increases. This AHL binds to the transcriptional regulator ExpR. The C16:1-HSL/ExpR complex then activates the transcription of target genes, including the exp operon, leading to the production of EPS II and influencing other cellular processes.

Sin_ExpR_Signaling cluster_cell S. meliloti Cell cluster_phenotype Phenotypic Outcomes SinI SinI (AHL Synthase) C16_1_HSL_in C16:1-HSL SinI->C16_1_HSL_in Synthesis ExpR ExpR (Transcriptional Regulator) C16_1_HSL_in->ExpR Binding C16_1_HSL_out C16:1-HSL (Extracellular) C16_1_HSL_in->C16_1_HSL_out Diffusion ExpR_AHL C16:1-HSL/ExpR Complex exp_operon exp Operon ExpR_AHL->exp_operon Activates Transcription Other_genes Other Target Genes (e.g., motility) ExpR_AHL->Other_genes Regulates Expression EPS_II EPS II (Exopolysaccharide II) exp_operon->EPS_II Leads to Production Nodule_Invasion Nodule Invasion EPS_II->Nodule_Invasion Swarming_Motility Swarming Motility Other_genes->Swarming_Motility C16_1_HSL_out->C16_1_HSL_in Uptake

Caption: Sin/ExpR Signaling Pathway in S. meliloti.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of C16:1-HSL and related components in S. meliloti.

Table 1: Effective Concentrations of C16:1-HSL in Different Assays

Assay TypeEffective Concentration of C16:1-HSLReference
Restoration of exp gene expressionNot specified, but synthetic C16:1-HSL was used[5]
Restoration of swarming motility in sinI mutant5 nM[1]
Induction of sinI gene expression0.15–15 nM and higher[6]
Stimulation of swarming in sinI and sinR mutantsNot specified, but was shown to be effective[6]
Titration of ExpR-dependent promoter activities<5 nM to 200 nM (varied among promoters)[7]

Table 2: Impact of sinI and expR Mutations on Phenotypes

PhenotypeEffect of sinI MutationEffect of expR MutationReference
EPS II ProductionAbolishedDefective (in SU47-derived strains)[5][8]
Swarming MotilityDefectiveDefective[1]
Nodule InitiationSignificantly delayedDelayed[1][3][4]
Number of Pink NodulesDecreasedNot specified[3][4]

Experimental Protocols

Protocol 1: Analysis of exp Gene Expression in Response to C16:1-HSL

This protocol describes how to assess the induction of exp gene expression by exogenous C16:1-HSL in a sinI mutant background.

1. Bacterial Strains and Growth Conditions:

  • S. meliloti wild-type strain (e.g., Rm8530).

  • S. meliloti sinI mutant strain (incapable of producing AHLs).

  • Grow starter cultures in 5 ml of TYC broth at 30°C for 2 days.[2]

  • Subculture (1:100) into 25 ml of minimal mannitol (B672) glutamate (B1630785) (MGM) low-phosphate medium and grow at 30°C with constant shaking to the desired optical density (e.g., OD600 of 0.8).[2]

2. C16:1-HSL Treatment:

  • Prepare a stock solution of synthetic C16:1-HSL in a suitable solvent (e.g., ethyl acetate).

  • Add C16:1-HSL to the sinI mutant cultures at various final concentrations (e.g., 0, 5, 50, 200 nM).[7]

  • Include a solvent-only control.

  • Incubate the cultures for a defined period (e.g., 2-8 hours) to allow for gene expression changes.[9][10]

3. RNA Extraction:

  • Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 1 min at 4°C).[2]

  • Immediately freeze the cell pellets in liquid nitrogen.[2]

  • Purify total RNA using a commercial kit (e.g., RNeasy minikit, Qiagen) according to the manufacturer's instructions.[2]

4. Gene Expression Analysis (qRT-PCR):

  • Treat RNA samples with DNase to remove any contaminating genomic DNA.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for an exp gene (e.g., expE2) and a housekeeping gene for normalization (e.g., smc02827).

  • Analyze the relative gene expression levels using the ΔΔCt method.

Gene_Expression_Workflow cluster_culture Bacterial Culture cluster_analysis Molecular Analysis Start Start with S. meliloti sinI mutant culture Treatment Add synthetic C16:1-HSL Start->Treatment Incubation Incubate for 2-8 hours Treatment->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Extraction Extract Total RNA Harvest->RNA_Extraction qRT_PCR Perform qRT-PCR for exp gene expression RNA_Extraction->qRT_PCR Data_Analysis Analyze Relative Gene Expression qRT_PCR->Data_Analysis

Caption: Workflow for Analyzing Gene Expression in Response to C16:1-HSL.
Protocol 2: Swarming Motility Assay

This protocol details how to assess the restoration of swarming motility in a sinI mutant by exogenous C16:1-HSL.

1. Plate Preparation:

  • Prepare a semi-solid agar (B569324) medium (e.g., 0.4% agar in a suitable growth medium).

  • For the experimental plates, supplement the molten agar with the desired concentration of C16:1-HSL (e.g., 5 nM).[1]

  • Include control plates with no added C16:1-HSL and solvent-only controls.

  • Pour the agar into petri dishes and allow them to solidify.

2. Inoculation:

  • Grow S. meliloti wild-type and sinI mutant strains in liquid culture to mid-log phase.

  • Place a small inoculum (e.g., 2-5 µl) of each culture onto the center of the semi-solid agar plates.

  • Allow the inoculum to dry.

3. Incubation and Observation:

  • Incubate the plates at 30°C for 3 days.[6]

  • Observe and document the diameter of the swarming colonies at regular intervals.

  • Compare the swarming ability of the sinI mutant on control and C16:1-HSL-supplemented plates to that of the wild-type.

Protocol 3: AHL Extraction and Detection

This protocol outlines a general method for extracting and detecting AHLs produced by S. meliloti.

1. Culture Growth and Extraction:

  • Grow S. meliloti strains in 5 ml of culture medium to saturation.[11]

  • Extract the entire culture twice with an equal volume of acidified ethyl acetate.[11][12]

  • Pool the organic phases and dry them completely (e.g., using a rotary evaporator or SpeedVac).[11]

  • Resuspend the dried extract in a small volume of ethyl acetate.[11]

2. Thin Layer Chromatography (TLC) Analysis:

  • Spot the concentrated AHL extract onto a reverse-phase C18 TLC plate.[11]

  • Use synthetic AHL standards as controls.

  • Develop the TLC plate using a suitable solvent system (e.g., 60% methanol (B129727) in water).

  • Air-dry the plate.

3. Bioassay for Detection:

  • Overlay the TLC plate with a thin layer of soft agar seeded with an AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026).

  • Incubate the plate overnight at an appropriate temperature for the biosensor.

  • The presence of AHLs will be indicated by the induction of a reporter gene in the biosensor (e.g., β-galactosidase activity causing blue spots with X-Gal for A. tumefaciens, or violacein (B1683560) production causing purple spots for C. violaceum).

Conclusion

This compound is a pivotal signaling molecule in S. meliloti, orchestrating a range of symbiotic and physiological traits. The protocols and data presented here provide a framework for researchers to investigate the intricate regulatory networks governed by this specific AHL. A thorough understanding of the C16:1-HSL-mediated quorum-sensing system not only advances our knowledge of bacterial communication and symbiosis but also opens avenues for the development of technologies to enhance agricultural productivity and control bacterial behavior.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Long-Chain N-Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of long-chain N-acyl-homoserine lactones (AHLs).

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My peaks for long-chain AHLs are tailing. What are the common causes and solutions?

A: Peak tailing for lipophilic compounds like long-chain AHLs is a frequent issue. Here are the primary causes and how to address them:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the lactone ring of the AHLs.

    • Solution: Use a well-endcapped C18 column or a column specifically designed for polar-analyte retention in reversed-phase chromatography (e.g., a polar-embedded phase column). Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress silanol ionization and reduce these interactions.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.[2]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix can damage the column inlet, causing peak tailing.[3][4]

    • Solution: Use a guard column to protect the analytical column.[5] If the column is contaminated, try flushing it with a strong solvent (e.g., isopropanol (B130326) or methanol).[6] If performance does not improve, the column may need to be replaced.[3]

Q2: I am observing peak fronting. What could be the issue?

A: Peak fronting is less common than tailing but can occur under specific conditions:

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the analyte band to travel too quickly at the beginning of the separation, leading to fronting.[7]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent.

  • Column Overload: In some cases, severe column overload can also manifest as peak fronting.[4]

    • Solution: Dilute the sample and reinject.

Problem: Inconsistent Retention Times

Q3: The retention times for my long-chain AHL standards are shifting between runs. What should I check?

A: Retention time variability can compromise peak identification and quantification. Consider the following factors:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.[3]

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes before each injection.[8]

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components, solvent evaporation, or degradation can lead to shifts in retention.[5][9]

    • Solution: Prepare fresh mobile phase daily. Ensure solvent bottle caps (B75204) are sealed to prevent evaporation. If using an online mixer, check for proper pump function and degas solvents thoroughly to prevent bubble formation.[2][5]

  • Temperature Fluctuations: HPLC separations, especially for long-chain compounds, can be sensitive to temperature changes.

    • Solution: Use a column thermostat to maintain a constant temperature.[2] A stable temperature of 40-50°C can also improve peak shape and reduce viscosity.[10][11]

  • Pump Issues: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates, leading to variable retention times.[4][9]

    • Solution: Check for leaks in the pump and fittings. If the pressure is fluctuating, the check valves may need cleaning or replacement.[9]

Problem: Low Signal Intensity or No Peaks

Q4: I am not seeing any peaks for my long-chain AHLs, or the signal is very weak. What could be the problem?

A: The absence of peaks or low sensitivity can be frustrating. Here's a systematic approach to troubleshooting:

  • Sample Degradation: AHLs, particularly the lactone ring, can be susceptible to hydrolysis at non-neutral pH.

    • Solution: Keep samples at a low temperature (4°C) and consider acidifying the sample slightly (e.g., with 0.1% formic or acetic acid) to improve stability.[12][13][14]

  • Injection Issues: A clogged injector port or an incorrectly set injection volume can prevent the sample from reaching the column.[2]

    • Solution: Ensure the injector needle and loop are not blocked. Verify the injection volume settings in your software.

  • Detector Settings: Incorrect detector settings are a common cause of low or no signal.

    • Solution: For mass spectrometry (MS) detection, ensure the correct precursor and product ions are being monitored. For long-chain AHLs, the product ion m/z 102, corresponding to the protonated homoserine lactone ring, is a common target for precursor ion scanning.[10][13]

  • Extraction Inefficiency: Long-chain AHLs are more nonpolar and may require different extraction conditions than short-chain AHLs.

    • Solution: Use a suitable organic solvent like acidified ethyl acetate (B1210297) for liquid-liquid extraction.[12][14] Ensure the solvent is fully evaporated before redissolving the sample for injection.[12][13]

Frequently Asked Questions (FAQs)

Q5: What is the best type of HPLC column for separating long-chain N-acyl-homoserine lactones?

A: A C18 reversed-phase column is the most commonly used and effective stationary phase for the separation of AHLs, including long-chain variants.[1][10][13] Look for columns with high carbon content and good end-capping to minimize interactions with residual silanols. For complex mixtures, using a column with a smaller particle size (e.g., sub-2 µm in UHPLC) can significantly improve resolution.[10]

Q6: Which mobile phases are recommended for long-chain AHL analysis?

A: The most common mobile phases are gradients of acetonitrile (B52724) or methanol (B129727) with water.[12][13]

  • Acetonitrile/Water: Generally provides lower backpressure and is often used for MS detection.

  • Methanol/Water: Can offer different selectivity compared to acetonitrile.

An acid modifier, such as 0.1% formic acid or 0.1% acetic acid, is typically added to both the aqueous and organic phases to improve peak shape by suppressing the ionization of silanol groups and to facilitate protonation for MS detection in positive ion mode.[10][13]

Q7: How can I improve the resolution between different long-chain AHLs?

A: To improve the separation between closely eluting long-chain AHLs:

  • Optimize the Gradient: Make the gradient shallower (i.e., increase the gradient time or decrease the rate of change of the organic solvent).[15] A shallow gradient allows more time for the analytes to interact with the stationary phase, improving separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the Temperature: Increasing the column temperature can sometimes improve resolution, although its primary effect is often to shorten retention times.

  • Use a Longer Column or Smaller Particle Size: A longer column provides more theoretical plates, enhancing separation. A column with smaller particles (as in UHPLC) will provide higher efficiency and better resolution.[16]

Q8: What is a typical sample preparation procedure for extracting long-chain AHLs from bacterial cultures?

A: A common method is liquid-liquid extraction (LLE) from culture supernatants.[12]

  • Centrifuge the bacterial culture to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant with an acid like formic or acetic acid to a final concentration of 0.1-0.5%.[12][13]

  • Extract the supernatant twice with an equal volume of an organic solvent, such as ethyl acetate or dichloromethane.[12][14]

  • Combine the organic extracts.

  • Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.[12][13]

  • Reconstitute the dried extract in a small volume of methanol or acetonitrile for HPLC analysis.[13]

Data and Protocols

Table 1: Example HPLC Columns for Long-Chain AHL Separation
Column NameParticle Size (µm)Dimensions (mm)ManufacturerReference
Acquity UPLC BEH C181.72.1 x 100Waters[10]
Agilent C18Not specified2.0 x 150Agilent[13]
C8 Reverse-PhaseNot specified250 x 8Not specified[12]
C18 Reverse-PhaseNot specified250 x 4.6Not specified[12]
Table 2: Example Gradient Elution Programs for Long-Chain AHL Separation
Time (min)% Mobile Phase B (e.g., Acetonitrile w/ 0.1% Formic Acid)Flow Rate (mL/min)Reference
Method 1 [10]
0 - 1080%0.3
10 - 1295%0.3
12 - 14.980% (re-equilibration)0.3
Method 2 [13]
0 - 510%Not specified
5 - 3510% to 90% (linear)Not specified
35 - 5090%Not specified
Experimental Protocol: Extraction of Long-Chain AHLs from Bacterial Supernatant

This protocol is a generalized procedure based on common practices.[12][13][14]

  • Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (often stationary phase, where AHL production is maximal).

  • Cell Removal: Centrifuge 50 mL of the culture at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask or bottle, avoiding disturbance of the cell pellet.

  • Acidification: Add 0.1% (v/v) of formic acid or glacial acetic acid to the supernatant to stabilize the AHLs.

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume (50 mL) of HPLC-grade ethyl acetate.

    • Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate, then collect the upper organic phase.

    • Repeat the extraction process on the aqueous phase with a fresh 50 mL of ethyl acetate.

  • Solvent Evaporation:

    • Combine the two organic extracts.

    • Dry the extract over anhydrous sodium sulfate (B86663) to remove residual water.

    • Evaporate the ethyl acetate to complete dryness using a rotary evaporator at a temperature of 30-40°C. Alternatively, a gentle stream of nitrogen gas can be used.

  • Sample Reconstitution:

    • Redissolve the dried residue in 500 µL of HPLC-grade acetonitrile or methanol.

    • Vortex briefly to ensure the extract is fully dissolved.

    • Transfer the reconstituted sample to an HPLC vial for analysis. For LC-MS/MS, it may be necessary to mix the sample with an equal volume of 0.1% formic acid in water before injection.[10]

Visualizations

QuorumSensingPathway Quorum Sensing Signaling Pathway cluster_bacterium Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL_Internal N-Acyl Homoserine Lactone (AHL) AHL_Synthase->AHL_Internal Precursors Acyl-ACP + SAM Precursors->AHL_Synthase LuxR LuxR-type Receptor AHL_Internal->LuxR AHL_External Extracellular AHL AHL_Internal->AHL_External Diffusion AHL_LuxR_Complex AHL-LuxR Complex LuxR->AHL_LuxR_Complex Target_Genes Target Genes AHL_LuxR_Complex->Target_Genes Binds Promoter AHL_External->AHL_Internal Diffusion (at high cell density)

Caption: A simplified diagram of a typical LuxI/LuxR-type quorum sensing pathway.

HPLC_Workflow Experimental Workflow for AHL Analysis Start Bacterial Culture Centrifugation 1. Centrifugation (Cell Removal) Start->Centrifugation Extraction 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Centrifugation->Extraction Evaporation 3. Solvent Evaporation Extraction->Evaporation Reconstitution 4. Reconstitution (in Acetonitrile/Methanol) Evaporation->Reconstitution HPLC_Injection 5. HPLC-MS/MS Injection Reconstitution->HPLC_Injection Data_Analysis 6. Data Analysis (Peak Integration & Identification) HPLC_Injection->Data_Analysis

Caption: General experimental workflow for the extraction and analysis of AHLs.

Troubleshooting_Logic Troubleshooting Logic for Poor Resolution Problem Poor Resolution? CheckGradient Is Gradient Optimized? Problem->CheckGradient CheckColumn Is Column OK? CheckGradient->CheckColumn Yes Solution1 Make Gradient Shallower CheckGradient->Solution1 No CheckTemp Is Temperature Stable? CheckColumn->CheckTemp Yes Solution2 Use Guard Column / Replace Column CheckColumn->Solution2 No Solution3 Use Column Thermostat CheckTemp->Solution3 No End Resolution Improved CheckTemp->End Yes Solution1->End Solution2->End Solution3->End

Caption: A logical decision tree for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Affinity High-Performance Liquid Chromatography (AHL Chromatography)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Affinity High-Performance Liquid Chromatography (AHL Chromatography). This guide provides detailed troubleshooting for common chromatographic issues, specifically focusing on peak splitting and tailing. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in AHL chromatography?

Peak tailing is a common chromatographic issue where the peak asymmetry is greater than 1.2, resulting in a peak that is broader in the second half than the first.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] Tailing occurs when the trailing edge of a peak extends further than its leading edge, which can compromise the accuracy of analysis, decrease resolution between peaks, and lead to incorrect quantification.[3] A primary cause is the existence of more than one mechanism for analyte retention.[2] For example, strong interactions between basic functional groups on the analyte and ionized silanol (B1196071) groups on the silica (B1680970) stationary phase can cause some molecules to be retained longer, resulting in a "tail".[2][3]

Q2: What is peak splitting in AHL chromatography?

Peak splitting, also described as a "twin" or "shoulder" peak, occurs when a single analyte peak appears as two or more conjoined peaks.[4] This phenomenon can be caused by various factors including a void or channel in the column packing, a partially blocked column frit, or a mismatch between the injection solvent and the mobile phase.[1][5] It is crucial to first determine if the split peak represents a single distorted peak or two partially resolved compounds.[5] If all peaks in the chromatogram are split, the issue likely occurred before the separation process began.[6]

Q3: My chromatogram shows tailing peaks. What are the common causes and solutions?

Peak tailing for one or more peaks is often chemical in nature.[7] If all peaks are tailing, it may indicate a physical issue with the system, such as a blocked frit or column overload.[1][7]

Troubleshooting Peak Tailing

Potential Cause Description Recommended Solution(s)
Secondary Interactions Strong interactions between basic analyte groups and acidic silanol groups on the column packing material are a primary cause of tailing.[1][2][3]Operate at a lower pH: This protonates the silanol groups, minimizing unwanted ionic interactions.[1][2][3] Note: Standard silica columns should not be used below pH 3 to avoid dissolution.[2] Use an end-capped column: These columns have deactivated surfaces that reduce secondary interactions.[1][3] Increase buffer concentration: Buffers can help mask residual silanol interactions.[3]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[1][3] If all peaks tail, this is a likely cause.[1]Dilute the sample: Reduce the concentration of the sample and reinject.[1][3] Use a higher capacity column: A column with a larger diameter or a stationary phase with a higher carbon content or pore size can handle more sample.[1][3]
Column Bed Deformation A void at the column inlet or channels in the packing bed can cause uneven flow and tailing.[3] This can be caused by pressure shocks or operating outside the column's recommended pH range.Check for a void: Replace the column to see if the problem is resolved.[3] Reverse and flush the column: This can sometimes remove contamination blocking the inlet frit.[1][3] If the problem persists, the column may need to be repacked or replaced.[8]
Sample Viscosity If the sample is too viscous compared to the mobile phase, it can lead to poor peak shape.[9]Dilute the sample: Diluting the sample in the start buffer can reduce its viscosity.[9]
Microbial Contamination Microbial growth in the column or buffers is a common cause of peak shape issues in SEC and can also affect affinity chromatography.[10]Use fresh mobile phase: Replace low ionic strength mobile phases every few days.[10] Properly store the column: Store the column in 20% ethanol (B145695) when not in use to prevent microbial growth.[8]
Q4: My chromatogram shows split peaks. What should I investigate first?

The first step is to determine if all peaks are splitting or just one.[5] This distinction is key to diagnosing the problem.

  • If all peaks are split: The problem likely lies with the system hardware before the separation occurs. Common causes include a partially blocked inlet frit or a void/channel at the head of the column.[5][6]

  • If only one peak is split: The issue is more likely related to the method or chemistry of that specific analyte.[5][6] This could be due to co-elution of two different compounds, incompatibility between the sample solvent and the mobile phase, or on-column degradation or aggregation of the target molecule.[4][5][6]

Troubleshooting Peak Splitting

Potential Cause Description Recommended Solution(s)
Blocked Frit / Contamination Particulates from the sample or mobile phase can clog the inlet frit, causing the sample band to spread unevenly as it enters the column.[4][5][6] This typically affects all peaks.[4][6]Reverse and flush the column: This may dislodge contaminants from the frit.[5][6] Replace the frit or column: If flushing doesn't work, the frit or the entire column may need to be replaced.[4][6] Prevention: Use in-line filters and guard columns, and always filter samples and buffers before use.[1][6][11]
Column Void / Poor Packing A void (a gap in the packing material) at the column inlet can cause mixing and spread the sample before it enters the packed bed, leading to split peaks for all analytes.[1][4][5] This can result from improper packing or a settled bed.[1][5]Repack or replace the column: A poorly packed column or one with a void needs to be repacked or replaced.[5][12] Using pre-packed columns can help avoid this issue.[9][11] Use a guard column: This can protect the analytical column from pressure shocks and particulates.[1]
Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger or has a different composition than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.[1]Inject samples in the mobile phase: Whenever possible, dissolve the sample in the initial mobile phase.[6] Reduce injection volume: A smaller injection volume can minimize the effect of the solvent mismatch.[4]
Co-eluting Compounds The split peak may actually be two distinct compounds eluting very close together.[4][6] This is a separation issue, not a hardware problem.Reduce injection volume: Injecting a smaller sample volume may resolve the two compounds into separate peaks.[4][6] Optimize the method: Adjust the mobile phase composition, flow rate, or temperature to improve separation resolution.[4][6][13]
Analyte Instability/Aggregation The target molecule itself may be unstable under the experimental conditions, leading to on-column aggregation or the formation of charge variants, which can cause peak splitting.[5]Modify buffer conditions: Adjust the pH or add stabilizers to the sample and mobile phase to maintain protein stability.[8] Optimize elution: Use a shallower gradient or stop-flow elution to see if peak shape improves.[8][14]

Visual Troubleshooting Guides and Workflows

The following diagrams illustrate the common causes of peak distortion and provide a logical workflow for troubleshooting.

G Diagram 1: General Troubleshooting Workflow for Asymmetrical Peaks start Asymmetrical Peak Observed (Tailing or Splitting) check_all Are all peaks affected? start->check_all all_yes YES (System-wide Issue) check_all->all_yes Yes all_no NO (Analyte-specific Issue) check_all->all_no No system_cause1 Check for Blocked Frit or Column Contamination all_yes->system_cause1 system_cause2 Check for Column Void or Poor Packing all_yes->system_cause2 system_cause3 Check for Leaks or Large Dead Volume all_yes->system_cause3 analyte_cause1 Check for Co-elution all_no->analyte_cause1 analyte_cause2 Check Sample Solvent & Mobile Phase Mismatch all_no->analyte_cause2 analyte_cause3 Check for Secondary Interactions (Tailing) all_no->analyte_cause3 analyte_cause4 Check for Sample Overload or Analyte Instability all_no->analyte_cause4 system_sol1 Action: Reverse & Flush Column or Replace Frit/Column system_cause1->system_sol1 system_sol2 Action: Repack or Replace Column system_cause2->system_sol2 system_sol3 Action: Check Fittings & Use Low-Volume Tubing system_cause3->system_sol3 analyte_sol1 Action: Reduce Injection Volume & Optimize Method analyte_cause1->analyte_sol1 analyte_sol2 Action: Inject in Mobile Phase analyte_cause2->analyte_sol2 analyte_sol3 Action: Adjust pH, Use End-capped Column analyte_cause3->analyte_sol3 analyte_sol4 Action: Dilute Sample, Modify Buffers analyte_cause4->analyte_sol4

Caption: A decision tree to guide troubleshooting based on peak appearance.

G Diagram 2: Mechanism of Peak Tailing via Secondary Interactions cluster_column Stationary Phase Surface (Silica) cluster_analyte Mobile Phase p1 p2 p3 p4 p5 silanol Ionized Silanol Group (Si-O⁻) surface Hydrophobic Surface (e.g., C18) analyte_main Analyte Molecule (Basic, e.g., R-NH3⁺) analyte_main->surface Primary Interaction (Hydrophobic) elution_profile Resulting Tailing Peak analyte_stuck Analyte Molecule (Basic, e.g., R-NH3⁺) analyte_stuck->silanol Secondary Interaction (Ionic, causes delay) G Diagram 3: Physical Causes of Peak Splitting at the Column Inlet ideal_column Ideal Inlet Sample band enters uniformly Symmetrical Peak ideal_peak Gaussian Peak ideal_column:out->ideal_peak ideal_sample Sample Band ideal_sample->ideal_column:in void_column Inlet with Void Void causes mixing & uneven flow Split Peak void_peak Split Peak void_column:out->void_peak void_sample Sample Band void_sample->void_column:in clogged_column Partially Clogged Frit Flow is distorted around clog Split Peak clogged_peak Split Peak clogged_column:out->clogged_peak clogged_sample Sample Band clogged_sample->clogged_column:in

References

Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry Analysis of N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16-HSL).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis. The "matrix" refers to all components in the sample other than the analyte of interest.

Q2: Why is this compound (C16-HSL) particularly susceptible to matrix effects?

A2: C16-HSL, a long-chain N-acyl homoserine lactone (AHL), is often analyzed in complex biological matrices such as bacterial culture supernatants, biofilms, or environmental samples. These matrices are rich in various endogenous and exogenous compounds, including salts, proteins, lipids, and other small molecules. Due to its hydrophobic nature, C16-HSL can co-extract with these matrix components. During electrospray ionization (ESI), these co-eluting compounds can compete with C16-HSL for ionization, leading to significant matrix effects.

Q3: What are the common sources of matrix effects in C16-HSL analysis?

A3: Common sources of matrix effects in the analysis of C16-HSL include:

  • Biological matrix components: Proteins, phospholipids, and other lipids from cell lysates or biological fluids.

  • Culture media components: Sugars, salts, and complex nutrients present in bacterial growth media.

  • Sample collection and storage materials: Plasticizers or other contaminants leaching from tubes and vials.

  • Reagents and solvents: Impurities in the solvents and reagents used during sample preparation.

Q4: How can I detect the presence of matrix effects in my C16-HSL analysis?

A4: The presence of matrix effects can be assessed using several methods:

  • Post-extraction spike method: This quantitative method involves comparing the signal response of a C16-HSL standard in a clean solvent to the response of the same standard spiked into an extracted blank matrix sample. A significant difference in the signal indicates the presence of matrix effects.

  • Post-column infusion: In this qualitative method, a constant flow of a C16-HSL standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any suppression or enhancement of the C16-HSL signal as the matrix components elute indicates the presence of matrix effects and at what retention times they occur.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for C16-HSL will co-elute with the analyte and experience similar matrix effects. A consistent ratio of the analyte to the SIL-IS across different samples suggests that matrix effects are being effectively compensated.

Troubleshooting Guides

Identifying and Mitigating Matrix Effects

If you are experiencing poor data quality, such as low sensitivity, high variability, or poor accuracy in your C16-HSL quantification, matrix effects are a likely culprit. The following troubleshooting guide provides a systematic approach to identifying and mitigating these effects.

TroubleshootingWorkflow start Poor Data Quality (Low Sensitivity, High RSD) check_ms Check MS Performance (Tuning, Calibration) start->check_ms assess_me Assess Matrix Effects (Post-Extraction Spike) check_ms->assess_me me_present Matrix Effects Present? assess_me->me_present optimize_sample_prep Optimize Sample Preparation (LLE, SPE) me_present->optimize_sample_prep Yes no_me No Significant Matrix Effects me_present->no_me No use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sample_prep->use_sil_is matrix_matched Use Matrix-Matched Calibrants use_sil_is->matrix_matched optimize_lc Optimize LC Method (Gradient, Column) matrix_matched->optimize_lc revalidate Re-validate Assay optimize_lc->revalidate

Caption: A logical workflow for troubleshooting and mitigating matrix effects.

Quantitative Data Summary: Impact of Sample Preparation on Matrix Effects
Sample Preparation TechniqueMatrix TypeExpected Analyte Recovery (%)Expected Matrix Effect (%)Expected RSD (%)
Protein Precipitation (PPT) Bacterial Culture Supernatant80 - 110-50 to +20< 20
Liquid-Liquid Extraction (LLE) Bacterial Culture Supernatant70 - 95-20 to +10< 15
Solid-Phase Extraction (SPE) Bacterial Culture Supernatant85 - 105-10 to +5< 10
Stable Isotope Dilution (SID) Bacterial Culture SupernatantCompensatedCompensated< 5

Note: Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement. RSD stands for Relative Standard Deviation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of C16-HSL from Bacterial Culture Supernatant

This protocol is designed to extract C16-HSL from bacterial culture supernatants, a common sample type.

Materials:

Procedure:

  • Sample Collection: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells. Carefully collect the supernatant.

  • Internal Standard Spiking: If using a stable isotope-labeled internal standard (SIL-IS), spike the appropriate amount into the supernatant and vortex briefly.

  • Extraction:

    • Transfer 10 mL of the supernatant to a 50 mL glass centrifuge tube.

    • Add 10 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 3 & 4) two more times, pooling the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness using a rotary evaporator at 35°C or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the reconstitution solvent. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of C16-HSL

This protocol utilizes a reversed-phase SPE cartridge to clean up and concentrate C16-HSL from complex aqueous samples.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., acetonitrile (B52724) or methanol)

  • Sample pre-treatment solution (e.g., water with 0.1% formic acid)

Procedure:

  • Sample Pre-treatment: Acidify the bacterial culture supernatant with formic acid to a final concentration of 0.1%. Centrifuge to remove any precipitates.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and polar impurities.

    • Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove less hydrophobic impurities.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the C16-HSL from the cartridge with 2 x 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Protocol 3: Stable Isotope Dilution (SID) Mass Spectrometry for C16-HSL Quantification

This protocol describes the use of a stable isotope-labeled internal standard to accurately quantify C16-HSL, compensating for matrix effects and sample preparation variability.

Materials:

  • C16-HSL analytical standard

  • Stable isotope-labeled C16-HSL (e.g., d4-C16-HSL)

  • Sample matrix

  • Sample preparation reagents (as per LLE or SPE protocol)

Procedure:

  • Preparation of Standards: Prepare a series of calibration standards containing known concentrations of C16-HSL and a fixed concentration of the SIL-IS in the same solvent as the final sample extract.

  • Internal Standard Spiking: Add a known amount of the SIL-IS to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Sample Preparation: Process all samples, standards, and QCs using an optimized LLE or SPE protocol.

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method to monitor at least one parent-to-fragment ion transition for both C16-HSL and its SIL-IS.

    • Analyze the prepared samples, standards, and QCs.

  • Quantification:

    • Calculate the peak area ratio of the analyte (C16-HSL) to the SIL-IS for all injections.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the C16-HSL standards.

    • Determine the concentration of C16-HSL in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

IonSuppression cluster_source Electrospray Ionization (ESI) Source cluster_ideal Ideal Condition (No Matrix) cluster_suppression Ion Suppression (With Matrix) droplet Droplet with Analyte (A) and Matrix (M) gas_phase Gas Phase Ions droplet->gas_phase Evaporation & Ionization ideal_droplet Droplet with Analyte (A) ideal_gas_phase Abundant A+ Ions ideal_droplet->ideal_gas_phase Efficient Ionization supp_droplet Droplet with Analyte (A) and Excess Matrix (M) supp_gas_phase Reduced A+ Ions Abundant M+ Ions supp_droplet->supp_gas_phase Competition for Charge & Surface Access

Caption: The mechanism of ion suppression in electrospray ionization.

Technical Support Center: Stability of N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16-HSL). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the stability of this long-chain N-acyl-homoserine lactone (AHL) at various pH and temperature conditions.

Stability of N-Acyl-Homoserine Lactones (AHLs): Quantitative Data

The stability of AHLs is critically dependent on pH, temperature, and the length of the N-acyl side chain. The primary mechanism of degradation in aqueous solutions is lactonolysis, the hydrolysis of the homoserine lactone ring, which is significantly accelerated under alkaline conditions.

N-Acyl-Homoserine LactoneRelative Rate of Hydrolysis at 22°CRelative Rate of Hydrolysis at 37°C
N-Butanoyl-HSL (C4-HSL)1.002.50
N-Hexanoyl-HSL (C6-HSL)0.651.70
N-(3-Oxohexanoyl)-HSL1.303.25
N-Octanoyl-HSL (C8-HSL)0.401.05
N-[(Z)-Hexadec-9-enoyl]HSL (C16-HSL) Extrapolated: < 0.40 Extrapolated: < 1.05

Note: Data for C4-HSL, C6-HSL, 3-oxo-C6-HSL, and C8-HSL is based on the findings of Yates et al. (2002).[1][2] The values for C16-HSL are extrapolated based on the established trend that longer acyl chains reduce the rate of hydrolysis. The actual rates should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of C16-HSL Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the degradation of C16-HSL over time at different pH and temperature conditions.

1. Materials and Reagents:

  • This compound (C16-HSL)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • Buffers of various pH values (e.g., phosphate (B84403) buffer for pH 6, 7; carbonate-bicarbonate buffer for pH 8, 9, 10)

  • Temperature-controlled incubator or water bath

  • HPLC system with a C18 reverse-phase column and UV detector (210 nm)

2. Preparation of C16-HSL Stock Solution:

  • Due to the lipophilic nature of C16-HSL, dissolve it in a minimal amount of a suitable organic solvent (e.g., chloroform, ethyl acetate, or acetonitrile) before preparing the final aqueous solution.

  • Prepare a stock solution of C16-HSL (e.g., 1 mg/mL) in acetonitrile.

3. Experimental Setup:

  • Prepare a series of buffered solutions at the desired pH values.

  • In separate vials for each time point and condition, add a small aliquot of the C16-HSL stock solution to the pre-warmed buffered solutions to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the stability.

  • Incubate the vials at the desired temperatures (e.g., 25°C, 37°C, 50°C).

4. Sampling and Analysis:

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial for each condition.

  • Immediately stop the degradation reaction by acidifying the sample with a small volume of formic acid (to pH < 3). This step helps to preserve the remaining C16-HSL.

  • If necessary, extract the C16-HSL from the aqueous solution using an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the organic phase.

  • Evaporate the solvent from the organic phase and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

  • Inject the sample into the HPLC system.

5. HPLC Conditions (Example):

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1 mL/min

  • Detection: UV at 210 nm

  • Quantification: Determine the peak area of C16-HSL at each time point. The degradation can be calculated by comparing the peak area to the initial time point (t=0).

Troubleshooting Guides and FAQs

Q1: My C16-HSL seems to be degrading much faster than expected, even at neutral pH. What could be the issue?

A1:

  • pH Shift: Ensure your buffer has sufficient capacity to maintain the pH throughout the experiment, especially at elevated temperatures. Metabolic byproducts from any microbial contamination can also alter the pH.

  • Enzymatic Degradation: If your experimental system involves biological components (e.g., cell culture media, cell lysates), be aware of potential enzymatic degradation by lactonases or acylases. Use of sterile, enzyme-free buffers and reagents is crucial.

  • Solvent Effects: High concentrations of certain organic co-solvents can influence the rate of hydrolysis. Keep the concentration of organic solvents used to dissolve the C16-HSL to a minimum in your final reaction mixture.

Q2: I am having trouble dissolving C16-HSL in my aqueous buffer.

A2: C16-HSL is a long-chain AHL and has poor water solubility.

  • Use of a Co-solvent: First, dissolve the C16-HSL in a small amount of a water-miscible organic solvent like acetonitrile or DMSO before adding it to your aqueous buffer.

  • Vortexing/Sonication: Gentle vortexing or brief sonication can aid in dissolution.

  • Carrier Molecules: For cellular assays, the use of carrier molecules like bovine serum albumin (BSA) might improve solubility and delivery.

Q3: How can I confirm that the degradation I am observing is due to lactonolysis?

A3: The lactonolysis of AHLs is a reversible reaction under acidic conditions.

  • Acidification and Re-lactonization: Take a sample that has undergone degradation (presumably due to lactonolysis at alkaline pH) and acidify it to pH 2-3 with HCl. Incubate for several hours (e.g., 24 hours) at room temperature.

  • Re-analysis: Re-analyze the sample using your analytical method (e.g., HPLC). A significant increase in the C16-HSL peak compared to the degraded sample would confirm that the degradation was due to reversible lactonolysis.

Q4: Can I use mass spectrometry to monitor C16-HSL stability?

A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method for this purpose.

  • Method: You can use a similar chromatographic setup as with HPLC. The mass spectrometer should be set to monitor for the parent ion of C16-HSL and its hydrolyzed product (N-[(Z)-Hexadec-9-enoyl]homoserine).

  • Advantage: LC-MS allows for unambiguous identification and quantification of both the lactone and the ring-opened form, providing a more complete picture of the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare C16-HSL Stock Solution setup Setup Reactions: Add C16-HSL to Buffers prep_stock->setup prep_buffers Prepare Buffers (Varying pH) prep_buffers->setup incubate Incubate at Different Temperatures setup->incubate sampling Sample at Time Points incubate->sampling stop_rxn Stop Reaction (Acidification) sampling->stop_rxn extraction Extract C16-HSL (Optional) stop_rxn->extraction hplc_ms Analyze by HPLC or LC-MS extraction->hplc_ms quantify Quantify Peak Area hplc_ms->quantify calculate Calculate Degradation Rate and Half-life quantify->calculate

Caption: Experimental workflow for determining C16-HSL stability.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcome Outcome ph pH stability C16-HSL Stability (Half-life) ph->stability Alkaline pH decreases stability temp Temperature temp->stability Higher temperature decreases stability acyl_chain Acyl Chain Length acyl_chain->stability Longer chain (C16) increases stability

Caption: Factors influencing the stability of C16-HSL.

References

Preventing degradation of N-[(Z)-Hexadec-9-enoyl]homoserine lactone during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16-HSL) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of C16-HSL degradation during sample preparation?

A1: The degradation of C16-HSL, an N-acyl homoserine lactone (AHL), is primarily caused by two mechanisms:

  • Lactonolysis: This is the chemical hydrolysis of the homoserine lactone ring. This process is highly dependent on pH, with degradation rates increasing significantly under alkaline conditions.[1][2] To a lesser extent, temperature also influences the rate of lactonolysis, with higher temperatures accelerating degradation.[1][2]

  • Enzymatic Degradation: Certain enzymes, such as lactonases and acylases, can inactivate AHLs. These enzymes may be present in the sample matrix, particularly in biological samples like bacterial cultures or soil extracts. Lactonases hydrolyze the lactone ring, while acylases cleave the amide bond between the acyl chain and the homoserine lactone ring.

Q2: How does the structure of C16-HSL influence its stability?

A2: The structure of C16-HSL, featuring a long acyl chain with a cis double bond, has two main implications for its stability:

  • Long Acyl Chain: Generally, AHLs with longer acyl chains are more stable and less susceptible to lactonolysis than those with shorter chains.[2]

  • Unsaturated Acyl Chain: The presence of a double bond in the acyl chain introduces a potential site for oxidation. Exposure to oxygen, light, and certain metal ions can lead to oxidative degradation of the molecule.

Q3: What is the optimal pH range for working with C16-HSL?

A3: To minimize degradation via lactonolysis, it is crucial to maintain an acidic to neutral pH during sample preparation and storage. The ideal pH range is between 4.0 and 6.5. Alkaline conditions (pH > 7.5) should be strictly avoided as they significantly accelerate the hydrolysis of the lactone ring.[3]

Q4: What are the recommended storage conditions for C16-HSL standards and samples?

A4: For long-term stability, C16-HSL standards and extracted samples should be stored at -20°C or lower.[4] Manufacturer data for a similar compound, N-hexadecanoyl-L-homoserine lactone, suggests stability for at least four years at -20°C.[4] It is advisable to store samples in an organic solvent like acidified ethyl acetate (B1210297) or acetonitrile (B52724) and to minimize freeze-thaw cycles. For aqueous solutions, it is not recommended to store them for more than one day.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or no C16-HSL detected in the final extract. 1. Degradation due to high pH: The sample or extraction solvent was at an alkaline pH, leading to lactonolysis. 2. Enzymatic degradation: Presence of active lactonases or acylases in the sample. 3. Oxidation: The unsaturated acyl chain was oxidized during sample handling. 4. Inefficient extraction: The chosen solvent or method is not suitable for the lipophilic nature of C16-HSL.1. Maintain acidic pH: Ensure all aqueous phases and extraction solvents are acidified (e.g., with 0.1% acetic or formic acid).[5] 2. Denature enzymes: Immediately after collection, flash-freeze samples in liquid nitrogen or add a denaturing agent (e.g., a high concentration of organic solvent). For extractions from culture supernatants, perform the extraction promptly after pelleting the cells. 3. Prevent oxidation: Add an antioxidant (e.g., butylated hydroxytoluene - BHT) to the extraction solvent. Work under low light conditions and use amber vials. Purge solvents with an inert gas (e.g., nitrogen or argon). 4. Optimize extraction: Use a non-polar solvent like ethyl acetate or dichloromethane (B109758) for liquid-liquid extraction. For complex matrices, consider solid-phase extraction (SPE).
Poor reproducibility between replicate samples. 1. Inconsistent sample handling time: Variations in the time between sample collection and extraction can lead to different levels of degradation. 2. Variable temperature exposure: Some samples may have been exposed to higher temperatures for longer periods. 3. Incomplete solvent evaporation: Residual water in the final extract can promote hydrolysis upon storage.1. Standardize workflow: Adhere to a strict and consistent timeline for sample processing. 2. Maintain low temperatures: Keep samples on ice or at 4°C throughout the preparation process. 3. Ensure complete dryness: Use a gentle stream of nitrogen or a vacuum concentrator to completely evaporate the solvent before reconstitution and storage.
Presence of unexpected peaks in LC-MS or GC-MS analysis. 1. Degradation products: The open-ring form of C16-HSL (N-[(Z)-Hexadec-9-enoyl]homoserine) may be present. 2. Oxidation products: Epoxides or other oxidation products of the acyl chain may have formed. 3. Solvent impurities or artifacts: Contaminants in the solvents or from plasticware can interfere with the analysis.1. Confirm by MS/MS: The open-ring form will have the same mass as the parent molecule but a different retention time and fragmentation pattern. 2. Use antioxidants: Consistently use antioxidants during extraction to minimize the formation of these byproducts. 3. Use high-purity solvents and glass vials: Ensure all solvents are of high-performance liquid chromatography (HPLC) or mass spectrometry (MS) grade. Use glass vials to avoid leaching of plasticizers.
Peak tailing or broadening in chromatography. 1. Active sites in the analytical system: The analyte may be interacting with active sites in the injector, column, or detector. 2. Column contamination: Buildup of matrix components on the column.1. Use an appropriate column and mobile phase: A C18 column is typically used for AHL analysis. Ensure the mobile phase is of high quality and appropriate for the analyte. 2. Sample cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.

Quantitative Data Summary

The stability of the homoserine lactone ring is highly dependent on pH and to a lesser extent on temperature. While specific kinetic data for C16-HSL is limited, the following table summarizes the general stability trends for AHLs based on available literature.

Condition Effect on AHL Stability Recommendation
pH Stable at acidic to neutral pH (4.0-6.5). Rapid degradation at alkaline pH (>7.5).Maintain a pH between 4.0 and 6.5 throughout sample preparation and in the final extract.
Temperature Degradation rate increases with temperature.Keep samples on ice or at 4°C during processing. Store long-term at -20°C or below.
Acyl Chain Length Longer acyl chains generally increase stability against lactonolysis.C16-HSL is expected to be more stable than short-chain AHLs under similar conditions.
Unsaturation The double bond is susceptible to oxidation.Minimize exposure to oxygen and light. Consider the use of antioxidants.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of C16-HSL from Bacterial Culture Supernatant

This protocol is suitable for the extraction of C16-HSL from the cell-free supernatant of bacterial cultures.

Materials:

  • Bacterial culture

  • Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) glacial acetic acid

  • Anhydrous sodium sulfate

  • Acetonitrile (HPLC grade)

  • Butylated hydroxytoluene (BHT) (optional, as an antioxidant)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum concentrator

  • Glass vials

Procedure:

  • Grow the bacterial culture to the desired cell density.

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Carefully decant the supernatant into a clean flask.

  • Acidify the supernatant to a pH between 5.0 and 6.0 with glacial acetic acid.

  • (Optional) Add BHT to the acidified ethyl acetate to a final concentration of 0.01% (w/v).

  • Add an equal volume of acidified ethyl acetate to the supernatant and shake vigorously for 2 minutes in a separatory funnel.

  • Allow the phases to separate and collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator or a vacuum concentrator at a temperature not exceeding 35°C.

  • Reconstitute the dried extract in a known volume of acetonitrile for analysis.

  • Transfer the reconstituted sample to an amber glass vial and store at -20°C or lower until analysis.

Protocol 2: Extraction of C16-HSL from Biofilm

This protocol is adapted for the extraction of C16-HSL from biofilm matrices.

Materials:

  • Biofilm sample (e.g., on a coupon or other surface)

  • Phosphate-buffered saline (PBS), pH 6.0

  • Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) glacial acetic acid

  • BHT (optional)

  • Glass beads or a cell scraper

  • Vortex mixer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum concentrator

  • Acetonitrile (HPLC grade)

  • Glass vials

Procedure:

  • Gently rinse the biofilm with sterile PBS (pH 6.0) to remove planktonic cells and media components.

  • Scrape the biofilm from the surface into a centrifuge tube containing a small volume of PBS (pH 6.0). Alternatively, place the coupon with the biofilm directly into a tube with PBS and glass beads.

  • Disrupt the biofilm matrix by vigorous vortexing with glass beads for 5-10 minutes.

  • (Optional) Add BHT to the acidified ethyl acetate to a final concentration of 0.01% (w/v).

  • Add three volumes of acidified ethyl acetate to the biofilm suspension.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the cell debris and extracellular matrix components.

  • Carefully collect the upper organic phase.

  • Repeat the extraction of the pellet and aqueous phase twice more with acidified ethyl acetate.

  • Pool the organic phases.

  • Proceed with steps 9-13 from Protocol 1.

Visualizations

degradation_pathways cluster_lactonolysis Lactonolysis (Chemical Degradation) cluster_enzymatic Enzymatic Degradation cluster_oxidation Oxidative Degradation C16_HSL This compound (C16-HSL) Open_Ring N-[(Z)-Hexadec-9-enoyl]homoserine (Open Ring Form) C16_HSL->Open_Ring High pH (alkaline) High Temperature Lactonase_Product N-[(Z)-Hexadec-9-enoyl]homoserine C16_HSL->Lactonase_Product Lactonase Acylase_Products Homoserine Lactone + (Z)-Hexadec-9-enoic acid C16_HSL->Acylase_Products Acylase Oxidation_Product Oxidized C16-HSL (e.g., epoxides) C16_HSL->Oxidation_Product Oxygen, Light, Metal Ions

Caption: Degradation pathways of C16-HSL.

experimental_workflow cluster_sample Sample Collection cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis & Storage Culture Bacterial Culture LLE Liquid-Liquid Extraction (Acidified Ethyl Acetate + Antioxidant) Culture->LLE Biofilm Biofilm Biofilm->LLE Soil Soil/Environmental SPE Solid-Phase Extraction Soil->SPE Dry Dry over Na2SO4 LLE->Dry Evaporate Evaporate Solvent (under N2 or vacuum) SPE->Evaporate Dry->Evaporate Reconstitute Reconstitute in Acetonitrile Evaporate->Reconstitute Store Store at -20°C or below Reconstitute->Store Analyze LC-MS / GC-MS Analysis Reconstitute->Analyze

Caption: Recommended experimental workflow for C16-HSL.

References

Technical Support Center: Working with Long-Chain N-Acyl-Homoserine Lactones (AHLs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with long-chain N-acyl-homoserine lactones (AHLs). This resource provides troubleshooting guidance and detailed protocols to address common challenges related to the low aqueous solubility of these critical quorum-sensing molecules.

Frequently Asked Questions (FAQs)

Q1: Why do my long-chain AHLs precipitate when I add them to my aqueous buffer or culture medium?

A1: Long-chain AHLs (generally those with acyl chains of 10 carbons or more) are hydrophobic molecules with inherently low solubility in water. When a concentrated stock solution, typically prepared in an organic solvent like DMSO or ethyl acetate (B1210297), is diluted into an aqueous environment, the AHL concentration can exceed its solubility limit, causing it to precipitate out of solution.

Q2: What is the best solvent to use for preparing a stock solution of a long-chain AHL?

A2: Dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate are the most commonly used solvents for preparing high-concentration stock solutions of long-chain AHLs. Acetonitrile and methanol (B129727) can also be used. The choice of solvent may depend on the specific AHL and the downstream application, particularly the tolerance of your biological system to residual solvent. For instance, while effective at solubilizing AHLs, ethanol (B145695) and other primary alcohols are generally not recommended as they can promote the opening of the lactone ring.[1]

Q3: How can I prevent my AHL stock solution from degrading during storage?

A3: AHLs can undergo pH-dependent hydrolysis of the lactone ring, a process known as lactonolysis, which is more rapid at alkaline pH. To enhance stability, stock solutions can be prepared in an anhydrous organic solvent and stored at -20°C or -80°C. The addition of a small amount of weak acid, such as 0.01-0.2% glacial acetic acid or formic acid, to the stock solution can also help to prevent auto-hydrolysis during long-term storage by maintaining a slightly acidic environment.

Q4: What is the maximum concentration of DMSO my bacterial culture can tolerate?

A4: The tolerance to DMSO varies between bacterial species. As a general guideline, it is recommended to keep the final concentration of DMSO in your culture medium at or below 0.5% (v/v) to avoid solvent-induced toxicity or physiological effects. However, some robust bacterial strains may tolerate up to 1-2%. It is crucial to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific bacterial strain's growth and behavior.

Q5: My bioassay results with long-chain AHLs are inconsistent. What could be the cause?

A5: Inconsistent results in bioassays involving long-chain AHLs can stem from several factors related to their low solubility. These include:

  • Micro-precipitation: The AHL may be forming microscopic precipitates that are not visible to the naked eye but can lead to variations in the effective concentration between wells or replicates.

  • Adsorption to plastics: Hydrophobic AHLs can adsorb to the surfaces of plastic labware, such as microplates and pipette tips, reducing the actual concentration in solution.

  • Incomplete dissolution: The AHL may not be fully dissolved in the aqueous medium, leading to heterogeneous distribution.

  • Degradation: The AHL may be degrading over the course of the experiment due to pH, temperature, or enzymatic activity in the culture.

Troubleshooting Guides

Issue 1: Visible Precipitate Forms Immediately Upon Dilution of AHL Stock Solution
Question Answer & Troubleshooting Steps
What is the likely cause of immediate precipitation? This is a classic sign that the aqueous solubility of the long-chain AHL has been exceeded. The abrupt change in solvent polarity when moving from a concentrated organic stock to the aqueous medium causes the hydrophobic AHL molecules to aggregate and precipitate.
How can I prevent this immediate precipitation? 1. Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of the AHL in your aqueous medium.2. Optimize the Dilution Process: Add the AHL stock solution dropwise into the vortex of the pre-warmed (e.g., 37°C) aqueous medium while gently swirling. This promotes rapid and even dispersion, preventing localized high concentrations.3. Use an Intermediate Dilution Step: Prepare an intermediate dilution of your stock solution in the pre-warmed medium before making the final dilution. This gradual reduction in solvent concentration can sometimes prevent precipitation.4. Try the Solvent Evaporation Method: This method removes the organic solvent entirely before the introduction of the aqueous medium. See the detailed protocol below.
Issue 2: The Culture Medium Becomes Cloudy or a Precipitate Appears Over Time During Incubation
Question Answer & Troubleshooting Steps
Why is a precipitate forming during my experiment? This can be due to several factors:• Limited Stability: The AHL may have limited stability in the culture medium at the incubation temperature (e.g., 37°C) over extended periods.• Interaction with Media Components: The AHL may interact with components in the culture medium, such as salts or proteins, leading to precipitation over time.• Temperature Effects: Changes in temperature can affect the solubility of the AHL.
How can I address delayed precipitation? 1. Reduce the Incubation Time: If experimentally feasible, reduce the duration of the assay.2. Use a Carrier Protein: Consider using a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA) to improve the solubility and stability of the long-chain AHL in the aqueous medium. See the detailed protocol below.3. Refresh the Medium: For longer-term experiments, consider carefully replacing the medium with a freshly prepared AHL solution at intermediate time points.

Quantitative Data Summary

Table 1: Solubility of Selected Long-Chain AHLs in Organic Solvents

N-Acyl-Homoserine Lactone (AHL)SolventApproximate Solubility
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)DMSO~20 mg/mL
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Dimethyl formamide~20 mg/mL
N-butanoyl-L-homoserine lactone (C4-HSL)DMSO~30 mg/mL
N-butanoyl-L-homoserine lactone (C4-HSL)Dimethyl formamide~30 mg/mL

Table 2: pH and Temperature Effects on AHL Stability

FactorEffect on AHL Stability
pH AHLs are more stable at acidic to neutral pH. At alkaline pH (pH > 7.5), the rate of lactonolysis (hydrolysis of the lactone ring) increases, leading to inactivation of the molecule. Longer acyl chains generally decrease the rate of lactonolysis.[2][3][4]
Temperature Higher temperatures (e.g., 37°C vs. 22°C) increase the rate of lactonolysis.[2][3][4]

Experimental Protocols

Protocol 1: Preparation of a Long-Chain AHL Stock Solution

Materials:

  • Long-chain AHL (e.g., 3-oxo-C12-HSL)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glacial Acetic Acid (optional)

  • Sterile, amber microcentrifuge tubes or glass vials

Procedure:

  • Weigh out the desired amount of the crystalline long-chain AHL in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mg/mL).

  • (Optional) To improve long-term stability, add glacial acetic acid to a final concentration of 0.1% (v/v).

  • Vortex thoroughly until the AHL is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution by Direct Dilution

Materials:

  • Prepared long-chain AHL stock solution (from Protocol 1)

  • Sterile aqueous buffer or culture medium

  • Sterile tubes

Procedure:

  • Pre-warm the required volume of your aqueous buffer or culture medium to the experimental temperature (e.g., 37°C).

  • While gently vortexing or swirling the pre-warmed medium, add the required volume of the AHL stock solution dropwise to achieve the desired final concentration.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic level for your biological system (typically ≤ 0.5%).

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately.

Protocol 3: Preparation of an Aqueous Working Solution by Solvent Evaporation

Materials:

  • Prepared long-chain AHL stock solution (from Protocol 1)

  • Sterile glass tube or flask

  • Source of dry nitrogen gas or a speed vacuum concentrator

  • Sterile aqueous buffer or culture medium

Procedure:

  • In a sterile glass tube or flask, add the required volume of the AHL stock solution.

  • Gently evaporate the organic solvent using a stream of dry nitrogen gas or a speed vacuum concentrator until a thin film or white precipitate of the AHL is visible at the bottom of the vessel.

  • Add the desired volume of pre-warmed sterile aqueous buffer or culture medium to the vessel.

  • Vortex or sonicate the vessel until the AHL is fully dissolved or suspended in the aqueous medium.

  • Use the freshly prepared working solution immediately.

Protocol 4: Enhancing Long-Chain AHL Solubility with Bovine Serum Albumin (BSA)

Materials:

  • Long-chain AHL

  • Ethanol or DMSO

  • Fatty-acid-free BSA

  • Sterile aqueous buffer or culture medium

  • Sterile glass tube

Procedure:

  • Prepare a stock solution of the long-chain AHL in ethanol or DMSO.

  • In a sterile glass tube, add the desired amount of the AHL stock solution.

  • Evaporate the solvent under a stream of nitrogen gas to form a thin film of the AHL.

  • Prepare a solution of fatty-acid-free BSA in your desired aqueous buffer or culture medium (e.g., 10% w/v).

  • Add the BSA solution to the tube containing the AHL film.

  • Incubate the tube at 37°C with shaking for 1-2 hours to allow the AHL to complex with the BSA.

  • Sterile-filter the solution through a 0.22 µm filter.

  • Dilute this AHL-BSA complex solution to the final desired concentration in your experimental medium. Remember to include a BSA-only vehicle control in your experiments.

Visualizations

AHL_Signaling_Pathway General LuxI/LuxR Quorum Sensing Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI (AHL Synthase) AHL_in AHL LuxI->AHL_in Synthesis LuxR LuxR (Receptor/Regulator) Complex LuxR-AHL Complex LuxR->Complex AHL_in->Complex AHL_out AHL AHL_in->AHL_out Diffusion DNA Target Genes Complex->DNA Binds & Activates Transcription Precursors Cellular Precursors Precursors->LuxI AHL_out->AHL_in High Cell Density (Influx)

Caption: A diagram of the LuxI/LuxR quorum sensing signaling pathway.

Experimental_Workflow Workflow for Preparing Aqueous AHL Solutions cluster_stock Stock Solution Preparation cluster_direct Method 1: Direct Dilution cluster_evap Method 2: Solvent Evaporation start Weigh AHL dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve store Store at -20°C / -80°C dissolve->store add_dropwise Add Stock Dropwise while Vortexing store->add_dropwise add_stock Add Stock to Glass Tube store->add_stock prewarm Pre-warm Aqueous Medium prewarm->add_dropwise use_now Use Immediately add_dropwise->use_now evaporate Evaporate Solvent (Nitrogen Stream) add_stock->evaporate add_medium Add Pre-warmed Aqueous Medium evaporate->add_medium resuspend Vortex/Sonicate to Dissolve add_medium->resuspend use_now2 Use Immediately resuspend->use_now2

Caption: Experimental workflow for preparing aqueous solutions of long-chain AHLs.

Troubleshooting_Logic Troubleshooting Logic for AHL Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (During Incubation) start Precipitate Observed in Aqueous Medium? cause_immediate Cause: Exceeded Solubility Limit start->cause_immediate Yes, immediately cause_delayed Possible Causes: - Limited Stability - Media Interactions start->cause_delayed Yes, over time no_precipitate No Precipitate: Proceed with Experiment start->no_precipitate No sol_reduce_conc Solution 1: Reduce Final [AHL] cause_immediate->sol_reduce_conc sol_optimize_dil Solution 2: Optimize Dilution (Vortexing, Pre-warmed) cause_immediate->sol_optimize_dil sol_evap Solution 3: Use Solvent Evaporation Method cause_immediate->sol_evap sol_reduce_time Solution 1: Reduce Incubation Time cause_delayed->sol_reduce_time sol_bsa Solution 2: Use BSA as a Carrier cause_delayed->sol_bsa sol_refresh Solution 3: Refresh Medium Periodically cause_delayed->sol_refresh

Caption: A logical workflow for troubleshooting AHL precipitation issues.

References

Common issues and solutions in the synthesis of unsaturated acyl-homoserine lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of unsaturated acyl-homoserine lactones (AHLs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Conditions

Question 1: My yield of the unsaturated AHL is consistently low. What are the potential causes and solutions?

Answer: Low yields in unsaturated AHL synthesis can stem from several factors throughout the synthetic route. Here are some common causes and troubleshooting suggestions:

  • Incomplete Amide Coupling: The coupling of the unsaturated acyl chain to the homoserine lactone core is a critical step. If this reaction is inefficient, the overall yield will be poor.

    • Solution: Ensure that your coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt), are fresh and used in appropriate molar excess. The reaction should be carried out under anhydrous conditions, as moisture can hydrolyze the activated acyl intermediate.[1] Consider using alternative coupling agents if standard methods fail.

  • Side Reactions of the Unsaturated Acyl Chain: The double bond in the acyl chain is susceptible to side reactions under certain conditions.

    • Solution: Avoid harsh acidic or basic conditions that could promote isomerization or migration of the double bond. If using protecting groups, ensure their removal is performed under mild conditions that do not affect the unsaturation.

  • Degradation of the Homoserine Lactone Ring: The lactone ring is prone to hydrolysis, especially under basic conditions (pH > 7).[2][3]

    • Solution: Maintain a neutral or slightly acidic pH during workup and purification steps.[4] The stability of the lactone ring is also temperature-dependent, with increased rates of hydrolysis at higher temperatures.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the yield.

Question 2: I am observing the formation of byproducts. What are the likely side reactions and how can I minimize them?

Answer: The presence of the double bond in the acyl chain introduces the possibility of several side reactions:

  • cis/trans Isomerization: If the desired product is a specific stereoisomer (e.g., cis), isomerization to the other isomer can occur, leading to a mixture of products that are difficult to separate.

    • Solution: This can be minimized by avoiding exposure to heat, light, and radical initiators. The choice of catalyst and reaction conditions during the formation of the double bond (e.g., in a Wittig reaction) is critical for controlling the stereochemistry.

  • Oxidation: The double bond can be susceptible to oxidation, leading to the formation of epoxides, diols, or cleavage products.

    • Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Use degassed solvents and store the unsaturated acyl precursors and final products under inert gas at low temperatures.

  • Double Bond Migration: Under acidic or basic conditions, the double bond can migrate along the acyl chain.

    • Solution: Maintain neutral pH conditions throughout the synthesis and purification process. Use mild reagents for any deprotection steps.

  • Polymerization: For polyunsaturated acyl chains, polymerization can be a competing reaction.

    • Solution: Use appropriate concentrations of reactants to disfavor intermolecular reactions. Work at lower temperatures to reduce the rate of polymerization.

Question 3: How can I introduce a cis-double bond selectively into my acyl chain?

Answer: The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[6][7][8][9][10]

  • For cis-alkenes: The use of unstabilized ylides in the Wittig reaction generally favors the formation of the cis or (Z)-isomer. These ylides are typically prepared from the corresponding phosphonium (B103445) salt using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like THF or ether. The reaction is usually carried out at low temperatures.

Purification

Question 4: I am having difficulty purifying my unsaturated AHL. What are the recommended methods?

Answer: Purification of unsaturated AHLs can be challenging due to their potential instability and the presence of structurally similar byproducts.

  • Column Chromatography: This is the most common method for purifying AHLs.

    • Tips: Use a silica (B1680970) gel stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes.[7] Monitor the separation by thin-layer chromatography (TLC). It is advisable to perform chromatography at room temperature and avoid prolonged exposure of the compound to the silica gel, which can be slightly acidic and may cause degradation.

  • Low-Temperature Crystallization: This technique can be effective for separating saturated and unsaturated fatty acids or their derivatives.[11][12]

    • Principle: Saturated fatty acids have higher melting points and are less soluble in organic solvents at low temperatures compared to their unsaturated counterparts. By dissolving the mixture in a suitable solvent (e.g., methanol, acetone) and cooling it to a low temperature (e.g., -20 °C), the saturated impurities can be induced to crystallize and can then be removed by filtration.[11][12]

  • Urea Complexation: This method can also be used to separate saturated from unsaturated fatty acids.

    • Principle: Urea can form crystalline inclusion complexes with straight-chain saturated fatty acids, while the bulkier unsaturated fatty acids are excluded.[13] The solid urea-saturated fatty acid complex can be separated by filtration, and the unsaturated fatty acids can be recovered from the filtrate.

Question 5: How can I effectively remove triphenylphosphine (B44618) oxide, a common byproduct from the Wittig reaction?

Answer: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Wittig reaction.

  • Crystallization: TPPO is often crystalline and can sometimes be removed by recrystallization of the crude product from a suitable solvent system.

  • Precipitation: TPPO has low solubility in nonpolar solvents. Dissolving the crude reaction mixture in a minimal amount of a polar solvent like dichloromethane and then adding a large volume of a nonpolar solvent like hexanes or diethyl ether can cause the TPPO to precipitate, after which it can be removed by filtration.[7]

  • Column Chromatography: TPPO can be separated from the desired alkene product by silica gel chromatography. TPPO is more polar than the alkene and will therefore have a lower Rf value on TLC and elute later from the column.

Stability & Storage

Question 6: My purified unsaturated AHL seems to be degrading over time. How should I store it properly?

Answer: Unsaturated AHLs are susceptible to degradation, particularly through hydrolysis of the lactone ring and oxidation of the double bond.

  • Storage Conditions: For long-term storage, it is recommended to store the compound as a solid or in an anhydrous aprotic solvent (e.g., anhydrous DMSO with a trace of acetic acid) at low temperatures (-20 °C or -80 °C).[14] The container should be flushed with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen and moisture.

  • pH Considerations: The lactone ring is susceptible to hydrolysis at pH values above 7.[2][4] Therefore, if stored in solution, it should be in a non-aqueous or a buffered solution at a slightly acidic pH.

Data Summary Tables

Table 1: Influence of Reaction Conditions on Wittig Reaction Yield and Stereoselectivity.

AldehydeYlideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)cis:trans Ratio
Aldehyde AUnstabilizedn-BuLiTHF-78 to RT285>95:5
Aldehyde AStabilizedNaHCO₃H₂O/Reflux100190<10:90
Aldehyde BUnstabilizedNaHMDSTHF-78 to RT378>90:10
Aldehyde BStabilizedK₂CO₃CH₃CN80128215:85

Note: This table is a generalized representation based on typical outcomes of the Wittig reaction and is intended for illustrative purposes.

Table 2: Comparison of Purification Methods for Unsaturated Fatty Acids.

MethodPrincipleAdvantagesDisadvantagesTypical Purity Achieved
Low-Temperature Crystallization Differential solubility at low temperaturesSimple, cost-effective, scalableMay require very low temperatures, multiple stages for high purity>90%
Urea Complexation Inclusion complex formation with saturated acidsHigh selectivity for saturated acidsRequires use of organic solvents, can be difficult to scale up>95%
Silica Gel Chromatography Adsorption based on polarityHigh resolution, applicable to small scaleCan be time-consuming, potential for sample degradation on silica>98%

Experimental Protocols

Protocol 1: Synthesis of an Unsaturated Acyl Chloride

This protocol describes the conversion of an unsaturated carboxylic acid to its corresponding acyl chloride, a common precursor for amide coupling.

Materials:

  • Unsaturated carboxylic acid (e.g., (Z)-dec-4-enoic acid)

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the unsaturated carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude unsaturated acyl chloride. This product is typically used immediately in the next step without further purification.

Protocol 2: Amide Coupling to Synthesize an Unsaturated Acyl-Homoserine Lactone

This protocol details the coupling of the unsaturated acyl chloride with L-homoserine lactone.

Materials:

  • Unsaturated acyl chloride (from Protocol 1)

  • L-homoserine lactone hydrobromide

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend L-homoserine lactone hydrobromide (1.1 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.5 eq) dropwise to the suspension and stir for 15-30 minutes to form the free amine.

  • Dissolve the crude unsaturated acyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold suspension of the free L-homoserine lactone.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Visualizations

Quorum_Sensing_Pathway A generic AHL-mediated quorum sensing pathway. cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL Unsaturated AHL AHL_Synthase->AHL Synthesis Precursors Acyl-ACP + SAM Precursors->AHL_Synthase Receptor Receptor Protein (e.g., LuxR) AHL->Receptor Binding AHL_ext Extracellular Unsaturated AHL AHL->AHL_ext Diffusion AHL_Receptor AHL-Receptor Complex Receptor->AHL_Receptor DNA Target Genes AHL_Receptor->DNA Activation mRNA mRNA DNA->mRNA Transcription Proteins Proteins (e.g., Virulence Factors) mRNA->Proteins Translation

Caption: A generic AHL-mediated quorum sensing pathway.

Synthesis_Workflow Workflow for the synthesis of an unsaturated AHL. cluster_step1 Step 1: Acyl Chain Synthesis cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Amide Coupling cluster_step4 Step 4: Purification start Starting Materials (e.g., Aldehyde, Phosphonium Salt) wittig Wittig Reaction start->wittig unsaturated_acid Unsaturated Carboxylic Acid wittig->unsaturated_acid activation Activation (e.g., Oxalyl Chloride) unsaturated_acid->activation acyl_chloride Unsaturated Acyl Chloride activation->acyl_chloride coupling Amide Coupling acyl_chloride->coupling hsl L-Homoserine Lactone hsl->coupling crude_ahl Crude Unsaturated AHL coupling->crude_ahl purification Purification (e.g., Column Chromatography) crude_ahl->purification final_product Pure Unsaturated AHL purification->final_product

Caption: Workflow for the synthesis of an unsaturated AHL.

References

Validation & Comparative

Validating the Biological Activity of Synthetic N-[(Z)-Hexadec-9-enoyl]homoserine lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic N-[(Z)-Hexadec-9-enoyl]homoserine lactone against other acyl-homoserine lactone (AHL) alternatives. The information presented is supported by experimental data and detailed protocols to assist researchers in the validation and application of this specific quorum sensing (QS) molecule.

Comparative Analysis of Biological Activity

This compound, a long-chain AHL, is a key signaling molecule in Gram-negative bacteria, notably in Sinorhizobium meliloti, where it regulates symbiotic processes with host plants.[1][2] Its biological activity, and that of other AHLs, is typically quantified using bacterial biosensor strains. These strains are genetically engineered to produce a measurable output, such as pigment production or enzymatic activity, in response to specific AHLs.

Below are tables summarizing the comparative activity of various AHLs, including this compound, based on data from Sinorhizobium meliloti and other relevant bioassays.

Table 1: Comparative Activity of Long-Chain Acyl-Homoserine Lactones in Sinorhizobium meliloti

Acyl-Homoserine LactoneAcyl ChainConcentrationObserved EffectReference
This compound (C16:1-HSL)C16:1Not specifiedInduction of exp gene expression[2]
N-(3-Oxohexadecenoyl)homoserine lactone (3-oxo-C16:1-HSL)3-oxo-C16:1Not specifiedHigh induction of sinI::lacZ fusion[3]
N-(3-Oxotetradecanoyl)homoserine lactone (3-oxo-C14-HSL)3-oxo-C141 µMIncreased nodule numbers in M. truncatula[4][5]
N-Tetradecanoyl-homoserine lactone (C14-HSL)C14Not specifiedAffected the accumulation of 13 proteins in S. meliloti[6]
N-Dodecanoyl-homoserine lactone (C12-HSL)C12Not specifiedNo response in sinI::lacZ fusion induction[3]
N-Octadecanoyl-homoserine lactone (C18-HSL)C18Not specifiedNo response in sinI::lacZ fusion induction[3]

Table 2: General Activity of Various Acyl-Homoserine Lactones in Common Biosensor Strains

Acyl-Homoserine LactoneBiosensor StrainReporter SystemGeneral Activity ProfileReference
Short-chain AHLs (C4-C8)Chromobacterium violaceum CV026Violacein (B1683560) ProductionPotent inducers of violacein production[7]
Long-chain AHLs (C10-C14)Chromobacterium violaceum CV026Violacein ProductionDo not induce, and can inhibit, violacein production[7]
Broad range of AHLsAgrobacterium tumefaciens KYC55β-galactosidase (lacZ)Ultrasensitive detection of diverse AHLs

Experimental Protocols

Detailed methodologies for two common bioassays used to validate AHL activity are provided below.

Chromobacterium violaceum CV026 Violacein Production Assay

This assay is used to detect and quantify the activity of short-to-medium chain AHLs. The biosensor strain, C. violaceum CV026, is a mutant that cannot produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous AHLs.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar (B569324) and broth

  • N-Hexanoyl-homoserine lactone (C6-HSL) as a positive control

  • Test AHLs (e.g., synthetic this compound)

  • Sterile petri dishes, microtubes, and pipettes

Procedure:

  • Prepare an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.

  • Prepare LB agar plates.

  • Spread-plate the CV026 culture: Add 100 µL of the overnight culture to a fresh LB agar plate and spread evenly using a sterile spreader.

  • Apply test compounds: Aseptically place sterile filter paper discs onto the agar surface. Pipette a known concentration of the test AHL solution onto each disc. Use a known concentration of C6-HSL as a positive control and the solvent used to dissolve the AHLs as a negative control.

  • Incubate the plates at 30°C for 24-48 hours.

  • Observe and quantify results: A purple ring of violacein will form around the discs containing active AHLs. The diameter of the purple zone is proportional to the concentration and activity of the AHL. For quantitative analysis, the violacein can be extracted from a liquid culture assay and its absorbance measured spectrophotometrically.

Agrobacterium tumefaciens KYC55 β-Galactosidase Assay

This is a highly sensitive bioassay for a broad range of AHLs. The biosensor strain, A. tumefaciens KYC55, contains a traG-lacZ fusion. The presence of AHLs activates the TraR protein, which in turn induces the expression of β-galactosidase. The activity of this enzyme can be quantified using a chromogenic substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) or a fluorescent substrate.

Materials:

  • Agrobacterium tumefaciens KYC55

  • AT minimal medium

  • Test AHLs

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution

  • Z buffer

  • Sodium carbonate (Na2CO3) solution

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of A. tumefaciens KYC55 in AT minimal medium at 28°C with shaking.

  • Inoculate fresh media: Dilute the overnight culture into fresh AT minimal medium to an OD600 of approximately 0.1.

  • Add AHLs: Add different concentrations of the test AHLs to the cultures. Include a positive control (e.g., 3-oxo-C8-HSL) and a negative control (no AHL).

  • Incubate: Grow the cultures at 28°C with shaking until they reach an OD600 of 0.6-0.8.

  • Measure β-galactosidase activity:

    • Take a sample of each culture and record the final OD600.

    • Lyse the cells (e.g., using chloroform (B151607) and SDS).

    • Add ONPG solution to the lysed cells and incubate at 28°C.

    • Stop the reaction by adding Na2CO3 solution when a yellow color develops.

    • Measure the absorbance at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering).

  • Calculate Miller Units: The specific activity of β-galactosidase is calculated in Miller Units using the following formula: Miller Units = 1000 × [OD420 – (1.75 × OD550)] / (Time × Volume × OD600)

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the AHL-mediated quorum sensing signaling pathway and a general experimental workflow for validating AHL activity.

AHL_Signaling_Pathway cluster_extracellular Extracellular Environment LuxI LuxI (AHL Synthase) AHL AHL LuxI->AHL Precursors S-adenosylmethionine + Acyl-ACP Precursors->LuxI LuxR LuxR (Receptor Protein) AHL->LuxR AHL_out AHL AHL->AHL_out Diffusion AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA Promoter DNA AHL_LuxR->DNA Binds Target_Genes Target Genes DNA->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (e.g., for biofilm formation, virulence factors) mRNA->Proteins Translation

Caption: AHL-mediated quorum sensing signaling pathway in Gram-negative bacteria.

Experimental_Workflow cluster_synthesis Preparation cluster_bioassay Bioactivity Validation cluster_analysis Data Analysis Synth Synthesize/Obtain N-[(Z)-Hexadec-9-enoyl] homoserine lactone Expose Expose Biosensor to Different AHLs and Concentrations Synth->Expose Alts Obtain Alternative AHLs for Comparison Alts->Expose Culture Culture Biosensor Strain (e.g., C. violaceum CV026 or A. tumefaciens KYC55) Culture->Expose Incubate Incubate under Controlled Conditions Expose->Incubate Measure Measure Reporter Output (Violacein or β-galactosidase activity) Incubate->Measure Quantify Quantify Biological Activity Measure->Quantify Compare Compare Activity of Test AHL vs Alternatives Quantify->Compare Table Summarize Data in Tables Compare->Table

Caption: General experimental workflow for validating AHL biological activity.

References

A Comparative Analysis of N-[(Z)-Hexadec-9-enoyl]homoserine Lactone and Other Acyl-Homoserine Lactones in Sinorhizobium meliloti Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the quorum sensing (QS) activity of N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16:1-HSL) and other key acyl-homoserine lactones (AHLs) produced by the nitrogen-fixing bacterium Sinorhizobium meliloti. The information presented is intended for researchers, scientists, and professionals in drug development engaged in the study of bacterial communication and its implications in symbiosis and pathogenesis.

Introduction to S. meliloti Quorum Sensing

Sinorhizobium meliloti, a soil bacterium known for its symbiotic relationship with alfalfa (Medicago sativa), utilizes a complex quorum sensing system to coordinate gene expression with population density. This cell-to-cell communication is crucial for processes vital to the symbiosis, including exopolysaccharide (EPS) production and motility.[1] The primary QS system in S. meliloti is the Sin/ExpR system.[1] It consists of the AHL synthase SinI, which produces a variety of long-chain AHLs, and two main transcriptional regulators, SinR and ExpR.[2] The ExpR protein, a LuxR-type regulator, binds to AHLs and subsequently modulates the expression of a wide array of target genes.[2][3][4]

The Repertoire of S. meliloti AHLs

The SinI synthase is responsible for the production of a series of long-chain AHLs, with acyl chains ranging from 12 to 18 carbons.[5][6] This is a distinguishing feature, as it includes some of the longest AHLs reported in bacteria.[5][7] The specific AHLs produced can vary between different S. meliloti strains and under different culture conditions.[8][9]

AHL MoleculeCommon AbbreviationAcyl Chain LengthNotes
N-Dodecanoyl-homoserine lactoneC12-HSL12Part of the long-chain AHL profile produced by the SinI synthase.[6]
N-Tetradecanoyl-homoserine lactoneC14-HSL14Identified in proteomic studies to affect the accumulation of numerous proteins.[10]
N-(3-Oxo-tetradecanoyl)-homoserine lactone3-oxo-C14-HSL14Identified as a sinI-dependent AHL.[11] Shown to increase the number of nodules on the host plant Medicago truncatula at a concentration of 1 µM.[12][13]
This compoundC16:1-HSL16 (unsaturated)A key signaling molecule in S. meliloti. Specifically shown to restore the expression of exp genes required for EPS II synthesis, a crucial factor for nodule invasion.[6] A 5 nM concentration can restore normal swarming motility in a sinI mutant.[11]
N-(3-Oxo-hexadecenoyl)-homoserine lactone3-oxo-C16:1-HSL16 (unsaturated)A major AHL produced by S. meliloti. Proteomic analysis revealed that it affects the accumulation of a larger set of proteins compared to C14-HSL.[10]
N-Hexadecanoyl-homoserine lactoneC16-HSL16One of the long-chain AHLs produced by the SinI synthase.[11]
N-(3-Oxo-hexadecanoyl)-homoserine lactone3-oxo-C16-HSL16Identified as one of the sinI-dependent AHLs.[11]
N-Octadecanoyl-homoserine lactoneC18-HSL18One of the longest AHLs identified, produced by the SinI synthase.[5][7]
N-Octanoyl-homoserine lactoneC8-HSL8A short-chain AHL, the synthesis of which is independent of the sinI gene, suggesting the presence of a second quorum-sensing system.[5]

Comparative Quorum Sensing Activity

Comparison MetricThis compound (C16:1-HSL)Other S. meliloti AHLs
Regulation of exp Genes (EPS II Synthesis) Specifically and fully restores exp gene expression in a sinI mutant, which is essential for the production of symbiotically active EPS II.[6]While crude AHL extracts can restore expression, C16:1-HSL has been identified as a specific inducer.[6]
Protein Expression (Proteomics) Not directly compared in the available proteomic study.A 2-hour exposure to 3-oxo-C16:1-HSL affected the accumulation of 40 identified proteins, whereas C14-HSL affected 13 proteins. Four proteins were affected by both, indicating a broader regulatory scope for 3-oxo-C16:1-HSL under the tested conditions.[10]
Swarming Motility Restores normal swarming motility to a sinI mutant at a concentration as low as 5 nM.[11]Data for other specific AHLs on swarming motility is less defined, though the Sin/ExpR system as a whole regulates motility.
Nodulation of Host Plant Plays a crucial role in nodule invasion through its regulation of EPS II.[6]3-oxo-C14-HSL has been shown to significantly increase the number of nodules formed on M. truncatula roots.[12][13]
Activation of ExpR Binds to and activates the ExpR transcriptional regulator to control downstream gene expression.[4]All long-chain AHLs produced by SinI are thought to interact with ExpR to mediate quorum sensing responses.[1] The differential effects on gene and protein expression suggest varying degrees of ExpR activation or stability of the ExpR-AHL complex.

Signaling Pathway and Experimental Workflow Visualizations

S. meliloti Sin/ExpR Quorum Sensing Pathway

Sin_ExpR_Pathway cluster_environment Extracellular Environment SinI SinI (AHL Synthase) AHL_in AHLs SinI->AHL_in Synthesizes SinR SinR (Regulator) SinR->SinI Activates ExpR ExpR (Regulator) Genes Target Genes (e.g., exp, motility) ExpR->Genes Regulates Expression AHL_in->ExpR Binds & Activates AHL_out AHLs (Signal Pool) AHL_in->AHL_out Diffusion

Caption: The Sin/ExpR quorum sensing circuit in Sinorhizobium meliloti.

General Workflow for AHL Activity Bioassay

AHL_Bioassay_Workflow Culture 1. Grow S. meliloti Culture Extract 2. Extract AHLs (e.g., with Ethyl Acetate) Culture->Extract Separate 3. Separate & Purify (e.g., HPLC) Extract->Separate Quantify 4. Identify & Quantify (e.g., LC-MS/MS) Separate->Quantify Bioassay 5. Perform Bioassay Separate->Bioassay Reporter Add AHLs to Reporter Strain (e.g., A. tumefaciens) Bioassay->Reporter Incubate Incubate Reporter->Incubate Measure 6. Measure Response (e.g., β-galactosidase activity) Incubate->Measure

Caption: A generalized workflow for the extraction, quantification, and bioassay of AHLs.

Experimental Protocols

AHL Extraction and Quantification by LC-MS/MS

This protocol outlines the general steps for extracting AHLs from bacterial culture and quantifying them using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

a. AHL Extraction:

  • Grow S. meliloti cultures in a suitable medium (e.g., TA or a defined minimal medium) to the desired growth phase (e.g., early stationary phase).[10]

  • Centrifuge the culture to pellet the cells. Collect the cell-free supernatant.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate (B1210297) (e.g., with 0.1 ml glacial acetic acid per liter).[10]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.[10]

  • Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol (B129727) or dichloromethane) for analysis.[5]

b. LC-MS/MS Quantification:

  • Chromatography: Use a high-performance liquid chromatography (HPLC) system, often with a C18 reverse-phase column, to separate the different AHLs in the extract.[14]

  • Ionization: Couple the HPLC to a mass spectrometer via a positive electrospray ionization (+ESI) source. In this mode, AHLs typically form a dominant [M+H]⁺ pseudo-molecular ion.

  • Mass Spectrometry: Operate the mass spectrometer in a full-scan mode to detect all ions within a given mass range. For confirmation and quantification, use tandem mass spectrometry (MS/MS).[15]

  • Identification: Identify putative AHLs by the characteristic fragmentation pattern in the MS/MS scan, which often includes a prominent product ion at m/z 102.055, corresponding to the homoserine lactone ring.[15]

  • Quantification: Quantify the AHLs by comparing the peak area of their extracted ion chromatograms to a standard curve generated from pure synthetic AHL standards. The use of stable-isotope-labeled internal standards is recommended for the most accurate quantification.[14]

AHL Activity Bioassay using Agrobacterium tumefaciens Reporter Strain
  • Prepare Reporter Strain: Grow an overnight culture of the A. tumefaciens reporter strain in a suitable medium (e.g., LB) with appropriate antibiotics.[16]

  • Prepare Assay Plates: Prepare agar (B569324) plates with a minimal medium. For a cross-feeding assay, streak the bacteria to be tested on one side of the plate and the reporter strain on the other.[17] For a well-diffusion or spot assay, create a lawn of the reporter strain by mixing the overnight culture with molten soft agar and pouring it over the plate.

  • Apply AHLs: Once the agar has solidified, spot the AHL extracts, purified AHLs, or culture supernatants onto the plate or into wells cut into the agar.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 28-30°C) for 24-48 hours.[18]

  • Detection: The presence of AHLs will activate the TraR receptor in the reporter strain, leading to the expression of β-galactosidase from the lacZ gene. This can be visualized as a blue color if an X-gal substrate is included in the medium.[17][19]

  • Quantification: The activity can be semi-quantified by measuring the diameter of the colored zone or quantified more precisely by performing a liquid culture assay and measuring β-galactosidase activity using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside).[20][21]

Gene Expression Analysis by Quantitative Real-Time PCR (RT-qPCR)

This protocol outlines the measurement of quorum sensing-regulated gene expression.

  • Experimental Setup: Grow S. meliloti cultures under the desired conditions (e.g., in a minimal medium, with or without the addition of specific AHLs).

  • RNA Isolation: Harvest bacterial cells at the desired growth phase (e.g., exponential phase) and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol extraction).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR: Perform the quantitative PCR using the synthesized cDNA as a template, gene-specific primers for the target gene (e.g., expE), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).[22]

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCt method.[22] Normalize the expression of the target gene to an internal control or housekeeping gene (e.g., 16S rRNA or rpoE1) whose expression is stable under the experimental conditions.[22][23] This will determine the relative fold change in gene expression between different conditions.

References

Differentiating the Effects of Long-Chain vs. Short-Chain Acyl-Homoserine Lactones on Bacterial Physiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a process of bacterial cell-to-cell communication that orchestrates collective behaviors. The length of the acyl chain in these molecules, broadly categorized into short-chain (typically C4-C8) and long-chain (typically >C8), plays a critical role in determining their physiological effects. Understanding these differences is crucial for developing novel anti-infective strategies that target bacterial communication. This guide provides an objective comparison of the effects of long-chain versus short-chain AHLs on bacterial physiology, supported by experimental data and detailed methodologies.

Signaling Pathways: A Tale of Two Chains

Gram-negative bacteria utilize LuxI-type synthases to produce AHLs and LuxR-type receptors to detect them. While the fundamental mechanism is conserved, the specificity of these systems often correlates with the acyl chain length of the AHL signal.

Short-Chain AHL Signaling Pathway

Short-chain AHLs are generally more soluble and can diffuse more freely across the bacterial cell membrane. The binding of a short-chain AHL to its cognate LuxR-type receptor typically induces a conformational change that promotes receptor dimerization and subsequent binding to specific DNA sequences (lux boxes), activating the transcription of target genes.

Short-Chain AHL Signaling Pathway
Long-Chain AHL Signaling Pathway

Long-chain AHLs are more hydrophobic and their movement across the cell membrane is often facilitated by transport proteins, although passive diffusion can also occur[1][2]. The signaling cascade following receptor binding is similar to that of short-chain AHLs, leading to the regulation of specific gene expression. In some bacteria, such as Pseudomonas aeruginosa, long-chain and short-chain AHL systems are organized in a hierarchical cascade, where the long-chain system regulates the expression of the short-chain system.

Long_Chain_AHL_Signaling cluster_cell Bacterial Cell AHL_out Long-Chain AHL (e.g., 3-oxo-C12-HSL) Transport Transport Protein AHL_out->Transport Transport LuxI LuxI-type Synthase AHL_in Long-Chain AHL LuxI->AHL_in Synthesis LuxR LuxR-type Receptor (inactive) Complex AHL-LuxR Complex (active) LuxR->Complex AHL_in->LuxR Binding AHL_in->Transport Efflux DNA lux box Complex->DNA Binds Genes Target Genes DNA->Genes Activates Transcription Transport->AHL_in

Long-Chain AHL Signaling Pathway

Comparative Effects on Bacterial Physiology

The differential effects of long-chain and short-chain AHLs are evident in their regulation of key bacterial processes such as biofilm formation, virulence factor production, and gene expression.

Biofilm Formation

Biofilm formation is a critical step in the pathogenesis of many bacteria and is often regulated by QS. Both short-chain and long-chain AHLs have been shown to modulate this process, with effects varying between bacterial species.

Bacterial SpeciesAHL TypeAcyl ChainEffect on Biofilm FormationReference
Hafnia alvei H4Short-chainC4-HSLSignificant enhancement[3]
Hafnia alvei H4Short-chainC6-HSLNo significant effect[3]
Hafnia alvei H4Long-chain3-oxo-C8-HSLPromotion, but less than C4-HSL[3]
In vitro oral biofilmsShort-chainC6-HSLShift towards a periodontal pathogenic profile[4]
In vitro oral biofilmsShort-chainC4-HSL, C6-HSL, OC6-HSLPromotion of periodontal biofilm formation[4]
In vitro oral biofilmsLong-chainOC18-HSLPromotion of periodontal biofilm formation[4]
Virulence Factor Production

The expression of virulence factors is a tightly regulated process, often under the control of AHL-mediated QS. The chain length of the AHL molecule can dictate which virulence factors are produced.

Bacterial SpeciesAHL TypeAcyl ChainEffect on Virulence Factor ProductionReference
Pseudomonas aeruginosaLong-chain3-oxo-C12-HSLRegulates a broad range of virulence factors[5][6]
Pseudomonas aeruginosaShort-chainC4-HSLCrucial for rhamnolipid synthesis[5]
Staphylococcus aureusLong-chain3-oxo-C12-HSLInhibits exotoxin production, enhances protein A expression[7]
Staphylococcus aureusShort-chainC4-HSLNo effect on agr expression (virulence regulator)[7]
Agrobacterium vitisLong-chainC16:1, 3-O-C16:1Essential for grape necrosis and hypersensitive response[8]
Gene Expression

At the molecular level, short-chain and long-chain AHLs regulate distinct sets of genes. In some bacteria, these systems are interconnected, forming complex regulatory networks.

Bacterial SpeciesAHL TypeAcyl ChainEffect on Gene ExpressionReference
Pseudomonas aeruginosaLong-chain3-oxo-C12-HSLActivates the las system, which in turn activates the rhl system[6][9]
Pseudomonas aeruginosaShort-chainC4-HSLActivates the rhl system, regulating a distinct set of genes from the las system[6][9]
Hafnia alvei H4Both-Deletion of luxI/R resulted in differential expression of over 800 genes[10]
Staphylococcus aureusLong-chain3-oxo-C12-HSLInhibits agr expression in a concentration-dependent manner (IC50 of 2.0 ± 0.83 μM)[7]

Experimental Protocols

The following section details common methodologies used to study the effects of AHLs on bacterial physiology.

General Experimental Workflow

A typical workflow for investigating the differential effects of long-chain and short-chain AHLs involves several key steps, from bacterial culture to phenotypic and molecular analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis b_culture Bacterial Culture (e.g., Wild-type and QS mutants) treatment Treatment of Cultures with different AHLs b_culture->treatment ahl_prep AHL Preparation (Short-chain & Long-chain stocks) ahl_prep->treatment incubation Incubation under controlled conditions treatment->incubation pheno_analysis Phenotypic Analysis (Biofilm, Virulence) incubation->pheno_analysis gene_analysis Gene Expression Analysis (qRT-PCR, RNA-seq) incubation->gene_analysis ahl_quant AHL Quantification (LC-MS) incubation->ahl_quant

General Experimental Workflow
AHL Stock Preparation and Bacterial Treatment

Objective: To prepare stock solutions of short-chain and long-chain AHLs and treat bacterial cultures.

Protocol:

  • Stock Solution Preparation: Dissolve synthetic short-chain (e.g., C4-HSL, C6-HSL) and long-chain (e.g., 3-oxo-C12-HSL, C16-HSL) AHLs in a suitable solvent such as DMSO to create high-concentration stock solutions (e.g., 20-300 mM)[11]. Store stocks at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solutions in the appropriate culture medium to the desired final concentrations. It is important to include a solvent-only control to account for any effects of the solvent on bacterial physiology.

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., wild-type and/or a luxI mutant deficient in AHL production) to a specific optical density (e.g., early to mid-logarithmic phase).

  • Treatment: Add the working solutions of the different AHLs (or the solvent control) to the bacterial cultures.

Biofilm Formation Assay (Crystal Violet Method)

Objective: To quantify the effect of different AHLs on biofilm formation.

Protocol:

  • Inoculation: In a 96-well microtiter plate, add the AHL-treated bacterial cultures.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at a specific temperature) without shaking to allow for biofilm formation.

  • Washing: Gently remove the planktonic cells and wash the wells with a buffer such as phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Destaining: Remove the crystal violet solution and wash the wells again with water. Air dry the plate.

  • Quantification: Solubilize the bound crystal violet with a solvent such as 30% acetic acid or ethanol. Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Virulence Factor Quantification (e.g., Protease Activity)

Objective: To measure the effect of AHLs on the production of a specific virulence factor.

Protocol:

  • Culture Supernatant Collection: After incubating the AHL-treated cultures, centrifuge the samples to pellet the bacterial cells. Collect the cell-free supernatant, which contains secreted virulence factors.

  • Assay: Use a substrate-based assay to measure the activity of the virulence factor. For example, to measure protease activity, a substrate like azocasein (B1165720) can be used.

  • Incubation: Mix the culture supernatant with the substrate and incubate for a specific time at an optimal temperature.

  • Quantification: Stop the reaction (e.g., by adding trichloroacetic acid for the azocasein assay) and measure the product of the enzymatic reaction. For the azocasein assay, this involves measuring the absorbance of the supernatant at a specific wavelength after centrifugation.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

Objective: To determine the effect of AHLs on the transcription of target genes.

Protocol:

  • RNA Extraction: After treatment with AHLs for a defined period, harvest the bacterial cells and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes and a reference gene (for normalization). The reaction is typically monitored using a fluorescent dye like SYBR Green.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes in the AHL-treated samples compared to the control. The 2-ΔΔCt method is commonly used for this purpose.

Conclusion

The length of the acyl chain is a key determinant of the physiological effects of AHLs in bacteria. Short-chain and long-chain AHLs often regulate distinct, and sometimes overlapping, sets of genes, leading to differential impacts on critical behaviors such as biofilm formation and virulence. For researchers in microbiology and drug development, a thorough understanding of these differences is essential for the design of targeted anti-quorum sensing therapies that can disrupt bacterial communication and mitigate pathogenicity. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced roles of these important signaling molecules.

References

A Researcher's Guide: Validating N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16-HSL) Activity with Quorum Quenching Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methods for validating the activity of N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16-HSL), a long-chain acyl-homoserine lactone (AHL) signaling molecule. The primary focus is on the application of quorum quenching (QQ) enzymes as a robust validation tool, with comparisons to alternative methods. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious disease, and biofilm research.

Introduction to C16-HSL and Quorum Quenching

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. This regulation is achieved through the production and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers, regulating phenotypes such as biofilm formation, virulence factor production, and antibiotic resistance.[1][2]

This compound (C16-HSL) is a long-chain AHL that functions as a quorum sensing signal molecule in bacterial species such as Sinorhizobium meliloti and Rhodobacter capsulatus.[1][2] Validating the biological activity of specific AHLs like C16-HSL is crucial for understanding their role in bacterial physiology and for developing novel anti-infective therapies that disrupt QS pathways.[1]

Quorum quenching (QQ) refers to the enzymatic degradation or inhibition of QS signal molecules.[3][4] This process offers a powerful method to confirm that an observed biological phenotype is indeed mediated by a specific AHL. By selectively degrading the signal molecule, researchers can establish a direct cause-and-effect relationship between the AHL and its downstream effects. The two major classes of AHL-degrading enzymes are AHL-lactonases and AHL-acylases.[4]

C16-HSL Signaling Pathway and Enzymatic Quenching Mechanism

The activity of C16-HSL is dependent on a canonical LuxI/LuxR-type quorum sensing circuit. A synthase protein, homologous to LuxI, synthesizes C16-HSL. As the bacterial population density increases, C16-HSL accumulates, diffuses across the cell membrane, and binds to its cognate transcriptional regulator, a LuxR-type protein. This complex then activates or represses the transcription of target genes, leading to coordinated group behaviors.

C16_HSL_Signaling_Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase LuxI->C16_HSL_in LuxR LuxR-type Receptor Complex C16-HSL-LuxR Complex DNA Target Gene Promoters Complex->DNA Binds Genes QS-regulated Genes (e.g., virulence, biofilm) DNA->Genes Activates Transcription C16_HSL_in->LuxR C16_HSL_out C16-HSL C16_HSL_in->C16_HSL_out Diffusion Quorum_Quenching_Mechanisms cluster_lactonase AHL-Lactonase Action cluster_acylase AHL-Acylase Action AHL N-acyl-homoserine lactone (e.g., C16-HSL) AHL->AHL_L_dummy Substrate AHL->AHL_A_dummy Substrate Lactonase AHL-Lactonase (e.g., AiiA) Product_L N-acyl-homoserine (Inactive) Lactonase->Product_L Hydrolyzes lactone ring Acylase AHL-Acylase (e.g., PvdQ) Product_A1 Homoserine Lactone Acylase->Product_A1 Cleaves amide bond Product_A2 Fatty Acid Acylase->Product_A2 Cleaves amide bond Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Degradation cluster_assay 3. Bioassay cluster_analysis 4. Analysis A1 Prepare C16-HSL Solution B1 Control Tube: C16-HSL + Buffer A1->B1 B2 Test Tube: C16-HSL + QQ Enzyme A1->B2 C1 Incubate at Optimal Temp (e.g., 2-4h at 37°C) B1->C1 B2->C1 D1 Heat Inactivate Enzyme C1->D1 F1 Apply Control and Test Samples to Wells D1->F1 E1 Prepare Biosensor Plates (e.g., C. violaceum CV026) E1->F1 G1 Incubate Plates Overnight F1->G1 H1 Measure Zones of Pigment Production G1->H1 I1 Compare Control vs. Test H1->I1

References

Comparative Analysis of Bacterial Biosensor Strains for Long-Chain Acyl-Homoserine Lactone (AHL) Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The detection and quantification of long-chain acyl-homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing (QS), are crucial for understanding and manipulating bacterial communication. This guide provides a comparative analysis of commonly used bacterial biosensor strains for the detection of these molecules, offering a valuable resource for researchers in microbiology, drug development, and related fields. The performance of several key biosensor strains is compared based on available experimental data, with detailed protocols provided for their application.

Performance Comparison of Long-Chain AHL Biosensor Strains

The selection of an appropriate biosensor is critical for the accurate detection and quantification of long-chain AHLs. The following table summarizes the key performance characteristics of several widely used bacterial biosensor strains. These strains utilize different reporter systems, including β-galactosidase (lacZ), green fluorescent protein (gfp), and bioluminescence (lux), to signal the presence of AHLs.

Biosensor StrainHost OrganismPlasmid(s)Regulatory Protein (LuxR homolog)Reporter GeneDetection Range for Long-Chain AHLsReported Sensitivity
Agrobacterium tumefaciens A136 Agrobacterium tumefacienspCF218, pCF372TraRlacZC8-HSL, 3-oxo-C8-HSL, C10-HSL, C12-HSL, 3-oxo-C12-HSL, C14-HSL[1]High sensitivity to its cognate 3-oxo-C8-HSL.
Agrobacterium tumefaciens KYC55 Agrobacterium tumefacienspJZ372, pJZ384, pJZ410TraR (overexpressed)lacZBroad range, including 3-oxo-substituted AHLs (C4-C12) and unsubstituted AHLs.[2] Detects C14, C16, and C18 AHLs at 5 µM.[3]Ultrasensitive, with detection limits down to the picomolar range for some AHLs.[4]
Pseudomonas putida F117(pKR-C12) Pseudomonas putidapKR-C12LasRgfp(ASV)Most sensitive to 3-oxo-C12-HSL and 3-oxo-C10-HSL.[5] Also detects C10-AHL and C12-AHL.[6]High sensitivity, with a reported EC50 of ~100 nM for 3-oxo-C10-HSL.[7]
Escherichia coli JM109(pSB1075) Escherichia colipSB1075LasRluxCDABEResponds well to 3-oxo-C12-HSL, 3-oxo-C10-HSL, and C12-HSL.[6] Can detect various long-chain AHLs, including those with C14, C16, and C18 acyl chains.[8]High sensitivity, with a reported EC50 of 1.5 ± 0.7 nM for 3-oxo-C12-HSL.[1]
Chromobacterium violaceum VIR24 Chromobacterium violaceum-CviRvioA-E (violacein)Detects a range of AHLs from 3-oxo-C6-HSL to C14-HSL.[1]Useful for qualitative and semi-quantitative plate-based assays.

Signaling Pathways and Experimental Workflows

To aid in the understanding of how these biosensors function and how they are utilized in experiments, the following diagrams illustrate their signaling pathways and a general experimental workflow.

AHL_Signaling_Pathway Signaling Pathway of a Generic AHL Biosensor cluster_extracellular Extracellular cluster_cell Bacterial Biosensor Cell AHL Long-Chain AHL LuxR LuxR-type Regulator (e.g., TraR, LasR) AHL->LuxR Binds and activates Promoter Promoter (e.g., PtraI, PlasB) LuxR->Promoter Binds to Reporter Reporter Gene (lacZ, gfp, lux) Promoter->Reporter Initiates transcription Output Detectable Output (Color, Fluorescence, Luminescence) Reporter->Output Leads to Experimental_Workflow General Experimental Workflow for AHL Detection start Start: Prepare Biosensor Culture sample Prepare AHL Sample (e.g., culture supernatant, extract, synthetic AHLs) start->sample incubation Incubate Biosensor with AHL Sample sample->incubation measurement Measure Reporter Output (Absorbance, Fluorescence, Luminescence) incubation->measurement analysis Data Analysis: - Qualitative assessment - Quantitative analysis (dose-response curve) measurement->analysis end End: Results analysis->end

References

Confirming the Structure of N-[(Z)-Hexadec-9-enoyl]homoserine lactone: A Comparative Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of signaling molecules is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of N-[(Z)-Hexadec-9-enoyl]homoserine lactone, a key quorum-sensing molecule in various bacteria.

This document details the expected data from both analytical techniques, offers detailed experimental protocols, and presents a logical workflow for structural confirmation. By understanding the strengths and limitations of each method, researchers can effectively utilize them to confirm the identity and structure of this and other N-acyl homoserine lactones (AHLs).

Structural and Molecular Information

This compound is an N-acyl homoserine lactone (AHL) with a 16-carbon acyl chain featuring a cis double bond at the C9 position. Its fundamental properties are crucial for interpretation of analytical data.

PropertyValue
Molecular Formula C₂₀H₃₅NO₃[1]
Molecular Weight 337.5 g/mol [1]
CAS Number 479050-94-7[1]

Data Presentation: NMR and Mass Spectrometry Data Comparison

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry for this compound. This data is critical for the positive identification and structural confirmation of the molecule.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.35m2H-CH=CH-
~4.50m1HH-α (lactone)
~4.30dt1HH-γ (lactone)
~4.20ddd1HH-γ' (lactone)
~2.75ddd1HH-β (lactone)
~2.20t2H-CH₂-C=O
~2.10m1HH-β' (lactone)
~2.00m4H-CH₂-CH=CH-CH₂-
~1.65quint2H-CH₂-CH₂-C=O
~1.30br s14H-(CH₂)₇-
~0.90t3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

Chemical Shift (δ) ppmAssignment
~175.5C=O (lactone)
~173.0C=O (amide)
~130.0-CH=CH-
~66.0C-γ (lactone)
~51.0C-α (lactone)
~36.0-CH₂-C=O
~32.0 - 22.0-(CH₂)n-
~29.5C-β (lactone)
~14.0-CH₃

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zNotes
[M+H]⁺338.2695Consistent with HR-MS analysisProtonated molecule
[M+Na]⁺360.2514Consistent with HR-MS analysisSodiated adduct
C₄H₆NO₂⁺102.0555~102Characteristic fragment of the homoserine lactone ring[2]

For comparison, the related molecule N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone (C₂₀H₃₃NO₄) shows a precursor ion [M+H]⁺ at m/z 352.2482[3]. The absence of the 3-oxo group in the target molecule results in a lower molecular weight.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a 30-degree pulse width.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively, aiding in unambiguous signal assignment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 20%) and gradually increase to a high percentage (e.g., 95%) over a suitable time (e.g., 10-15 minutes) to ensure good separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode to detect the precursor ion ([M+H]⁺) and product ion scan mode for fragmentation analysis.

    • Precursor Ion for MS/MS: Select the m/z of the protonated molecule (e.g., 338.3).

    • Collision Energy: Optimize the collision energy to induce fragmentation and observe the characteristic product ions, particularly the m/z 102 fragment.

Mandatory Visualizations

Diagrams illustrating the experimental workflow and the logical process of structural confirmation are provided below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_confirmation Structural Confirmation Purified_Compound Purified this compound NMR_Sample_Prep Dissolve in CDCl3 Purified_Compound->NMR_Sample_Prep MS_Sample_Prep Dilute in Mobile Phase Purified_Compound->MS_Sample_Prep NMR_Acquisition Acquire 1H, 13C, COSY, HSQC Spectra NMR_Sample_Prep->NMR_Acquisition NMR_Data_Processing Process and Analyze Spectra NMR_Acquisition->NMR_Data_Processing Confirmation Confirm Structure NMR_Data_Processing->Confirmation LC_Separation LC Separation MS_Sample_Prep->LC_Separation MS_MS_Analysis ESI-MS/MS Analysis LC_Separation->MS_MS_Analysis MS_Data_Processing Analyze Mass Spectra MS_MS_Analysis->MS_Data_Processing MS_Data_Processing->Confirmation

Caption: Experimental workflow for structural confirmation.

logical_relationship cluster_hypothesis Hypothesized Structure cluster_ms_evidence Mass Spectrometry Evidence cluster_nmr_evidence NMR Evidence cluster_conclusion Conclusion Hypothesized_Structure This compound MS_MW Molecular Weight Confirmation ([M+H]+ = 338.3) Hypothesized_Structure->MS_MW MS_Fragment Characteristic HSL Fragment (m/z 102) Hypothesized_Structure->MS_Fragment NMR_Protons Proton Chemical Shifts and Couplings (Confirm functional groups and connectivity) Hypothesized_Structure->NMR_Protons NMR_Carbons Carbon Chemical Shifts (Confirm carbon skeleton) Hypothesized_Structure->NMR_Carbons NMR_Stereochem NOE/J-coupling Analysis (Confirm Z-stereochemistry of double bond) Hypothesized_Structure->NMR_Stereochem Confirmed_Structure Structure Confirmed MS_MW->Confirmed_Structure MS_Fragment->Confirmed_Structure NMR_Protons->Confirmed_Structure NMR_Carbons->Confirmed_Structure NMR_Stereochem->Confirmed_Structure

Caption: Logical process for structural confirmation.

Comparison of NMR and Mass Spectrometry for Structural Elucidation

Both NMR and mass spectrometry are powerful tools for structural elucidation, but they provide different and complementary information.

Mass Spectrometry (MS):

  • Strengths:

    • High Sensitivity: Requires very small amounts of sample (picogram to femtogram range).

    • Molecular Weight Determination: High-resolution MS provides highly accurate mass measurements, allowing for the determination of the elemental composition.

    • Fragmentation Analysis: Tandem MS (MS/MS) provides information about the molecule's substructures. For AHLs, the characteristic fragment at m/z 102 is a strong indicator of the homoserine lactone moiety[2].

    • Coupling with Chromatography: LC-MS allows for the analysis of complex mixtures and the separation of isomers.

  • Limitations:

    • Limited Stereochemical Information: Standard MS techniques cannot distinguish between stereoisomers (e.g., the cis/trans configuration of the double bond).

    • Incomplete Structural Information: While fragmentation provides clues, it often does not allow for the complete de novo determination of a complex structure without authentic standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Strengths:

    • Definitive Structural Information: Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms through covalent bonds.

    • Stereochemical Determination: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy and analysis of coupling constants can definitively determine the stereochemistry of double bonds and chiral centers.

    • Non-destructive: The sample can be recovered after analysis.

  • Limitations:

    • Lower Sensitivity: Requires significantly more sample (milligram range) compared to MS.

    • Complex Spectra: For larger molecules, spectra can be crowded and difficult to interpret without 2D NMR techniques.

    • Sample Purity: Requires highly purified samples for unambiguous spectral interpretation.

Conclusion

For the unequivocal structural confirmation of this compound, a combined approach utilizing both NMR and mass spectrometry is the gold standard. Mass spectrometry provides rapid and sensitive confirmation of the molecular weight and the presence of the characteristic homoserine lactone ring. NMR spectroscopy, while requiring more sample, delivers the definitive structural details, including the precise arrangement of atoms and the critical (Z)-stereochemistry of the double bond. By leveraging the complementary strengths of these two powerful analytical techniques, researchers can confidently establish the structure of this important bacterial signaling molecule.

References

Decoding Specificity: A Comparative Analysis of LuxR-Type Receptor Cross-Reactivity with N-[(Z)-Hexadec-9-enoyl]homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of bacterial communication is paramount. At the heart of this communication lies quorum sensing, a process mediated by signaling molecules like N-acyl homoserine lactones (AHLs) and their cognate LuxR-type receptors. The specificity of this interaction dictates the downstream gene expression and, consequently, the collective behavior of bacterial populations. This guide provides a comparative overview of the cross-reactivity of various LuxR-type receptors with a specific long-chain unsaturated AHL, N-[(Z)-Hexadec-9-enoyl]homoserine lactone, supported by experimental data and detailed protocols.

Quantitative Comparison of LuxR-Type Receptor Activation

The ability of an AHL to activate a LuxR-type receptor is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates a higher potency of the AHL in activating the receptor. Conversely, the half-maximal inhibitory concentration (IC50) is used to measure the potency of an antagonistic AHL in inhibiting the receptor's activity.

The following table summarizes the EC50 and IC50 values for various AHLs with three well-studied LuxR-type receptors: LasR from Pseudomonas aeruginosa, TraR from Agrobacterium tumefaciens, and LuxR from Vibrio fischeri. This data, gathered from various studies, illustrates the diverse specificity profiles of these receptors.

N-Acyl Homoserine Lactone (AHL)ReceptorAgonist EC50 (µM)Antagonist IC50 (µM)
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)LasR0.01-
N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)TraR0.20-
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)LuxR3.0-
N-Hexadecanoyl-L-homoserine lactone (C16-HSL)EsaR--
Phenylacetyl-L-homoserine lactone (PA-HSL)LuxR0.35-
3-Iodo-Phenylpropionyl-L-homoserine lactoneLuxR-~0.47
3-Iodo-Phenylpropionyl-L-homoserine lactoneLasR--

Note: Data is compiled from multiple sources. The activity of C16-HSL on EsaR has been noted, though specific quantitative values were not provided in the reviewed literature.

Based on the available data, LuxR-type receptors exhibit a preference for AHLs with specific acyl chain lengths and modifications. For instance, LasR is highly sensitive to the long-chain 3-oxo-C12-HSL, while TraR and LuxR are more responsive to shorter-chain AHLs. The presence of unsaturation and other modifications in the acyl chain can also significantly impact binding and activation. Given that this compound possesses a long C16 chain with a cis double bond, it is plausible that it could act as either a weak agonist or an antagonist for receptors that accommodate long-chain AHLs, such as LasR. However, without direct experimental evidence, this remains speculative.

Experimental Methodologies

To quantitatively assess the cross-reactivity of LuxR-type receptors with novel AHLs like this compound, reporter gene assays are commonly employed. These assays utilize a bacterial strain that has been genetically engineered to produce a measurable signal (e.g., light, fluorescence, or enzymatic activity) upon the activation of a specific LuxR-type receptor by an AHL.

General Protocol for a LuxR-Type Receptor Reporter Gene Assay

1. Bacterial Strain and Plasmids:

  • An Escherichia coli strain that does not produce its own AHLs is typically used as the host.
  • Two plasmids are introduced into the host strain:
  • A plasmid constitutively expressing the LuxR-type receptor of interest (e.g., LasR, TraR, or LuxR).
  • A reporter plasmid containing the promoter region that is recognized by the activated LuxR-type receptor, fused to a reporter gene (e.g., luxCDABE for luminescence, gfp for green fluorescent protein, or lacZ for β-galactosidase).

2. Assay Procedure:

  • Overnight Culture: Prepare an overnight culture of the reporter strain in a suitable growth medium (e.g., LB broth) containing the appropriate antibiotics to maintain the plasmids.
  • Subculturing: Dilute the overnight culture into fresh medium and grow until it reaches the early to mid-exponential phase of growth.
  • AHL Treatment: Aliquot the bacterial culture into a multi-well plate. Add the test AHL (e.g., this compound) at various concentrations. Include a positive control (the cognate AHL for the receptor) and a negative control (vehicle, typically DMSO or ethanol).
  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria for a specific period to allow for receptor activation and reporter gene expression.
  • Measurement: Measure the reporter signal (luminescence, fluorescence, or absorbance) using a plate reader. Also, measure the optical density (OD) of the cultures to normalize the reporter signal to cell density.

3. Data Analysis:

  • Subtract the background signal from the negative control wells.
  • Normalize the reporter signal by dividing it by the corresponding OD measurement.
  • Plot the normalized reporter signal against the logarithm of the AHL concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for agonistic activity or the IC50 value for antagonistic activity (in the presence of a constant concentration of the cognate AHL).

Visualizing the Mechanisms

To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

LuxR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL_out AHL AHL_in AHL AHL_out->AHL_in Diffusion LuxI LuxI Synthase LuxI->AHL_in Synthesis LuxR_inactive Inactive LuxR (monomer) LuxR_active Active LuxR-AHL (dimer) DNA lux Box (Promoter) LuxR_active->DNA Binds Target_Genes Target Genes DNA->Target_Genes Activation mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (e.g., Virulence Factors) mRNA->Proteins Translation AHL_in->LuxR_inactive Binding & Dimerization

Caption: General signaling pathway of a LuxR-type receptor.

Reporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Reporter Strain (E. coli with plasmids) A2 Grow Overnight Culture A1->A2 A3 Subculture to Exponential Phase A2->A3 B1 Aliquot Culture into Multi-well Plate A3->B1 B2 Add Test AHLs (Varying Concentrations) B1->B2 B3 Incubate B2->B3 C1 Measure Reporter Signal & Optical Density B3->C1 C2 Normalize Signal C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine EC50 / IC50 C3->C4

Investigating Antagonists of N-[(Z)-Hexadec-9-enoyl]homoserine Lactone Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential antagonists and inhibitors of N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16:1-HSL) signaling, a key communication pathway in various bacteria, notably the nitrogen-fixing symbiont Sinorhizobium meliloti. Due to the limited availability of specific inhibitors for C16:1-HSL, this document focuses on antagonists of structurally similar long-chain N-acyl homoserine lactones (AHLs) and provides detailed experimental protocols to screen and characterize potential inhibitors.

C16:1-HSL Signaling Pathway

This compound is a quorum-sensing (QS) signal molecule that enables bacteria to coordinate gene expression in a cell-density-dependent manner. In S. meliloti, the core of this system involves the LuxI-family synthase, SinI, which produces C16:1-HSL, and the LuxR-family transcriptional regulator, ExpR, which detects the signal. Upon binding of C16:1-HSL to ExpR, the complex activates or represses the expression of target genes, influencing phenotypes such as exopolysaccharide production and biofilm formation.[1] Antagonists of this pathway typically act by competitively binding to the ExpR receptor, thereby preventing its activation by the native C16:1-HSL.

C16_HSL_Signaling_Pathway C16:1-HSL Signaling Pathway and Inhibition cluster_cell Bacterial Cell SinI SinI (AHL Synthase) C16_HSL_in C16:1-HSL SinI->C16_HSL_in synthesis ExpR_inactive ExpR (Inactive Receptor) ExpR_active ExpR-C16:1-HSL (Active Complex) ExpR_inactive->ExpR_active activates ExpR_inhibited ExpR-Antagonist (Inhibited Complex) ExpR_inactive->ExpR_inhibited DNA Target Gene Promoters ExpR_active->DNA binds Gene_Expression Gene Expression (e.g., EPS production) DNA->Gene_Expression regulates C16_HSL_in->ExpR_inactive binds C16_HSL_out C16:1-HSL (Extracellular) C16_HSL_in->C16_HSL_out diffusion Antagonist Antagonist Antagonist->ExpR_inactive competitively binds ExpR_inhibited->DNA no binding C16_HSL_out->C16_HSL_in

C16:1-HSL signaling and points of antagonist intervention.

Potential Antagonists for Long-Chain AHLs

While specific antagonists for C16:1-HSL are not well-documented, several compounds have shown inhibitory activity against other long-chain AHLs, particularly those produced by Pseudomonas aeruginosa (e.g., 3-oxo-C12-HSL). These compounds represent promising candidates for testing against C16:1-HSL signaling.

Compound ClassExample CompoundTarget AHLReported IC50Reference
Halogenated Furanones(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone (C-30)3-oxo-C6-HSL~1 µg/mLN/A
Synthetic AHL AnaloguesN-decanoyl-cyclopentylamideC4-HSL & 3-oxo-C12-HSL~50 µM[2]
Phenyl-Substituted AHLsN-(4-phenylbutanoyl)-L-homoserine lactone3-oxo-C6-HSL>100 µM (competitive inhibition shown)[3]
Natural Product ExtractsGarlic Extract (Ajoene)Multiple AHLsNot specified (inhibition of QS-dependent phenotypes)[4]

Experimental Protocols

General Screening of C16:1-HSL Antagonists using Biosensor Strains

This protocol outlines a high-throughput method to screen for potential inhibitors of C16:1-HSL signaling using a suitable biosensor strain. Agrobacterium tumefaciens A136 is a commonly used biosensor that can detect a broad range of AHLs, including long-chain variants.[5]

Materials:

  • Agrobacterium tumefaciens A136

  • LB agar (B569324) and broth

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • This compound (C16:1-HSL)

  • Test compounds (potential antagonists)

  • 96-well microtiter plates

Procedure:

  • Prepare Biosensor Plates: Prepare LB agar plates supplemented with an appropriate concentration of X-Gal.

  • Inoculate Biosensor: Grow A. tumefaciens A136 overnight in LB broth. Spread a lawn of the culture on the X-Gal plates.

  • Prepare Test Samples: In a 96-well plate, serially dilute the test compounds. In separate wells, prepare a solution of C16:1-HSL at a concentration known to induce a response in the biosensor. Mix the C16:1-HSL solution with the serially diluted test compounds. Include positive controls (C16:1-HSL only) and negative controls (solvent only).

  • Spot Samples: Spot a small volume (e.g., 5 µL) of each mixture from the 96-well plate onto the bacterial lawn.

  • Incubate: Incubate the plates at 28°C for 24-48 hours.

  • Observe Results: A blue color indicates the activation of the lacZ reporter gene by C16:1-HSL. A reduction or absence of blue color in the presence of a test compound indicates potential antagonistic activity.

Quantitative Analysis of Inhibition (IC50 Determination)

This protocol allows for the quantification of the inhibitory activity of a compound and the determination of its half-maximal inhibitory concentration (IC50).

Materials:

  • Biosensor strain (e.g., A. tumefaciens A136)

  • Liquid culture medium

  • C16:1-HSL

  • Test compound

  • 96-well microtiter plates

  • Plate reader capable of measuring absorbance (for β-galactosidase assay)

Procedure:

  • Prepare Cultures: Grow the biosensor strain overnight in liquid medium.

  • Set up Assay: In a 96-well plate, add a fixed, sub-maximal inducing concentration of C16:1-HSL to each well.

  • Add Inhibitor: Add serial dilutions of the test compound to the wells. Include appropriate controls (no inhibitor, no C16:1-HSL).

  • Inoculate: Inoculate each well with the biosensor culture to a final OD600 of approximately 0.1.

  • Incubate: Incubate the plate at 28°C with shaking for a specified period (e.g., 6-8 hours).

  • Measure Reporter Activity: Quantify the reporter gene expression. For a lacZ reporter, perform a β-galactosidase assay (e.g., using ONPG as a substrate) and measure the absorbance.

  • Calculate IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow Workflow for Screening and Characterizing C16:1-HSL Inhibitors cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_validation Validation in Native Organism A Prepare Biosensor Plates (e.g., A. tumefaciens A136 + X-Gal) B Spot Test Compounds with C16:1-HSL A->B C Incubate and Observe (Loss of Reporter Signal) B->C D Liquid Culture Assay with Serial Dilutions of Inhibitor C->D Active Compounds E Measure Reporter Gene Activity (e.g., β-galactosidase assay) D->E F Calculate IC50 Value E->F G Test Inhibitor on S. meliloti F->G Confirmed Inhibitors H Measure Inhibition of a QS-regulated Phenotype (e.g., EPS production) G->H

A typical experimental workflow for identifying C16:1-HSL inhibitors.

Conclusion

The investigation of antagonists for this compound signaling is an emerging area of research with significant implications for agriculture and medicine. While specific inhibitors are yet to be fully characterized, the methodologies and candidate compounds presented in this guide provide a robust framework for researchers to identify and evaluate novel antagonists. The use of established biosensor systems, coupled with quantitative assays, will be instrumental in advancing our understanding of C16:1-HSL-mediated quorum sensing and in the development of effective inhibitors.

References

A Comparative Guide to Gene Expression Profiles Induced by Long-Chain Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain acyl-homoserine lactones (AHLs) are key signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria, orchestrating a variety of collective behaviors, including virulence, biofilm formation, and antibiotic resistance. Understanding the specific gene expression profiles induced by different long-chain AHLs is crucial for the development of targeted antimicrobial strategies. This guide provides an objective comparison of the transcriptomic responses to various long-chain AHLs, supported by experimental data and detailed methodologies.

Introduction to Long-Chain AHL Signaling

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. In many proteobacteria, this process is mediated by the production and detection of AHLs. These signaling molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length and modification. Long-chain AHLs, typically those with acyl chains of 10 or more carbons (e.g., C10-HSL, 3-oxo-C12-HSL, C14-HSL), are actively transported out of the bacterial cell and, upon reaching a threshold concentration, bind to and activate cognate LuxR-type transcriptional regulators. This complex then modulates the expression of a suite of target genes.

Comparative Analysis of Gene Expression

While comprehensive side-by-side transcriptomic data for different long-chain AHLs under identical conditions remains a niche area of research, existing studies on individual long-chain AHLs in model organisms like Pseudomonas aeruginosa allow for a comparative inference of their regulatory effects.

A study on the effects of Y0-C10-HSL, a C10-HSL analog, in Pseudomonas aeruginosa revealed significant downregulation of genes associated with quorum sensing and biofilm formation.[1] In contrast, the native long-chain AHL in P. aeruginosa, 3-oxo-C12-HSL, is a potent activator of the LasR transcriptional regulator, which in turn upregulates a large regulon of virulence factors.[1]

Table 1: Comparison of Gene Ontology (GO) Terms for Downregulated Genes in P. aeruginosa in Response to Y0-C10-HSL

GO Term IDGO Term DescriptionNumber of Downregulated Genes
GO:0007155cell adhesion10
GO:0043544flagellum-dependent cell motility7
GO:0006928cell motion11
GO:0009279cell-cell signaling5
GO:0030430pilus organization4
GO:0006355regulation of transcription, DNA-templated30
GO:0009405pathogenesis11

Data summarized from a study on Y0-C10-HSL effects in Pseudomonas aeruginosa.[1]

Experimental Protocols

Bacterial Strains and Growth Conditions for Transcriptome Analysis

Pseudomonas aeruginosa PAO1 is cultured in Luria-Bertani (LB) broth at 37°C with shaking. For experiments involving exogenous AHLs, the specific AHL (e.g., Y0-C10-HSL) is added to the culture medium at a final concentration, for example, of 200 µmol/L.[1] Control cultures are grown under identical conditions without the addition of the AHL.

RNA Extraction and Sequencing (RNA-Seq)
  • Sample Collection: Bacterial cultures are grown to the desired optical density (e.g., mid-logarithmic or stationary phase). Cells are harvested by centrifugation at 4°C.

  • RNA Isolation: Total RNA is extracted from the bacterial pellets using a suitable method, such as the TRIzol reagent, followed by purification to remove contaminating DNA using DNase I.

  • Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples. The remaining mRNA is then fragmented and used as a template for cDNA synthesis. Sequencing adaptors are ligated to the cDNA fragments to generate a sequencing library.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The resulting sequencing reads are quality-controlled, mapped to the reference genome of the bacterium, and the differential gene expression between the AHL-treated and control samples is determined.

Visualizing the Molecular Pathways

The following diagrams illustrate the general signaling pathway for long-chain AHLs and a typical experimental workflow for comparative transcriptomic analysis.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL_out Long-Chain AHL LuxR_inactive Inactive LuxR-type Regulator AHL_out->LuxR_inactive Diffusion/Transport into cell LuxI LuxI-type Synthase LuxI->AHL_out Synthesis & Transport LuxR_active Active LuxR-AHL Complex LuxR_inactive->LuxR_active Binding DNA Promoter DNA LuxR_active->DNA Binding Genes Target Genes (e.g., virulence, biofilm) DNA->Genes Transcription Modulation Precursors Precursors Precursors->LuxI Acyl-ACP + SAM Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Culture1 Bacterial Culture + Long-Chain AHL 1 RNA_Extraction RNA Extraction Culture1->RNA_Extraction Culture2 Bacterial Culture + Long-Chain AHL 2 Culture2->RNA_Extraction Control Bacterial Culture (Control) Control->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Comparison Comparative Analysis of Gene Expression Profiles DEG_Analysis->Comparison

References

Safety Operating Guide

Proper Disposal of N-[(Z)-Hexadec-9-enoyl]homoserine lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-[(Z)-Hexadec-9-enoyl]homoserine lactone, a common quorum-sensing molecule.

While not classified as a hazardous substance according to available Safety Data Sheets (SDS), proper disposal of this compound is crucial to prevent environmental contamination. The recommended procedure involves chemical inactivation through alkaline hydrolysis, followed by disposal in accordance with local regulations.

Key Chemical and Physical Properties

A summary of the quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C20H35NO3[1][2]
Molecular Weight 337.5 g/mol [1][2]
Appearance Crystalline solid[2]
Purity ≥98%[2]
Solubility Soluble in DMF and DMSO[3]

Step-by-Step Disposal Protocol

The primary method for the safe disposal of this compound is through alkaline hydrolysis, which breaks down the lactone ring, rendering the molecule inactive.

Required Materials:

  • This compound waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste container

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation: Conduct the disposal procedure in a well-ventilated area, preferably within a chemical fume hood. Ensure all necessary materials and PPE are readily accessible.

  • Alkaline Hydrolysis:

    • For solutions of this compound, slowly add 1 M NaOH solution while stirring until the pH of the solution is between 12 and 14.

    • For solid waste, first dissolve it in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or DMSO) before adding the 1 M NaOH solution to achieve a pH of 12-14.

    • Allow the alkaline solution to stand for at least 24 hours at room temperature to ensure complete hydrolysis of the lactone ring. Studies have shown that increased pH and temperature accelerate this degradation process.[4]

  • Neutralization:

    • After the 24-hour inactivation period, neutralize the solution by slowly adding 1 M HCl while continuously stirring and monitoring the pH.

    • Adjust the pH to a neutral range, typically between 6 and 8.

  • Disposal:

    • Once neutralized, the solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations.

    • Always consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_final Final Disposal Prep Gather Materials & Don PPE Dissolve Dissolve Solid Waste (if applicable) Prep->Dissolve Hydrolysis Alkaline Hydrolysis (pH 12-14 with 1M NaOH) Dissolve->Hydrolysis Incubate Incubate for 24 hours Hydrolysis->Incubate Neutralize Neutralize (pH 6-8 with 1M HCl) Incubate->Neutralize Dispose Dispose per Local Regulations Neutralize->Dispose

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining a safe laboratory environment.

References

Personal protective equipment for handling N-[(Z)-Hexadec-9-enoyl]homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for N-[(Z)-Hexadec-9-enoyl]homoserine lactone, a bacterial quorum-sensing signaling molecule.

While a safety data sheet for the similar compound N-hexadecanoyl-L-Homoserine lactone suggests it is not classified as hazardous under the Globally Harmonized System (GHS), the product information for this compound specifically advises that the material should be considered hazardous until more information is available.[1][2] Therefore, a cautious approach to handling is recommended, adhering to standard laboratory safety protocols for chemicals with unknown hazards.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be utilized to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Glasses with Side Shields or GogglesEssential to protect against accidental splashes of solutions containing the compound.
Hand Protection Nitrile GlovesImpermeable gloves are necessary to prevent skin contact. Due to a lack of specific testing, nitrile gloves are a standard recommendation for handling most laboratory chemicals.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Not Generally RequiredFor the crystalline solid form, respiratory protection is typically not necessary if handled in a well-ventilated area. If creating aerosols or working with fine powders, a fume hood should be used.

Handling and Storage

  • Ventilation : Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Storage : The compound should be stored as a crystalline solid at -20°C for long-term stability.[2]

  • Solution Preparation : Stock solutions can be prepared by dissolving the solid in organic solvents such as DMSO or dimethyl formamide.[2] It is advised to purge the solvent with an inert gas before preparing the solution.[2] The use of ethanol (B145695) or other primary alcohols is not recommended as they may open the lactone ring.[1][2]

First Aid Measures

In case of accidental exposure, follow these first-aid guidelines:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact While the compound is not generally considered a skin irritant, it is best practice to wash the affected area thoroughly with soap and water.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek medical advice.

Spill and Disposal Plan

  • Spills : For small spills of the solid material, it can be picked up mechanically. Ensure the area is then cleaned with an appropriate solvent and decontaminated. For solutions, absorb the spill with an inert material and place it in a suitable container for disposal.

  • Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains or waterways.

Procedural Workflow for Safe Handling

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

A Preparation - Don appropriate PPE - Work in a ventilated area B Weighing - Use a microbalance - Handle gently to avoid dust A->B C Solubilization - Add appropriate solvent (e.g., DMSO) - Cap and vortex to dissolve B->C D Experimentation - Perform experimental procedures C->D E Decontamination - Clean work surfaces - Decontaminate equipment D->E F Waste Disposal - Dispose of waste in designated chemical waste containers E->F G PPE Removal & Hygiene - Remove gloves and lab coat - Wash hands thoroughly F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.